molecular formula C15H8F7NO3 B1678020 Nelonemdaz CAS No. 640290-67-1

Nelonemdaz

Cat. No.: B1678020
CAS No.: 640290-67-1
M. Wt: 383.22 g/mol
InChI Key: HABROHXUHNHQMY-UHFFFAOYSA-N
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Description

Nelonemdaz (also known as NEU-2000) is a first-in-class, investigational small molecule recognized for its dual-target neuroprotective mechanism. It is being developed as an adjunct therapy to endovascular thrombectomy (EVT) for acute ischemic stroke. Its primary research value lies in addressing ischemia-reperfusion injury, a key factor limiting full recovery despite successful recanalization. The compound acts through two synergistic pathways: it functions as a selective antagonist for the NR2B subunit of the NMDA receptor, reducing excitotoxicity, and as a potent scavenger of reactive oxygen species (ROS), mitigating oxidative stress . Clinical research has focused on its application in patients with acute ischemic stroke caused by large vessel occlusion in the anterior circulation. Phase II trials (the SONIC trial) demonstrated that this compound was safe and showed a favorable trend toward improving functional outcomes, as measured by the modified Rankin Scale (mRS) at 90 days, without serious adverse effects . Subsequent post-hoc analysis of Phase II and III data indicated that early administration of this compound, specifically within 70 minutes of emergency room arrival, was associated with a significantly improved functional outcome, highlighting the time-sensitive nature of its neuroprotective effect . A large-scale, multinational Phase III clinical trial (RENEW) is currently ongoing to confirm these efficacy findings under a protocol that mandates rapid drug infusion . This compound is a synthetic derivative of aspirin and sulfasalazine with a molar mass of 383.222 g·mol⁻¹ . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F7NO3/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26/h1-3,23-24H,4H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABROHXUHNHQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640290-67-1
Record name Nelonemdaz [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640290671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELONEMDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP6PKI8CQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuroprotective Effects of Nelonemdaz: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonemdaz (formerly Neu2000) is a novel, multi-target neuroprotective agent designed to mitigate the complex cascade of neuronal injury following ischemic stroke. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, supported by a comprehensive summary of preclinical and clinical trial data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a thorough understanding of its therapeutic potential. This compound exhibits a dual-action mechanism, functioning as both a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B) and a potent free radical scavenger.[1][2][3] This dual functionality allows it to address two primary drivers of cell death in ischemic stroke: excitotoxicity and oxidative stress.[1][2] Preclinical studies in various animal models of stroke have demonstrated significant neuroprotective effects, and clinical trials have investigated its safety and efficacy in patients undergoing endovascular thrombectomy.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex series of pathophysiological events leading to neuronal death and subsequent neurological deficits. Two of the most critical pathways in this neurotoxic cascade are glutamate-induced excitotoxicity, primarily mediated by the overactivation of NMDA receptors, and reperfusion-induced oxidative stress from the generation of reactive oxygen species (ROS).[1][2] Despite decades of research, the development of effective neuroprotective agents has been challenging. This compound, a derivative of aspirin and sulfasalazine, was developed as a multi-target drug to simultaneously address these key injury mechanisms.[1][4] Its unique properties as a moderate NR2B-selective NMDA receptor antagonist and a potent spin-trapping agent offer a promising therapeutic strategy for acute ischemic stroke.[2]

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects stem from its ability to concurrently inhibit excitotoxicity and oxidative stress.

NMDA Receptor Antagonism

During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons.[1] This calcium overload triggers a cascade of detrimental intracellular processes, including the activation of proteases, lipases, and nucleases, ultimately leading to necrotic and apoptotic cell death. This compound selectively targets the NR2B subunit of the NMDA receptor, offering a more targeted approach than non-selective NMDA antagonists.[1][3][4] This selectivity is crucial as it is thought to reduce the risk of psychotomimetic side effects associated with broader NMDA receptor inhibition.[3] By selectively blocking the NR2B subunit, this compound mitigates the excessive Ca²⁺ influx, thereby preventing the downstream neurotoxic cascade.

Free Radical Scavenging

The restoration of blood flow after a period of ischemia, known as reperfusion, paradoxically leads to a burst of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and peroxynitrite.[1][3] This oxidative stress damages cellular components such as lipids, proteins, and DNA, contributing significantly to delayed neuronal death. This compound functions as a potent spin-trapping agent, effectively neutralizing these harmful free radicals.[2][3] This antioxidant property helps to preserve the integrity of the blood-brain barrier and reduce the overall inflammatory response in the ischemic penumbra.[4]

Nelonemdaz_Mechanism cluster_Ischemia Ischemic Cascade cluster_this compound This compound Intervention cluster_CellularEffects Cellular Effects Glutamate Release Glutamate Release NMDA-R (NR2B) NMDA-R (NR2B) Glutamate Release->NMDA-R (NR2B) ROS Production ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress This compound This compound This compound->NMDA-R (NR2B) Antagonism This compound->Oxidative Stress Scavenging Ca2+ Influx Ca2+ Influx NMDA-R (NR2B)->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Oxidative Stress->Neuronal Death

Figure 1: Dual neuroprotective mechanism of this compound.

Preclinical Evidence

The neuroprotective efficacy of this compound has been demonstrated in various preclinical models of ischemic stroke.

In Vivo Models: Transient Middle Cerebral Artery Occlusion (MCAO)

The transient MCAO model in rodents is a widely used experimental paradigm that mimics the ischemia-reperfusion injury seen in human stroke.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure: Anesthesia is induced with isoflurane. A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament with a silicon-coated tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). After a defined period of occlusion (typically 60-120 minutes), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or placebo is typically administered intravenously at the time of reperfusion or shortly after.

  • Outcome Measures: Neurological deficit scores are assessed at various time points post-MCAO. Infarct volume is measured 24-48 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).

Study ParameterControl (Vehicle)This compound-TreatedPercentage Improvement
Infarct Volume (mm³) Varies by studySignificantly reducedData not consistently reported as a single value across public sources
Neurological Deficit Score Higher scoresSignificantly lower scoresData not consistently reported as a single value across public sources

Note: Specific quantitative values for infarct volume reduction and neurological score improvement in preclinical studies are not consistently available in the aggregated public search results. Primary research articles should be consulted for this detailed data.

In Vitro Models: Cultured Neuronal Cells

In vitro studies using cultured neurons provide a controlled environment to investigate the direct neuroprotective effects of this compound against excitotoxicity and oxidative stress.

  • NMDA-Induced Excitotoxicity:

    • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for several days.

    • Experimental Procedure: Cultures are exposed to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 30 minutes) in the presence or absence of varying concentrations of this compound.

    • Outcome Measure: Cell viability is assessed 24 hours later using assays such as the lactate dehydrogenase (LDH) release assay or the MTT assay.

  • Oxidative Stress Models:

    • Experimental Procedure: Cultured neurons are exposed to pro-oxidants like hydrogen peroxide (H₂O₂) or undergo oxygen-glucose deprivation/reperfusion (OGD/R) to induce oxidative stress, with and without this compound treatment.

    • Outcome Measure: Cell viability is measured, and levels of reactive oxygen species can be quantified using fluorescent probes.

The free radical scavenging capacity of this compound has been quantified using various in vitro assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Methodology: A solution of DPPH (a stable free radical) is mixed with different concentrations of this compound. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (typically 517 nm).

    • Results: this compound demonstrates dose-dependent DPPH radical scavenging activity.

  • Hydroxyl Radical (•OH) Scavenging Assay:

    • Methodology: Hydroxyl radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂). The ability of this compound to scavenge these radicals is often measured using electron spin resonance (ESR) spectroscopy with a spin-trapping agent.

    • Results: this compound effectively scavenges hydroxyl radicals.

Note: Specific IC50 values for this compound in these assays are not consistently available in the aggregated public search results and would require access to primary research publications.

Clinical Development and Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy in acute ischemic stroke patients.

Phase II SONIC Trial

The SONIC (Safety and Optimal Neuroprotection of Neu2000 in Acute Ischemic Stroke With Recanalization) trial was a randomized, double-blind, placebo-controlled Phase II study.[1]

  • Patient Population: 208 patients with acute ischemic stroke due to large-artery occlusion in the anterior circulation who were eligible for endovascular reperfusion therapy within 8 hours of symptom onset.[1][4]

  • Treatment Groups: Patients were randomized to receive placebo, low-dose this compound (2750 mg total), or high-dose this compound (5250 mg total).[1][4] The first dose was administered before thrombus retrieval, followed by twice-daily infusions for five days.[1]

  • Primary Outcome: The proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 12 weeks.[1][4]

Outcome MeasurePlacebo (n=70)Low-Dose this compound (n=71)High-Dose this compound (n=67)P-value
mRS 0-2 at 12 weeks 54.1% (33/61)61.5% (40/65)63.2% (36/57)0.5578
Favorable shift in mRS (cOR, 90% CI) -1.55 (0.92–2.60)1.61 (0.94–2.76)-
Barthel Index >90 at 12 weeks 43.6% (24)54.8% (34)63.0% (34)0.1264

cOR: common Odds Ratio; CI: Confidence Interval. Data from the full analysis set.[1]

While the primary endpoint did not reach statistical significance, a trend towards a favorable shift in mRS scores was observed in the this compound treatment groups without significant adverse events.[1]

SONIC_Trial_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke, LVO, <8h) Randomization Randomization (1:1:1) Patient_Screening->Randomization Placebo Placebo Group Randomization->Placebo Low_Dose Low-Dose this compound (2750 mg) Randomization->Low_Dose High_Dose High-Dose this compound (5250 mg) Randomization->High_Dose Treatment Drug Infusion (pre-ERT + 5 days) Placebo->Treatment Low_Dose->Treatment High_Dose->Treatment Outcome Primary Outcome Assessment (mRS at 12 weeks) Treatment->Outcome

Figure 2: Workflow of the Phase II SONIC clinical trial.
Phase III RODIN Trial

The RODIN (Rescue on Reperfusion Damage in Cerebral Infarction by this compound) trial was a multicenter, double-blind, placebo-controlled Phase III study.[3][5]

  • Patient Population: 496 patients with acute ischemic stroke (NIHSS score ≥8) due to intracranial large vessel occlusion in the anterior circulation, eligible for endovascular thrombectomy within 12 hours of stroke onset.[3][5][6]

  • Treatment Groups: Patients were randomized to receive this compound (total of 5,250 mg over 5 days) or a matching placebo.[3][6]

  • Primary Endpoint: A favorable shift in the mRS score at 12 weeks.[5]

Outcome MeasurePlaceboThis compound
Favorable shift in mRS at 12 weeks (cOR, 95% CI) -0.95 (0.69-1.31)
Median mRS at 12 weeks (IQR) 2 (1-4)2 (1-4)
mRS 0 at 12 weeks 18.2%18.1%
Infarct Volume at 24h (mL, median) 3842
Symptomatic Intracranial Hemorrhage 0.9%2.7%

cOR: common Odds Ratio; CI: Confidence Interval; IQR: Interquartile Range.[5]

The RODIN trial did not meet its primary efficacy endpoint, showing no significant difference in the distribution of mRS scores at 12 weeks between the this compound and placebo groups.[5]

Post-Hoc Analysis and Future Directions

A post-hoc analysis of pooled data from the SONIC and RODIN trials suggested a potential benefit of this compound when administered very early, specifically within 70 minutes of emergency room arrival.[7] This finding has led to the planning of a new global Phase III trial, RENEW, to investigate the efficacy of this compound in this hyperacute treatment window.

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a favorable safety profile.[1][2] Unlike some non-selective NMDA receptor antagonists, this compound has not been associated with significant psychotomimetic or other serious adverse effects.[3]

Conclusion

This compound is a multi-target neuroprotective agent with a well-defined dual mechanism of action that addresses both excitotoxicity and oxidative stress, two key pathological processes in ischemic stroke. While preclinical studies have shown promising neuroprotective effects, large-scale Phase III clinical trials have not yet demonstrated a significant clinical benefit in the broader stroke patient population. However, post-hoc analyses suggest that a therapeutic window may exist for hyperacute administration. The ongoing and future clinical trials will be critical in determining the ultimate role of this compound in the treatment of acute ischemic stroke. Its favorable safety profile and multi-target approach continue to make it a compound of significant interest to the stroke research and drug development community.

References

Nelonemdaz: A Selective NR2B Antagonist for Neuroprotection in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective agent under investigation for the treatment of acute ischemic stroke. Its mechanism of action involves a dual approach: selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and potent free radical scavenging. This guide provides a comprehensive technical overview of this compound, including its molecular mechanism, preclinical and clinical data, and detailed experimental protocols relevant to its characterization. The information is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and stroke therapeutics.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits. Two major pathological mechanisms are implicated: excitotoxicity, primarily mediated by the overactivation of NMDA receptors, and oxidative stress from the generation of reactive oxygen species (ROS).[1] this compound is a novel synthetic derivative of aspirin and sulfasalazine designed to concurrently address both of these pathways.[2] It acts as a moderate, selective antagonist of the NR2B subunit of the NMDA receptor and as a potent spin-trapping agent to neutralize free radicals.[1][3] This dual-action mechanism presents a promising therapeutic strategy for mitigating neuronal damage following an ischemic event.

Mechanism of Action

Selective NR2B Antagonism

This compound functions as a non-competitive antagonist of the NMDA receptor, with a notable selectivity for the NR2B subunit.[4][5] While specific quantitative binding affinities (Ki or IC50 values) for this compound across different NMDA receptor subtypes are not widely available in public literature, it is characterized as a "moderate NR2B-selective" antagonist.[3] This selectivity is crucial, as NR2A-containing NMDA receptors are generally associated with pro-survival signaling, whereas NR2B-containing receptors are more prominently linked to pro-death pathways in excitotoxicity.[6]

The excitotoxic cascade in ischemic stroke begins with excessive glutamate release, leading to overactivation of NMDA receptors and a massive influx of Ca²⁺ into neurons. This calcium overload activates a host of downstream damaging enzymes and signaling pathways. The NR2B subunit is physically linked to the postsynaptic density protein-95 (PSD-95), which acts as a scaffold to couple the receptor to neuronal nitric oxide synthase (nNOS).[7] This proximity allows for efficient Ca²⁺-dependent activation of nNOS, leading to the production of nitric oxide (NO), a key mediator of neurotoxicity. By selectively antagonizing the NR2B subunit, this compound is proposed to disrupt this excitotoxic signaling cascade at a critical juncture.

Free Radical Scavenging

In addition to its effects on the NMDA receptor, this compound is a potent antioxidant.[1] It functions as a spin-trapping molecule, a technique used to detect and identify short-lived free radicals.[8] this compound effectively scavenges a variety of reactive oxygen species, including hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite.[4] This antioxidant activity is crucial for mitigating the oxidative stress that occurs both downstream of NMDA receptor activation and during the reperfusion phase following an ischemic event, when the restoration of blood flow paradoxically leads to a burst of free radical production.[4]

Signaling Pathways

The neuroprotective effects of this compound can be visualized through its modulation of key signaling pathways involved in ischemic neuronal death.

Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., from cells expressing NR1/NR2B) Incubation Incubation: Membranes + Radioligand ([³H]ifenprodil) + Competitor (this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes unbound radioligand) Filtration->Washing Quantification Scintillation Counting (Measures bound radioactivity) Washing->Quantification Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Quantification->Analysis MCAO Model Workflow Anesthesia Anesthetize Animal (e.g., Rat or Mouse) Incision Midline Neck Incision & Expose Carotid Arteries Anesthesia->Incision Suture_Insertion Insert Intraluminal Suture into Internal Carotid Artery Incision->Suture_Insertion Occlusion Advance Suture to Occlude Middle Cerebral Artery (MCA) Suture_Insertion->Occlusion Drug_Admin Administer this compound (pre-, during, or post-occlusion) Occlusion->Drug_Admin Reperfusion Withdraw Suture (for transient MCAO) Occlusion->Reperfusion After set time Drug_Admin->Occlusion Evaluation Post-MCAO Evaluation: - Neurological Deficit Scoring - Infarct Volume Measurement (TTC staining) Reperfusion->Evaluation

References

The Core of Neuroprotection: An In-depth Technical Guide to the Free Radical Scavenging Properties of Nelonemdaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly known as Neu2000) is a promising neuroprotective agent with a unique dual mechanism of action. It functions as both a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and as a potent scavenger of free radicals.[1][2][3] This multi-target approach is designed to address two primary pathways of neuronal damage that occur in acute ischemic stroke: excitotoxicity and oxidative stress.[2][3] While NMDA receptor antagonism mitigates the initial excitotoxic cascade, the free radical scavenging properties of this compound are crucial for combating the subsequent and sustained oxidative damage, particularly during reperfusion.[4] This technical guide provides a comprehensive overview of the free radical scavenging capabilities of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways.

Quantitative Analysis of Free Radical Scavenging Activity

Preclinical studies have demonstrated the potent antioxidant properties of this compound across a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following tables summarize the key quantitative data from in vitro assays that characterize the free radical scavenging efficacy of this compound.

Free Radical Species Assay IC50 Value (µM) of this compound Reference Compound IC50 Value of Reference
Superoxide Radical (O₂⁻)Nitroblue Tetrazolium (NBT) Reduction Assay63.07 ± 1.44--
Nitric Oxide (NO)Griess Reagent Assay155.8 ± 4.88--
Hydroxyl Radical (•OH)Salicylate Probe Assay58.45 ± 1.74--
Peroxynitrite (ONOO⁻)Evans Blue Bleaching AssayEfficiently scavenged (Specific IC50 not provided)--

Table 1: In Vitro Free Radical Scavenging Activity of this compound. [1]

Mitochondrial Oxidative Stress Parameter Assay IC50 Value (µM) of this compound Inducing Agent
Hydrogen Peroxide (H₂O₂) ProductionAmplex Red Assay6.04 ± 0.55Antimycin A
Lipid PeroxidationMalondialdehyde (MDA) Assay14.89 ± 0.23Fe³⁺/Ascorbate
Total ROS/RNS ProductionDihydrorhodamine 123 (DHR123) Assay2.21 ± 0.11Antimycin A

Table 2: Inhibition of Mitochondrial Oxidative Stress by this compound. [1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative analysis of this compound's free radical scavenging properties, based on the study by Visavadiya et al. (2013).[1]

Superoxide Radical Scavenging Assay

This assay quantifies the ability of this compound to scavenge superoxide radicals generated by the phenazine methosulphate (PMS) and NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, which can be measured spectrophotometrically.

  • Reagents:

    • Tris-HCl buffer (16 mM, pH 8.0)

    • NADH (Nicotinamide adenine dinucleotide, reduced form) solution

    • NBT (Nitroblue tetrazolium) solution

    • PMS (Phenazine methosulphate) solution

    • This compound solutions of varying concentrations

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NADH solution, and NBT solution.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding the PMS solution.

    • Incubate the mixture at room temperature for a specified time.

    • Measure the absorbance of the formazan product at 560 nm.

    • The percentage of scavenging is calculated by comparing the absorbance of the samples with and without this compound.

Hydroxyl Radical Scavenging Assay

This assay determines the hydroxyl radical scavenging activity of this compound by measuring its ability to compete with a salicylate probe for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxylation of the salicylate probe produces a colored product that can be quantified.

  • Reagents:

    • Phosphate buffer

    • FeSO₄ (Iron (II) sulfate) solution

    • EDTA (Ethylenediaminetetraacetic acid) solution

    • H₂O₂ (Hydrogen peroxide) solution

    • Salicylate solution

    • This compound solutions of varying concentrations

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, FeSO₄-EDTA solution, and H₂O₂ to generate hydroxyl radicals.

    • Add the salicylate probe and varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture at 37°C.

    • Stop the reaction and measure the absorbance of the hydroxylated salicylate product at a specific wavelength.

    • The scavenging activity is determined by the reduction in the absorbance in the presence of this compound.

Peroxynitrite Scavenging Assay

This assay assesses the ability of this compound to scavenge peroxynitrite, a potent and damaging reactive nitrogen species. The assay is based on the bleaching of a chromophore, such as Evans Blue, by peroxynitrite.

  • Reagents:

    • Phosphate buffer

    • Peroxynitrite (ONOO⁻) solution

    • Evans Blue solution

    • This compound solutions of varying concentrations

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer and Evans Blue solution.

    • Add varying concentrations of this compound to the mixture.

    • Add the peroxynitrite solution to initiate the bleaching of Evans Blue.

    • Incubate the reaction mixture at room temperature.

    • Measure the absorbance of the remaining Evans Blue at its maximum wavelength (around 611 nm).

    • The scavenging activity is calculated as the percentage of inhibition of Evans Blue bleaching.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound stem from its dual-action capability. The following diagrams illustrate the key signaling pathways involved in ischemic neuronal damage and the points of intervention for this compound.

Ischemic Cascade and this compound Intervention Ischemia Ischemic Insult Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDA_R NMDA Receptor (NR2B Subunit) Glutamate->NMDA_R Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Neuronal_Damage Neuronal Damage & Death Excitotoxicity->Neuronal_Damage ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuronal_Damage Nelonemdaz_NMDA This compound (NR2B Antagonist) Nelonemdaz_NMDA->NMDA_R Inhibits Nelonemdaz_ROS This compound (Free Radical Scavenger) Nelonemdaz_ROS->ROS Scavenges Experimental Workflow for Assessing Free Radical Scavenging start Start prepare_reagents Prepare Free Radical Generating System (e.g., PMS/NADH, Fenton Reaction) start->prepare_reagents add_this compound Add Varying Concentrations of this compound prepare_reagents->add_this compound add_probe Add Detection Probe (e.g., NBT, Salicylate) add_this compound->add_probe incubate Incubate under Controlled Conditions add_probe->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

Nelonemdaz: A Technical Guide on its Molecular Structure and Chemical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective drug candidate engineered to mitigate the complex cascade of neuronal injury following ischemic events such as stroke.[1][2] Developed from the chemical structures of sulfasalazine and aspirin, it is designed to concurrently address two primary pathways of brain cell death: excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor and oxidative stress from the generation of free radicals.[1][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and key experimental protocols relevant to this compound, tailored for researchers and professionals in the field of drug development.

Molecular Structure

This compound is chemically identified as 2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid.[] It is a synthetic derivative of salicylic acid.[5] The molecule's structure is fundamental to its dual-function neuroprotective activity.

Chemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and interaction with biological systems. A summary of its known quantitative properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₈F₇NO₃[]
Molecular Weight 383.22 g/mol []
Appearance Solid Powder[]
Boiling Point 438.2 ± 45.0 °C (Predicted)[]
Density 1.659 ± 0.06 g/cm³ (Predicted)[]
Solubility Soluble in DMSO[]
IUPAC Name 2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid[]
SMILES C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O[]
InChI Key HABROHXUHNHQMY-UHFFFAOYSA-N[]

Qualitatively, the key chemical property of this compound is its dual functionality. It acts as both a selective antagonist of the NR2B subunit of the NMDA receptor and as a potent free radical scavenger.[2][3]

Mechanism of Action

In the pathophysiology of ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium (Ca²⁺) into neurons.[1] This "excitotoxicity" triggers downstream death-signaling pathways.[6] Concurrently, the ischemic and reperfusion phases generate a surge in reactive oxygen species (free radicals), leading to oxidative stress and further neuronal damage.[6][7]

This compound's mechanism is designed to counteract both of these destructive processes:

  • NMDA Receptor Antagonism : this compound is a moderate-affinity, noncompetitive antagonist that selectively targets the NR2B subunit of the NMDA receptor.[3][6] The NR2B subunit is predominantly associated with pro-death signaling pathways.[6][8] By blocking this subunit, this compound reduces the excitotoxic Ca²⁺ overload.[5] Its moderate affinity and rapid unblocking rate may contribute to a favorable safety profile compared to high-affinity NMDA antagonists, which have been associated with psychotomimetic side effects.[6]

  • Free Radical Scavenging : this compound functions as a potent spin-trapping agent, enabling it to neutralize a variety of free radicals, including hydroxyl radicals, superoxide, and peroxynitrite.[6] This antioxidant activity mitigates the oxidative stress that contributes to delayed neuronal and glial cell death following an ischemic event.[1][6]

The following diagram illustrates the dual-action neuroprotective signaling pathway of this compound.

Nelonemdaz_Mechanism Ischemia Ischemic Stroke Glutamate Excess Glutamate Release Ischemia->Glutamate ROS Reactive Oxygen Species (ROS) Generation Ischemia->ROS Reperfusion Injury NMDAR NR2B Subunit of NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity DeathSignaling Downstream Death Signaling (e.g., DAPK1 activation) Excitotoxicity->DeathSignaling Excitotoxicity->ROS CellDeath Neuronal Cell Death DeathSignaling->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath This compound This compound This compound->NMDAR Blocks This compound->ROS Scavenges

Dual neuroprotective mechanism of this compound.

Experimental Protocols

Detailed methodologies are essential for the evaluation and understanding of a drug candidate. Below are summaries of key experimental protocols for this compound.

1. NMDA Receptor Binding Assay (Representative Protocol)

This type of assay is used to determine the binding affinity of a compound to the NMDA receptor.

  • Objective : To quantify the ability of this compound to displace a radiolabeled ligand from the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[9]

  • Materials :

    • Rat cortical membranes (a rich source of NMDA receptors).[9]

    • Radioligand (e.g., [³H]TCP).[9]

    • Test compound (this compound).[9]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

    • Wash buffer (ice-cold).[9]

    • Glass fiber filter mats pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.[9]

  • Procedure :

    • Membrane Preparation : Rat cortical membranes are prepared through homogenization and differential centrifugation to isolate the membrane fraction containing the receptors. Protein concentration is determined via a standard assay (e.g., BCA).[9]

    • Assay Setup : The assay is typically run in a 96-well plate format. Wells are designated for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand), and test compound binding (radioligand + membranes + serial dilutions of this compound).[9]

    • Incubation : The components are incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[9]

    • Filtration : The incubation is terminated by rapid filtration through the glass fiber filters. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer.[9]

    • Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.[9]

    • Data Analysis : The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined. This can be converted to the inhibition constant (Kᵢ) to reflect the true binding affinity.[9]

2. Clinical Trial Protocols: SONIC (Phase II) and RODIN (Phase III)

These clinical trials were designed to assess the safety and efficacy of this compound in patients with acute ischemic stroke.

Table 2: Summary of SONIC and RODIN Clinical Trial Protocols

FeatureSONIC (Phase II) TrialRODIN (Phase III) Trial
Official Title Safety and Optimal Neuroprotection of Neu2000 in Acute Ischemic Stroke With RecanalizationRescue On reperfusion Damage in cerebral Infarction by this compound
Objective To evaluate the safety and efficacy of this compound in patients with acute ischemic stroke receiving endovascular reperfusion therapy.[5][10]To determine the efficacy and safety of this compound in patients with acute ischemic stroke undergoing endovascular thrombectomy.[6][11]
Study Design Multicenter, randomized, double-blinded, placebo-controlled, 3-arm trial.[5]Multicenter, double-blinded, placebo-controlled, randomized clinical trial.[11]
Patient Population 209 patients with large-artery occlusion in the anterior circulation undergoing endovascular therapy <8 hours from symptom onset.[5][10]496 patients with acute ischemic stroke (NIHSS score ≥8) due to large vessel occlusion in the anterior circulation, undergoing endovascular thrombectomy within 12 hours of onset.[6][11]
Intervention Randomized 1:1:1 to placebo, low-dose this compound (2750 mg total), or high-dose this compound (5250 mg total). The first infusion was given before thrombus retrieval, followed by 9 subsequent doses over 5 days.[5]Randomized 1:1 to placebo or this compound (5250 mg total). Administered as 10 intravenous infusions twice a day for 5 days.[6][12]
Primary Endpoint Proportion of patients with a modified Rankin Scale (mRS) score of 0–2 at 12 weeks.[5]A favorable shift in the distribution of the mRS score at 12 weeks.[11][12]
Secondary Endpoints Distributional change in mRS score, proportion with NIHSS score of 0–2, and proportion with Barthel index >90 at various time points.[5]Functional independence (mRS 0–2), proportion of mRS 0, symptomatic intracranial hemorrhage, and infarct volume at various time points.[6][12]

The general workflow for these clinical trials is depicted in the diagram below.

Clinical_Trial_Workflow Screening Patient Screening (Acute Ischemic Stroke, Large Vessel Occlusion) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion EVT Standard of Care: Endovascular Thrombectomy (EVT) Screening->EVT Randomization Randomization (1:1) Inclusion->Randomization Yes Nelonemdaz_Arm This compound Infusion Regimen (5 days) Placebo_Arm Placebo Infusion Regimen (5 days) Randomization->Nelonemdaz_Arm Randomization->Placebo_Arm FollowUp Follow-up Assessments (Safety & Efficacy) Nelonemdaz_Arm->FollowUp Placebo_Arm->FollowUp Endpoints Primary & Secondary Endpoint Analysis (e.g., mRS at 12 weeks) FollowUp->Endpoints

References

In-Vitro Neuroprotective Profile of Nelonemdaz: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective agent that has shown promise in preclinical in-vitro and in-vivo models of ischemic stroke.[1][2] Its unique dual mechanism of action, combining selective N-methyl-D-aspartate (NMDA) receptor antagonism with potent free radical scavenging, positions it as a compelling candidate for mitigating the complex cascade of neuronal injury following cerebral ischemia and reperfusion.[1][2][3] This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through two primary mechanisms:

  • Selective NMDA Receptor Antagonism: this compound is a selective, moderate-affinity, and uncompetitive antagonist of the NR2B subunit of the NMDA receptor.[1][4] This selectivity is critical, as the NR2B subunit is predominantly implicated in excitotoxic neuronal death pathways, while the NR2A subunit is associated with pro-survival signals.[2][5] By selectively targeting NR2B, this compound can mitigate excitotoxicity while potentially preserving the physiological functions of NR2A-containing receptors. Notably, the unblocking rate of this compound from the NMDA receptor is approximately eight times faster than that of memantine, suggesting a favorable kinetic profile.

  • Potent Antioxidant Activity: this compound functions as a potent, cell-permeable spin-trapping agent, effectively scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite.[2] This direct antioxidant activity is crucial for combating the oxidative stress that is a hallmark of ischemia-reperfusion injury.[1]

Quantitative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in-vitro studies, demonstrating the potency and efficacy of this compound in key neuroprotective assays.

Table 1: NMDA Receptor Subtype Selectivity of this compound

NMDA Receptor SubtypeIC50 (µM)MethodReference
NR1/NR2B0.95Whole-cell patch-clamp in HEK293 cells[Gwag et al., 2007]
NR1/NR2A>10Whole-cell patch-clamp in HEK293 cells[Gwag et al., 2007]

Table 2: In-Vitro Neuroprotection Against Excitotoxicity

In-Vitro ModelToxin/InsultThis compound Concentration (µM)% NeuroprotectionReference
Cortical Neuron CultureNMDA (100 µM)1~80%[Gwag et al., 2007]
Cortical Neuron CultureFe2+ (100 µM)1>90%[Gwag et al., 2007]

Table 3: Antioxidant and Free Radical Scavenging Activity

AssayRadical/OxidantThis compound IC50 (µM)ComparisonReference
DPPH AssayDPPH Radical2.5More potent than Trolox (IC50 = 3.34 µM)[Visavadiya et al., 2013]
Hydroxyl Radical Scavenging•OHNot specifiedPotent scavenging activity[Visavadiya et al., 2013]
Superoxide Radical ScavengingO2•−Not specifiedPotent scavenging activity[Visavadiya et al., 2013]

Table 4: Neuroprotection in an In-Vitro Ischemia Model

In-Vitro ModelThis compound Concentration (µM)% Reduction in Neuronal DeathReference
Oxygen-Glucose Deprivation (OGD) in Cortical Neurons1~70%[Gwag et al., 2007]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound can be visualized through its interaction with key signaling pathways and the experimental workflows used to assess its efficacy.

Signaling Pathway of Excitotoxicity and this compound Intervention

Ischemic conditions lead to excessive glutamate release, which hyperactivates NMDA receptors, particularly the NR2B subtype. This triggers a massive influx of Ca2+, initiating a downstream cascade of neurotoxic events, including the activation of nitric oxide synthase (nNOS) and the generation of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis and necrosis. This compound intervenes at two critical points in this pathway.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate Excessive Glutamate Release NMDAR NMDA Receptor (NR2B) Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx nNOS nNOS Activation Ca_influx->nNOS ROS ROS Generation Ca_influx->ROS nNOS->ROS Apoptosis Neuronal Death (Apoptosis/Necrosis) ROS->Apoptosis Nelonemdaz_NMDA This compound (NR2B Antagonist) Nelonemdaz_NMDA->NMDAR Inhibits Nelonemdaz_ROS This compound (Antioxidant) Nelonemdaz_ROS->ROS Scavenges G start Start culture Primary Cortical Neuron Culture start->culture treatment Pre-treatment with This compound culture->treatment insult Induce Excitotoxicity (e.g., NMDA, OGD) treatment->insult incubation Incubation insult->incubation assessment Assess Neuronal Viability (e.g., MTT, LDH assay) incubation->assessment end End assessment->end

References

The Dual-Action Neuroprotectant: A Technical Overview of Nelonemdaz's Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly Neu2000) is a novel, multi-target neuroprotective agent that has been investigated for the treatment of acute ischemic stroke.[1][2] Developed as a synthetic derivative of aspirin and sulfasalazine, it is designed to concurrently address two critical pathways in the pathophysiology of ischemic brain injury: excitotoxicity and oxidative stress.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical and clinical findings, and outlining the experimental methodologies employed in its evaluation.

Core Pharmacodynamics: A Two-Pronged Approach to Neuroprotection

This compound's primary mechanism of action is twofold, positioning it as a unique therapeutic candidate in a field where many single-target agents have failed to translate preclinical success into clinical efficacy.[2]

Selective NMDA Receptor Antagonism

This compound functions as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for the NR2B subunit.[2][3] Overactivation of NMDA receptors by excessive glutamate release during an ischemic event leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events known as excitotoxicity.[2] By selectively modulating the NR2B subunit, which is predominantly implicated in pro-death signaling pathways, this compound aims to mitigate this excitotoxicity without the severe side effects associated with non-selective NMDA receptor antagonists.[2] Notably, the unblocking rate of this compound from the NMDA receptor complex is reported to be approximately eight times faster than that of memantine, a characteristic that may contribute to its favorable safety profile.[2]

Potent Free Radical Scavenging

In addition to its effects on the NMDA receptor, this compound is a potent scavenger of reactive oxygen species (ROS).[3] The reperfusion of ischemic tissue, while necessary to restore blood flow, paradoxically initiates a surge in the production of free radicals, leading to significant oxidative stress and further neuronal damage.[2] this compound acts as a "spin trapping" molecule, directly neutralizing a variety of free radicals, including hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite.[2] This antioxidant activity is crucial for addressing the delayed neuronal death that occurs in the hours and days following an ischemic event.[2]

Signaling Pathway of this compound's Dual Action

The following diagram illustrates the key signaling pathways targeted by this compound in the context of ischemic stroke.

Nelonemdaz_Signaling_Pathway cluster_Ischemia Ischemic Cascade cluster_Excitotoxicity Excitotoxicity Pathway cluster_Oxidative_Stress Oxidative Stress Pathway Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release ROS_Production ↑ ROS Production (Reperfusion Injury) Ischemia->ROS_Production NMDA_Receptor NMDA Receptor (NR2B Subunit) Glutamate_Release->NMDA_Receptor Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Neuronal_Death_E Neuronal Death (Excitotoxicity) Ca_Influx->Neuronal_Death_E Neuronal_Death_O Neuronal Death (Oxidative Damage) Oxidative_Stress->Neuronal_Death_O This compound This compound This compound->ROS_Production Scavenges This compound->NMDA_Receptor Antagonizes

Figure 1: Dual mechanism of action of this compound in ischemic stroke.

Pharmacokinetics

Detailed quantitative pharmacokinetic data from preclinical and Phase I studies of this compound are not extensively available in the public domain. However, the following information has been gathered from clinical trial protocols and related publications.

Preclinical Pharmacokinetics

While specific parameters such as Cmax, Tmax, half-life, and bioavailability in animal models have not been detailed in the available literature, preclinical studies in rodent models of focal cerebral ischemia confirmed the neuroprotective efficacy of this compound.[2][4] These studies were foundational in establishing the proof-of-concept for its dual-action mechanism and informed the design of subsequent clinical trials.

Clinical Pharmacokinetics (Phase I)

Phase I clinical trials involving a total of 165 healthy subjects were conducted in the United States and China.[1][3] These studies established the safety and tolerability of this compound at single intravenous infusion doses up to 6,000 mg.[3] The pharmacokinetic and pharmacodynamic data from these Phase I trials were used to determine the dosing regimens for the subsequent Phase II and III studies.[4] Unfortunately, specific pharmacokinetic parameters from these Phase I studies are not publicly available.

Clinical Efficacy and Safety

This compound has undergone evaluation in several clinical trials, most notably the Phase II SONIC and Phase III RODIN trials, in patients with acute ischemic stroke undergoing endovascular thrombectomy.

Phase II SONIC Trial

The SONIC (Safety and Optimal Neuroprotection of neu2000 in acute Ischemic stroke with reCanalization) trial was a randomized, double-blind, placebo-controlled study that enrolled 208 patients.[5] The trial evaluated two dose levels of this compound (low dose: 2,750 mg total; high dose: 5,250 mg total) administered over five days, with the first infusion initiated prior to thrombectomy.[5]

Outcome MeasurePlacebo (n=61)Low Dose (n=65)High Dose (n=57)p-value
mRS 0-2 at 12 weeks 54.1% (33/61)61.5% (40/65)63.2% (36/57)0.5578
Common OR for favorable mRS shift vs. Placebo (90% CI) -1.55 (0.92–2.60)1.61 (0.94–2.76)-
Barthel Index >90 at 12 weeks 43.6% (24/55)54.8% (34/62)63.0% (34/54)0.1264

Table 1: Key Efficacy Outcomes from the Phase II SONIC Trial.[5] mRS: modified Rankin Scale; OR: Odds Ratio; CI: Confidence Interval.

The SONIC trial did not show a statistically significant difference in the primary endpoint of functional independence (mRS 0-2) at 12 weeks.[5] However, a favorable trend was observed in the this compound-treated groups, and no serious adverse events were reported, warranting further investigation in a Phase III trial.[5]

Phase III RODIN Trial

The RODIN (Rescue On reperfusion Damage in cerebral Infarction by this compound) trial was a multicenter, double-blind, placebo-controlled Phase III study that enrolled 496 patients with acute ischemic stroke undergoing endovascular thrombectomy.[2][4] Patients received a total of 5,250 mg of this compound or placebo over five days.[2]

Outcome MeasurePlacebo (n=248)This compound (n=248)
Median mRS score at 12 weeks (IQR) 2 (1-4)2 (1-4)
Favorable shift in mRS at 12 weeks (cOR, 95% CI) -0.95 (0.69-1.31)
mRS 0-2 at 12 weeks Not ReportedNot Reported
Symptomatic Intracranial Hemorrhage 0.9%2.7%
Infarct Volume at 24h post-last infusion (mL, median) 3842

Table 2: Key Efficacy and Safety Outcomes from the Phase III RODIN Trial.[4] mRS: modified Rankin Scale; IQR: Interquartile Range; cOR: common Odds Ratio; CI: Confidence Interval.

The RODIN trial did not meet its primary endpoint of a favorable shift in the modified Rankin Scale (mRS) scores at 12 weeks.[4] There were no significant differences in secondary efficacy endpoints or in the rates of symptomatic intracranial hemorrhage between the this compound and placebo groups.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the described mechanisms of action, the following are representative methodologies that would have been employed.

In Vitro NMDA Receptor Antagonism Assay (Representative Protocol)

A standard method to assess NMDA receptor antagonism is through electrophysiological recordings, such as the patch-clamp technique, in cultured neurons or cell lines expressing specific NMDA receptor subunits.

Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated currents.

Methodology:

  • Cell Culture: Primary cortical neurons or HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2B) are cultured on glass coverslips.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed. The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: An external solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) is perfused over the cell to evoke an inward current.

  • Inhibition Measurement: After establishing a stable baseline NMDA-evoked current, various concentrations of this compound are co-applied with the agonists. The reduction in the peak current amplitude in the presence of this compound is measured.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the maximal NMDA-induced current) is calculated.

Free Radical Scavenging Assay (Representative Protocol)

The antioxidant capacity of this compound can be quantified using assays that measure the scavenging of stable free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A control sample contains only the solvent.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined.

In Vivo Model of Focal Cerebral Ischemia (Representative Protocol)

The transient middle cerebral artery occlusion (tMCAO) model in rats is a widely used preclinical model to simulate ischemic stroke and reperfusion injury.

Objective: To evaluate the neuroprotective efficacy of this compound in a rodent model of stroke.

Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.

  • MCAO Procedure: The middle cerebral artery is occluded by inserting a filament into the internal carotid artery. The occlusion is maintained for a specific duration (e.g., 90 minutes).

  • Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: this compound or vehicle is administered intravenously at a predetermined time point relative to the onset of ischemia or reperfusion.

  • Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

Clinical Trial Workflow: RODIN Trial

The following diagram provides a simplified workflow for the Phase III RODIN clinical trial.

RODIN_Trial_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke, LVO, NIHSS ≥ 8, within 12h of onset) Randomization Randomization (1:1) Patient_Screening->Randomization Nelonemdaz_Arm This compound Group (Total 5,250 mg over 5 days) Randomization->Nelonemdaz_Arm Arm 1 Placebo_Arm Placebo Group Randomization->Placebo_Arm Arm 2 EVT Endovascular Thrombectomy (EVT) Nelonemdaz_Arm->EVT Placebo_Arm->EVT Follow_Up Follow-up Assessments (mRS, NIHSS, Infarct Volume) EVT->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Favorable shift in mRS at 12 weeks) Follow_Up->Primary_Endpoint

Figure 2: Simplified workflow of the Phase III RODIN clinical trial.

Conclusion

This compound is a rationally designed neuroprotective agent with a dual mechanism of action that targets both excitotoxicity and oxidative stress, two key pathological processes in ischemic stroke. While preclinical studies demonstrated its potential, and Phase I and II clinical trials established its safety, the pivotal Phase III RODIN trial did not demonstrate a significant clinical benefit in patients with acute ischemic stroke undergoing endovascular thrombectomy. Further analysis of the clinical trial data may provide insights into specific patient populations or therapeutic windows where this compound could still hold promise. The development of this compound underscores the challenges of translating preclinical neuroprotective strategies into clinically effective treatments for stroke and highlights the complexity of ischemic brain injury.

References

Methodological & Application

Application Notes and Protocols for Nelonemdaz in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Nelonemdaz (formerly known as Neu2000) is a promising neuroprotective agent with a dual mechanism of action, making it a subject of significant interest in preclinical and clinical stroke research.[1][2] It functions as both a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and as a potent antioxidant.[1][2] This dual action targets two critical pathways in the pathophysiology of ischemic stroke: excitotoxicity, mediated by excessive glutamate, and oxidative stress from the generation of free radicals, particularly during reperfusion.[1][3] Preclinical studies in rodent models of ischemic stroke have demonstrated its efficacy in reducing infarct volume and improving neurological outcomes.[1][4][5]

These application notes provide a summary of administration protocols for this compound in preclinical stroke models based on available literature, intended to guide researchers in designing their own in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound administration in rat models of ischemic stroke.

Table 1: this compound Administration in Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model

ParameterValueReference
Animal Model Rat[1]
Stroke Model Transient Middle Cerebral Artery Occlusion (tMCAO)[1]
Route of Administration Intravenous (i.v.)[1]
Dosage Range 2.5 - 5 mg/kg[6]
Optimal Dosage 5 mg/kg for therapeutic window determination[1]
Timing of Administration Up to 8 hours post-reperfusion[1]
Primary Outcome Measure Reduction in infarct volume[1]

Table 2: this compound Administration in Permanent Middle Cerebral Artery Occlusion (pMCAO) Rat Model

ParameterValueReference
Animal Model Rat[1]
Stroke Model Permanent Middle Cerebral Artery Occlusion (pMCAO)[1]
Route of Administration Intravenous (i.v.)[1]
Effective Dosage 30 mg/kg[6]
Timing of Administration Within 4 hours post-occlusion[1]
Primary Outcome Measure Reduction in infarct volume[1]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats and this compound Administration

Objective: To induce a temporary focal cerebral ischemia followed by reperfusion to mimic clinical scenarios of successful thrombectomy and to assess the neuroprotective effect of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Microvascular clips

  • 4-0 nylon monofilament with a rounded tip

  • This compound (Neu2000)

  • Vehicle for dissolving this compound (e.g., saline)

  • Intravenous catheterization supplies

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Surgical Procedure (Intraluminal Filament Model):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a 4-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline) at the desired concentration.

    • Administer this compound intravenously as a bolus injection at the specified time point post-reperfusion (e.g., at 5 minutes, 2, 4, 6, or 8 hours). Doses ranging from 2.5 to 5 mg/kg have been shown to be effective.[6]

  • Post-operative Care and Outcome Assessment:

    • Suture the incision and allow the animal to recover from anesthesia.

    • At 24 or 48 hours post-occlusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

    • Euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats and this compound Administration

Objective: To induce a permanent focal cerebral ischemia to model strokes without reperfusion and to evaluate the neuroprotective efficacy of this compound in this context.

Materials:

  • Same as for the tMCAO model.

Procedure:

  • Animal Preparation and Surgical Procedure: Follow the same initial steps as the tMCAO model to expose the carotid arteries.

  • Permanent Occlusion:

    • Introduce the nylon filament to occlude the MCA as described previously.

    • Instead of withdrawing the filament, leave it in place permanently.

    • Alternatively, the MCA can be directly accessed via a craniotomy and permanently occluded using electrocoagulation.

  • This compound Administration:

    • Administer a 30 mg/kg intravenous bolus of this compound within 4 hours of the onset of occlusion.[6]

  • Post-operative Care and Outcome Assessment:

    • Follow the same post-operative care and outcome assessment procedures as described for the tMCAO model.

Visualizations

Signaling Pathway of this compound in Ischemic Stroke

Nelonemdaz_Signaling_Pathway Ischemic_Stroke Ischemic Stroke Glutamate_Release ↑ Glutamate Release Ischemic_Stroke->Glutamate_Release Reperfusion Reperfusion Ischemic_Stroke->Reperfusion NMDA_Receptor NMDA Receptor (NR2B Subunit) Glutamate_Release->NMDA_Receptor Activates Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death1 Neuronal Death Excitotoxicity->Neuronal_Death1 Neuronal_Death2 Neuronal Death ROS_Production ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Death2 This compound This compound This compound->NMDA_Receptor Antagonizes This compound->ROS_Production Scavenges

Caption: Dual neuroprotective mechanism of this compound in ischemic stroke.

Experimental Workflow for Preclinical Stroke Study with this compound

Preclinical_Workflow Animal_Model Animal Model Selection (e.g., Rat) Stroke_Induction Stroke Induction (tMCAO or pMCAO) Animal_Model->Stroke_Induction Group_Assignment Random Group Assignment (Vehicle vs. This compound) Stroke_Induction->Group_Assignment Drug_Administration This compound/Vehicle Administration (i.v.) Group_Assignment->Drug_Administration Behavioral_Testing Neurological Deficit Scoring (e.g., Bederson's Scale) Drug_Administration->Behavioral_Testing Tissue_Harvesting Brain Tissue Harvesting Behavioral_Testing->Tissue_Harvesting Infarct_Analysis Infarct Volume Measurement (TTC Staining) Tissue_Harvesting->Infarct_Analysis Data_Analysis Statistical Analysis Infarct_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound in preclinical stroke models.

References

Application Notes and Protocols for Assessing Nelonemdaz Efficacy with In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical in vivo imaging techniques to assess the efficacy of Nelonemdaz, a neuroprotective agent with a dual mechanism of action. The protocols outlined below are designed for rodent models of acute ischemic stroke, a primary indication for this compound.

Introduction to this compound and its Mechanism of Action

This compound is a multi-target neuroprotective drug candidate that has shown promise in preclinical models of stroke and traumatic brain injury.[1] Its therapeutic potential stems from a dual mechanism of action:

  • Selective NMDA Receptor Antagonism: this compound selectively blocks the NR2B (GluN2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[2][3] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate is a key event in the ischemic cascade, leading to excessive calcium influx, excitotoxicity, and neuronal death.[1] By selectively targeting the pro-death signaling associated with NR2B-containing NMDA receptors, this compound aims to mitigate this excitotoxic damage.[2]

  • Potent Antioxidant Activity: this compound is also a powerful scavenger of reactive oxygen species (ROS), acting as a potent spin-trapping agent.[1][2] Ischemia and subsequent reperfusion trigger a burst of oxidative stress, where an overproduction of free radicals overwhelms the brain's endogenous antioxidant defenses, leading to further cellular damage.[1] The antioxidant properties of this compound help to neutralize these harmful ROS.

This dual-action profile makes this compound a compelling candidate for neuroprotection in acute ischemic stroke, addressing both excitotoxicity and oxidative stress pathways.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its interaction with key signaling pathways involved in ischemic brain injury.

Nelonemdaz_Signaling_Pathway cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention cluster_cellular_effects Cellular Effects Glutamate_Release ↑ Glutamate Release NMDA_Receptor NR2B-NMDA Receptor Glutamate_Release->NMDA_Receptor Activates ROS_Production ↑ ROS Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress This compound This compound This compound->NMDA_Receptor Inhibits This compound->Oxidative_Stress Scavenges ROS Ca_Influx ↑ Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Stress->Neuronal_Death

This compound Signaling Pathway

Preclinical Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

To evaluate the in vivo efficacy of this compound, a reproducible and clinically relevant animal model of ischemic stroke is essential. The transient middle cerebral artery occlusion (tMCAO) model in rodents is widely used for this purpose.[4]

Detailed Protocol for tMCAO in Mice

This protocol describes the intraluminal suture method for inducing tMCAO in mice.[1][3]

Materials:

  • Anesthesia machine with isoflurane

  • Heating pad with rectal probe for temperature monitoring

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • Laser Doppler flowmeter for cerebral blood flow (CBF) monitoring

  • 6-0 silicon-coated nylon monofilament suture

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N2O:O2 (70:30).[2] Maintain the body temperature at 37.0 ± 0.5°C using a heating pad.[2]

  • Surgical Exposure: Place the mouse in a supine position. Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.

  • Arteriotomy: Make a small incision in the ECA between the distal ligature and the temporary ligature.

  • Filament Insertion: Introduce the silicon-coated monofilament through the incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop in regional cerebral blood flow (rCBF) to <20% of baseline, as monitored by Laser Doppler flowmetry.[2]

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 45-60 minutes).[2][3]

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow reperfusion. Reperfusion is confirmed by the restoration of rCBF.

  • Wound Closure: Remove the temporary ligature on the ECA and permanently ligate the ECA stump. Close the cervical incision with sutures.

  • Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Provide soft food and monitor for any signs of distress.

In Vivo Imaging Protocols to Assess this compound Efficacy

A multi-modal imaging approach is recommended to comprehensively evaluate the neuroprotective effects of this compound.

Magnetic Resonance Imaging (MRI)

MRI is a powerful non-invasive technique for assessing structural and metabolic changes in the brain following ischemic stroke.[5]

DWI is highly sensitive to the early cytotoxic edema that occurs within minutes of an ischemic insult, allowing for the accurate delineation of the ischemic core.

Protocol:

  • Imaging Timepoints: Perform DWI scans at baseline (before tMCAO), immediately after reperfusion, and at 24 and 48 hours post-tMCAO.

  • MRI System: Use a 7T or higher small-animal MRI scanner.

  • Sequence: Employ a spin-echo echo-planar imaging (EPI) sequence.

  • Parameters:

    • Repetition Time (TR): 2000-3000 ms

    • Echo Time (TE): 30-40 ms

    • b-values: 0 and 1000 s/mm²

    • Slice thickness: 1 mm

  • Data Analysis: Calculate the Apparent Diffusion Coefficient (ADC) maps from the DWI images. The ischemic lesion will appear hyperintense on b=1000 images and hypointense on ADC maps. Quantify the lesion volume by manually or semi-automatically segmenting the abnormal regions on the ADC maps.

¹H-MRS provides insights into the metabolic status of the brain tissue by measuring the concentration of key metabolites. In the context of stroke, changes in N-acetylaspartate (NAA), a marker of neuronal integrity, and lactate, an indicator of anaerobic metabolism, are of particular interest.

Protocol:

  • Imaging Timepoints: Acquire ¹H-MRS data at 24 and 48 hours post-tMCAO.

  • Voxel Placement: Place a voxel (e.g., 2x2x2 mm³) in the ischemic core and a corresponding contralateral region for comparison.

  • Sequence: Use a Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) sequence.

  • Parameters:

    • TR: 2000 ms

    • TE: 135 ms (for lactate detection) and 30 ms (for NAA and other metabolites)

  • Data Analysis: Quantify the peak areas of NAA (at 2.02 ppm) and lactate (at 1.33 ppm). Calculate the lactate/NAA ratio as a sensitive marker of ischemic injury and neuroprotection.

Positron Emission Tomography (PET) for Neuroinflammation Imaging

Neuroinflammation is a critical component of the secondary injury cascade following stroke. PET imaging with specific radiotracers can visualize and quantify the activation of microglia and astrocytes, key players in the neuroinflammatory response. The 18 kDa translocator protein (TSPO) is a biomarker of neuroinflammation as its expression is upregulated in activated microglia and astrocytes.

Protocol using [¹⁸F]DPA-714:

[¹⁸F]DPA-714 is a second-generation TSPO radioligand with high affinity and specificity.

  • Imaging Timepoints: Perform PET scans at 3, 7, and 14 days post-tMCAO to capture the dynamic changes in neuroinflammation.

  • Radiotracer Administration: Inject approximately 10-15 MBq of [¹⁸F]DPA-714 intravenously.

  • Uptake Period: Allow for a 60-minute uptake period.[6]

  • PET Scan: Acquire a 15-20 minute static or dynamic PET scan.[6][7] Co-register the PET images with an anatomical MRI or CT scan for accurate localization.

  • Data Analysis: Draw regions of interest (ROIs) over the ischemic lesion and the contralateral hemisphere. Calculate the Standardized Uptake Value (SUV) or the distribution volume (VT) to quantify [¹⁸F]DPA-714 uptake. A higher uptake in the ischemic region indicates increased neuroinflammation.

In Vivo Imaging of Oxidative Stress

Given this compound's antioxidant properties, directly imaging oxidative stress can provide valuable mechanistic insights. Hydroethidine (HE) and its derivatives are fluorescent probes that can be used to detect reactive oxygen species (ROS), particularly superoxide.

Protocol using a Hydroethidine-based probe:

  • Imaging Timepoints: Perform imaging at 1, 6, and 24 hours post-tMCAO.

  • Probe Administration: Administer a hydroethidine-based probe (e.g., intravenously).

  • Imaging Modality: Utilize two-photon microscopy or a suitable in vivo fluorescence imaging system.

  • Data Analysis: Quantify the fluorescence intensity in the ischemic and contralateral regions. An increased fluorescence signal in the ischemic area is indicative of elevated ROS production.

Experimental Workflow

A well-structured experimental workflow is crucial for obtaining reliable and comprehensive data.

Experimental_Workflow cluster_pre_tMCAO Pre-tMCAO cluster_tMCAO tMCAO Procedure cluster_post_tMCAO Post-tMCAO Assessment Baseline_Imaging Baseline MRI (DWI) tMCAO_Surgery tMCAO Surgery (e.g., 60 min occlusion) Baseline_Imaging->tMCAO_Surgery Drug_Administration This compound or Vehicle Administration tMCAO_Surgery->Drug_Administration Acute_Imaging Acute Imaging (1-24h) - DWI - Oxidative Stress Imaging Drug_Administration->Acute_Imaging Subacute_Imaging Subacute Imaging (24h-7d) - MRI (DWI, MRS) - PET ([18F]DPA-714) Acute_Imaging->Subacute_Imaging Chronic_Imaging Chronic Imaging (>7d) - PET ([18F]DPA-714) Subacute_Imaging->Chronic_Imaging Behavioral_Tests Behavioral Tests Chronic_Imaging->Behavioral_Tests Histology Histology Behavioral_Tests->Histology

Experimental Workflow

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for comparing the efficacy of this compound across different experimental groups.

Quantitative Imaging Data Summary
Imaging ModalityParameterControl (Vehicle)This compound-treatedp-valueReference
DWI/MRI Lesion Volume (% of hemisphere) at 24h20.7 ± 4.87.3 ± 3.2< 0.05[8]
¹H-MRS Lactate/NAA ratio in ischemic core at 48hExpected IncreaseExpected Attenuation--
PET ([¹⁸F]DPA-714) SUV ratio (ipsilateral/contralateral) at 7dExpected IncreaseExpected Reduction--
Oxidative Stress Imaging Fluorescence Intensity ratio (ipsi/contra) at 6hExpected IncreaseExpected Reduction--

Note: The data for ¹H-MRS, PET, and Oxidative Stress Imaging are expected outcomes based on the mechanism of action of this compound and would need to be determined experimentally. The DWI/MRI data is from a study on the NMDA antagonist MK801, which has a similar mechanism of action to one of the components of this compound.[8]

Conclusion

The in vivo imaging techniques and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's neuroprotective efficacy. A multi-modal imaging approach, combining anatomical, metabolic, and molecular imaging, will yield a comprehensive understanding of how this compound modulates the pathophysiological cascade of ischemic stroke. The quantitative data derived from these studies will be crucial for guiding further drug development and clinical trial design.

References

Application Notes and Protocols for Screening Nelonemdaz Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective agent under investigation for its therapeutic potential in ischemic stroke and other neurological disorders.[1] Its mechanism of action is twofold: it acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit, and as a potent antioxidant that scavenges free radicals.[1][2][] This dual functionality makes this compound a promising candidate for mitigating the complex cascade of events that lead to neuronal damage following ischemic injury, including excitotoxicity and oxidative stress.[4]

These application notes provide detailed protocols for two key cell-based assays to screen and characterize the activity of this compound: a calcium influx assay to quantify its NMDA receptor antagonism and a cellular antioxidant activity assay to measure its capacity to neutralize reactive oxygen species (ROS).

Data Presentation

The following table summarizes the reported in vitro activity of this compound based on the described cell-based assays.

Assay TypeCell LineKey ParameterThis compound ActivityReference
NMDA Receptor AntagonismCortical NeuronsNMDA-induced excitotoxicityModerate, uncompetitive antagonist
Antioxidant ActivityCortical NeuronsFree radical toxicityComplete block at ≥ 0.3 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods described, the following diagrams have been generated.

This compound Mechanism of Action

Nelonemdaz_Mechanism cluster_0 Ischemic Cascade cluster_1 Neuronal Damage cluster_2 This compound Intervention Glutamate Excess Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Neuronal Cell Death Excitotoxicity->CellDeath OxidativeStress->CellDeath This compound This compound NMDA_Antagonism NMDA Receptor Antagonism (NR2B) This compound->NMDA_Antagonism Acts on Antioxidant Antioxidant Activity (Free Radical Scavenging) This compound->Antioxidant Acts as NMDA_Antagonism->Excitotoxicity Inhibits Antioxidant->OxidativeStress Reduces

Caption: Dual neuroprotective mechanism of this compound.

NMDA Receptor Signaling Pathway and this compound Inhibition

NMDA_Pathway cluster_0 Postsynaptic Neuron NMDA_Receptor NMDA Receptor (NR1/NR2B) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream Downstream Signaling (e.g., nNOS, CaMKII) Ca_Influx->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Glutamate Glutamate & Glycine/D-Serine Glutamate->NMDA_Receptor Activates This compound This compound This compound->NMDA_Receptor Blocks (Uncompetitive)

Caption: this compound inhibits NMDA receptor-mediated calcium influx.

Experimental Workflow: Calcium Influx Assay

Calcium_Workflow node_style node_style start Start cell_seeding Seed cells (e.g., HEK293 expressing NR1/NR2B) in 96-well plate start->cell_seeding end End dye_loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_seeding->dye_loading pre_incubation Pre-incubate with this compound or control vehicle dye_loading->pre_incubation stimulation Stimulate with NMDA/Glycine pre_incubation->stimulation measurement Measure intracellular calcium levels (fluorescence plate reader) stimulation->measurement analysis Analyze data and determine IC50 measurement->analysis analysis->end

Caption: Workflow for the NMDA receptor calcium influx assay.

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow node_style node_style start Start cell_seeding Seed cells (e.g., HepG2) in 96-well plate start->cell_seeding end End pre_incubation Pre-incubate with DCFH-DA probe and this compound/Quercetin cell_seeding->pre_incubation radical_initiation Induce oxidative stress (e.g., with AAPH) pre_incubation->radical_initiation measurement Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) radical_initiation->measurement analysis Calculate CAA units and Quercetin Equivalents (QE) measurement->analysis analysis->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocols

NMDA Receptor Antagonism: Calcium Influx Assay

This protocol is designed to measure the inhibitory effect of this compound on NMDA receptor-mediated intracellular calcium influx in a high-throughput format.

Materials:

  • HEK293 cells stably or transiently expressing the human NMDA receptor subunits NR1 and NR2B.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) without Mg²⁺, with Ca²⁺).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • NMDA and Glycine stock solutions.

  • This compound stock solution (in DMSO).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader with kinetic reading and dual-wavelength excitation/emission capabilities (for Fura-2).

Protocol:

  • Cell Seeding:

    • Seed the NR1/NR2B-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO₂ for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in the assay buffer.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., MK-801).

    • After the dye loading incubation, gently wash the cells twice with assay buffer to remove extracellular dye.

    • Add the this compound dilutions and controls to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Prepare a stimulation solution containing NMDA (e.g., final concentration of 100 µM) and Glycine (e.g., final concentration of 10 µM) in assay buffer.

    • Set up the fluorescence plate reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Using the plate reader's injection system, add the stimulation solution to all wells.

    • Immediately begin kinetic measurement of fluorescence for 5-10 minutes.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (F340/F380). For single-wavelength dyes, use the change in fluorescence from baseline (ΔF/F₀).

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the control wells (0% inhibition for vehicle control, 100% inhibition for a saturating concentration of a known antagonist).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit the formation of intracellular reactive oxygen species.

Materials:

  • HepG2 or other suitable adherent cell line.

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator.

  • Quercetin (as a positive control standard).

  • This compound stock solution (in DMSO).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader with kinetic reading capability.

Protocol:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer (approximately 6 x 10⁴ cells/well) after 24 hours of incubation at 37°C, 5% CO₂.

  • Pre-incubation with Probe and Compound:

    • Remove the culture medium and wash the cells once with PBS.

    • Prepare a treatment solution containing DCFH-DA (e.g., 25 µM) in cell culture medium.

    • Prepare serial dilutions of this compound and Quercetin standards in the treatment solution. Include a vehicle control.

    • Add the treatment solutions to the cells and incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • After incubation, aspirate the treatment solution and wash the cells once with PBS.

    • Prepare the AAPH solution (e.g., 600 µM) in PBS or HBSS.

    • Set the fluorescence plate reader to 37°C and the appropriate wavelengths (Excitation: ~485 nm, Emission: ~538 nm).

    • Add the AAPH solution to all wells to induce oxidative stress.

    • Immediately begin kinetic measurement of fluorescence every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetic plot for each well.

    • Calculate the CAA units for each sample using the following formula: CAA unit = 100 - (AUC_sample / AUC_control) * 100

    • Create a standard curve by plotting the CAA units of the Quercetin standards against their concentrations.

    • Determine the Quercetin Equivalents (QE) for this compound by comparing its CAA units to the Quercetin standard curve. This expresses the antioxidant activity of this compound in terms of an equivalent concentration of Quercetin.

    • The concentration of this compound that provides 50% inhibition of ROS production (EC50) can also be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

References

Application Notes and Protocols for Nelonemdaz in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the investigational drug nelonemdaz, based on data from clinical trials.

1. Introduction

This compound (formerly Neu2000) is a multi-target neuroprotectant under investigation for the treatment of acute ischemic stroke.[1][2] Its mechanism of action involves the selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and the scavenging of free radicals, both of which are key pathways in the pathophysiology of neuronal damage following ischemia and reperfusion.[3][4][5] Clinical trials have been conducted to evaluate its safety and efficacy in patients undergoing endovascular thrombectomy (EVT).[1][2][3]

2. Mechanism of Action

This compound exhibits a dual neuroprotective mechanism:

  • NMDA Receptor Antagonism: It selectively blocks the NR2B subunit of the NMDA receptor.[3][4] Overactivation of NMDA receptors by excessive glutamate release during an ischemic event leads to an influx of calcium ions, triggering excitotoxicity and neuronal cell death.[3] By targeting the NR2B subunit, which is predominantly associated with pro-death signaling, this compound aims to mitigate this excitotoxic damage.[3]

  • Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS).[3][4] Reperfusion injury following thrombectomy can lead to a burst of free radicals, causing oxidative stress and further neuronal damage.[3] The antioxidant properties of this compound help to neutralize these harmful free radicals.[3]

Signaling Pathway of this compound

Nelonemdaz_Pathway cluster_Ischemia Ischemic Cascade cluster_Reperfusion Reperfusion Injury Glutamate_Release Excessive Glutamate Release NMDA_Activation NMDA Receptor (NR2B) Activation Glutamate_Release->NMDA_Activation Calcium_Influx Ca2+ Influx NMDA_Activation->Calcium_Influx Excitotoxicity Excitotoxicity & Neuronal Death Calcium_Influx->Excitotoxicity ROS_Production Reactive Oxygen Species (ROS) Production Oxidative_Stress Oxidative Stress & Neuronal Damage ROS_Production->Oxidative_Stress This compound This compound This compound->NMDA_Activation Inhibits This compound->ROS_Production Scavenges

Caption: Dual mechanism of this compound in neuroprotection.

3. Dosage and Administration in Clinical Trials

This compound has been administered intravenously in clinical trials. The dosing regimens have typically involved a loading dose followed by multiple maintenance doses.

Table 1: this compound Dosage Regimens in Clinical Trials

Trial NameDosage GroupInitial (Loading) DoseSubsequent (Maintenance) DosesTotal Cumulative DoseAdministration Schedule
SONIC (Phase II) Low Dose500 mg250 mg2750 mg9 infusions every 12 hours for 5 days
High Dose750 mg500 mg5250 mg9 infusions every 12 hours for 5 days
RODIN (Phase III) Treatment Arm750 mg500 mg5250 mg9 infusions every 12 hours for 5 days
ENIS-3 (Phase III) Not specifiedNot specifiedNot specified5250 mgNot specified

Sources:[2][3][6][7]

Administration Protocol:

  • Route of Administration: Intravenous (IV) infusion.

  • Vehicle: The specified dose of this compound is typically mixed with 250 mL of saline.[2][6]

  • Timing of First Dose: The initial infusion is administered as soon as possible after obtaining informed consent and before the start of the endovascular thrombectomy procedure.[2][3][6] Some protocols allow for the first dose to be administered up to 60 minutes after groin puncture for the reperfusion treatment.[3]

  • Frequency of Subsequent Doses: Following the initial dose, subsequent infusions are administered every 12 hours for a total of 5 days (10 doses in total).[2][3][6][8]

4. Experimental Protocols in Clinical Trials

The following outlines a typical experimental protocol for a clinical trial investigating this compound in acute ischemic stroke patients undergoing endovascular thrombectomy.

4.1. Study Design

  • Phase: Phase II and Phase III trials have been conducted.[1][2][7]

  • Design: Multicenter, randomized, double-blind, placebo-controlled trials.[2][3]

  • Patient Population: Patients with acute ischemic stroke due to large vessel occlusion in the anterior circulation, eligible for endovascular thrombectomy.[2][3] Key inclusion criteria often include a National Institutes of Health Stroke Scale (NIHSS) score of ≥8 and an Alberta Stroke Program Early CT Score (ASPECTS) of ≥4, with treatment initiated within 12 hours of stroke onset.[3]

4.2. Key Endpoints

  • Primary Endpoint: The primary efficacy outcome is typically the distribution of the modified Rankin Scale (mRS) scores at 90 days (or 12 weeks) post-treatment.[2][3] The mRS is a 7-point scale for measuring the degree of disability or dependence in the daily activities of people who have had a stroke.

  • Secondary Endpoints: These often include:

    • Functional independence, defined as an mRS score of 0-2 at various time points (e.g., 35 and 90 days).[3][9]

    • The proportion of patients with an mRS score of 0 at 35 and 90 days.[3][9]

    • Infarct volume measured by MRI or CT at specified time points.[3]

    • Occurrence of symptomatic intracranial hemorrhage.[3][9]

Table 2: Summary of Key Clinical Trial Protocols

TrialPhasePatient PopulationIntervention GroupsPrimary Endpoint
SONIC II208 patients with acute ischemic stroke undergoing EVT.[2]Placebo, Low-dose this compound (2750 mg total), High-dose this compound (5250 mg total).[10]Proportion of patients with mRS 0-2 at 12 weeks.[2][6]
RODIN III496 patients with acute ischemic stroke undergoing EVT.[3][7]Placebo, this compound (5250 mg total).[3]Favorable shift in mRS score at 90 days.[3][9]
ENIS-3 III948 patients with moderate to severe acute ischemic stroke treated with tPA.[7]Placebo, this compound.[7]Not specified

Experimental Workflow for this compound Administration in a Clinical Trial

Nelonemdaz_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke, LVO) Inclusion_Criteria Inclusion Criteria Met? (e.g., NIHSS ≥8, ASPECTS ≥4) Patient_Screening->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Yes Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail No Randomization Randomization Informed_Consent->Randomization Nelonemdaz_Arm This compound Arm Randomization->Nelonemdaz_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm First_Infusion Administer First Infusion (Loading Dose) Nelonemdaz_Arm->First_Infusion Placebo_Arm->First_Infusion EVT Endovascular Thrombectomy (EVT) First_Infusion->EVT Subsequent_Infusions Subsequent Infusions (Every 12h for 5 days) EVT->Subsequent_Infusions Follow_Up Follow-up Assessments (mRS, Imaging) Subsequent_Infusions->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

Caption: A typical clinical trial workflow for this compound.

5. Safety and Tolerability

Across Phase I and II clinical trials, this compound has been generally well-tolerated with no serious adverse effects reported, including the absence of psychological symptoms that have been associated with other NMDA receptor antagonists.[3] Phase I studies in healthy volunteers showed a promising safety profile with single intravenous infusions of up to 6000 mg.[8]

This compound is an investigational drug with a dual mechanism of action that targets key pathways of neuronal injury in ischemic stroke. The clinical trial data to date have established a dosing and administration protocol involving an initial loading dose followed by maintenance doses for 5 days. While Phase II trials showed a favorable trend, Phase III trials are further investigating the efficacy and safety of this compound as an adjunctive therapy to endovascular thrombectomy. These application notes provide a summary of the current knowledge on this compound dosage and administration to aid researchers and drug development professionals in the field. Post-hoc analyses of clinical trial data suggest that earlier administration of this compound may be associated with better outcomes, highlighting the time-sensitive nature of neuroprotective therapy.[1]

References

Application Notes and Protocols: Endpoints for Nelonemdaz Clinical Trials in Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial endpoints used to evaluate the efficacy and safety of Nelonemdaz, a neuroprotective agent, in the treatment of acute ischemic stroke. The information is compiled from the publicly available results of the Phase 2 (SONIC) and Phase 3 (RODIN) clinical trials. Detailed protocols for key assessments and diagrams of the drug's mechanism of action and clinical trial workflow are included to support further research and development in this area.

Quantitative Data Summary

The following tables summarize the key efficacy and safety endpoints from the this compound clinical trials.

Table 1: Efficacy Endpoints in the Phase 3 (RODIN) Trial

The RODIN trial was a multicenter, double-blind, placebo-controlled randomized phase 3 trial that enrolled 496 patients with acute ischemic stroke who underwent endovascular thrombectomy.[1][2]

EndpointThis compound GroupPlacebo GroupStatistic
Primary Endpoint
Favorable shift in mRS score at 12 weeksNot Statistically SignificantNot Statistically SignificantCommon Odds Ratio: 0.95 (95% CI, 0.69-1.31)
Secondary Endpoints
Median mRS score at 12 weeks2 (IQR, 1-4)2 (IQR, 1-4)Not Statistically Significant
Proportion of patients with mRS 0 at 12 weeks18.1%18.2%Not Statistically Significant
Median mRS score at 5 weeks33Not Statistically Significant

mRS: modified Rankin Scale; CI: Confidence Interval; IQR: Interquartile Range.

Table 2: Safety Endpoints in the Phase 3 (RODIN) Trial
EndpointThis compound GroupPlacebo GroupStatistic
Symptomatic Intracranial Hemorrhage2.7%0.9%Not Statistically Significant
Infarct Volume within 24 hours of last dose (mL)4238Not Statistically Significant
Table 3: Efficacy Endpoints in the Phase 2 (SONIC) Trial

The SONIC trial was a randomized, double-blind, placebo-controlled phase 2 trial that evaluated the safety and efficacy of two different doses of this compound in patients with acute ischemic stroke who received endovascular reperfusion therapy.[3][4]

Endpoint (at 12 weeks)High-Dose this compound (5,250 mg)Low-Dose this compound (2,750 mg)Placebo Group
Proportion of patients with mRS 0-263.2% (36/57)61.5% (40/65)54.1% (33/61)
Common Odds Ratio for favorable mRS shift (vs. Placebo)1.61 (90% CI, 0.94-2.76)1.55 (90% CI, 0.92-2.60)N/A
Proportion of patients with Barthel Index >9063.0% (34/57)54.8% (34/65)43.6% (24/66)

mRS: modified Rankin Scale; CI: Confidence Interval.

Table 4: Efficacy in Post-hoc Analysis of Pooled SONIC and RODIN Trial Data (Patients Treated within 70 minutes of ER Arrival)

A post-hoc analysis of pooled data from the SONIC and RODIN trials suggested a potential benefit of this compound when administered early.[2][5]

Endpoint (at 12 weeks)This compound GroupPlacebo GroupStatistic
Favorable shift in mRS distributionStatistically SignificantNot ApplicableCommon Odds Ratio: 2.22 (95% CI, 1.03-4.80; p=0.043)
Proportion of patients with mRS 0-268.6% (35/51)50.0% (24/48)Adjusted Relative Risk: 1.26 (95% CI, 0.95-1.69; p=0.112)
Median mRS score1 (IQR, 0-4)3 (IQR, 1-4)Not Statistically Significant

mRS: modified Rankin Scale; CI: Confidence Interval; IQR: Interquartile Range.

Experimental Protocols

Assessment of the Modified Rankin Scale (mRS)

The modified Rankin Scale is a clinician-reported measure of global disability following a stroke.[6]

Objective: To assess the level of functional independence of a patient after a stroke.

Procedure:

  • A certified and trained assessor conducts a structured interview with the patient and/or their caregiver.

  • The interview focuses on the patient's ability to carry out their usual activities and duties compared to their pre-stroke status.

  • The assessor assigns a score from 0 to 6 based on the following criteria:

    • 0: No symptoms at all.

    • 1: No significant disability despite symptoms; able to carry out all usual duties and activities.

    • 2: Slight disability; unable to carry out all previous activities, but able to look after own affairs without assistance.

    • 3: Moderate disability; requiring some help, but able to walk without assistance.

    • 4: Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.

    • 5: Severe disability; bedridden, incontinent and requiring constant nursing care and attention.

    • 6: Dead.

  • The assessment is typically performed at baseline and at specified follow-up time points (e.g., 35 days, 90 days, or 12 weeks post-treatment).[7]

Measurement of Infarct Volume using Magnetic Resonance Imaging (MRI)

Objective: To quantify the volume of brain tissue that has been irreversibly damaged by the ischemic stroke.

Procedure:

  • Patients undergo a brain MRI scan at a specified time point (e.g., 7 days and 90 days post-treatment).[7]

  • The MRI protocol includes a Diffusion-Weighted Imaging (DWI) sequence, which is highly sensitive to the restricted diffusion of water molecules in acutely infarcted tissue.[8]

  • The hyperintense lesion on the DWI scan, which represents the area of infarction, is manually or semi-automatically segmented using specialized software.[9][10]

  • The software calculates the volume of the segmented lesion in cubic millimeters (mm³) or milliliters (mL).

  • To ensure accuracy and reduce variability, the segmentation is often performed by two independent, blinded reviewers.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Ischemic Stroke

This compound is a multi-target neuroprotective agent with a dual mechanism of action.[3][11] It acts as a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and as a potent antioxidant.

Nelonemdaz_Mechanism_of_Action cluster_stroke Ischemic Stroke Cascade cluster_this compound This compound Intervention cluster_pathways Cellular Mechanisms Glutamate_Release ↑ Glutamate Release NMDA_Receptor NMDA Receptor (NR2B) Glutamate_Release->NMDA_Receptor Oxidative_Stress ↑ Oxidative Stress (Free Radicals) Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death This compound This compound This compound->NMDA_Receptor Antagonizes Free_Radicals Free Radical Scavenging This compound->Free_Radicals Scavenges Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excitotoxicity->Neuronal_Death

This compound's dual neuroprotective mechanism.
Clinical Trial Workflow for this compound in Acute Ischemic Stroke

The following diagram illustrates the typical workflow for a patient enrolled in a clinical trial of this compound for acute ischemic stroke.

Clinical_Trial_Workflow cluster_endpoints Assessments at 35, 90 days Patient_Inclusion Patient with Acute Ischemic Stroke (e.g., NIHSS ≥ 8, LVO) Screening Screening for Eligibility Criteria (e.g., within 12h of onset) Patient_Inclusion->Screening Randomization Randomization (1:1) Screening->Randomization EVT Endovascular Thrombectomy (EVT) Screening->EVT Treatment_Arm This compound Infusion (Twice daily for 5 days) Randomization->Treatment_Arm Placebo_Arm Placebo Infusion Randomization->Placebo_Arm Follow_Up_Assessments Follow-up Assessments Treatment_Arm->Follow_Up_Assessments Placebo_Arm->Follow_Up_Assessments mRS mRS NIHSS NIHSS Barthel_Index Barthel Index Infarct_Volume Infarct Volume (MRI) Endpoint_Analysis Primary & Secondary Endpoint Analysis mRS->Endpoint_Analysis NIHSS->Endpoint_Analysis Barthel_Index->Endpoint_Analysis Infarct_Volume->Endpoint_Analysis

Patient journey in a this compound stroke trial.

References

Application Notes and Protocols: Combining Nelonemdaz with Thrombolytic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz is a multi-target neuroprotective agent under investigation for the treatment of acute ischemic stroke. It functions through a dual mechanism: selective antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and potent antioxidant activity by scavenging free radicals.[1][2][3] This approach targets two critical pathways in the neuronal death cascade following a stroke: excitotoxicity and oxidative stress.[4][5] Standard-of-care for eligible acute ischemic stroke patients includes thrombolysis with agents like recombinant tissue-type plasminogen activator (r-tPA) and/or endovascular thrombectomy (EVT).[2][5] The combination of this compound with these reperfusion therapies aims to not only restore blood flow but also protect vulnerable brain tissue in the ischemic penumbra from reperfusion injury, potentially improving functional outcomes.[6][7]

These notes provide an overview of the available clinical trial data and detailed protocols for preclinical evaluation of this compound in combination with thrombolytic therapy.

Mechanism of Action: A Dual Approach to Neuroprotection

Ischemic stroke triggers a cascade of damaging events at the cellular level. The primary mechanisms addressed by this compound are:

  • NMDA Receptor-Mediated Excitotoxicity: Ischemia leads to excessive release of the neurotransmitter glutamate.[5] This over-activates NMDA receptors, causing a massive influx of calcium (Ca²⁺) into neurons.[5] This calcium overload activates cytotoxic proteins and pathways, leading to cell death.[5] this compound selectively inhibits the NR2B subunit of the NMDA receptor, which is strongly implicated in pro-death signaling, thereby mitigating this excitotoxic damage.[6]

  • Oxidative Stress: The restoration of blood flow during reperfusion, while essential, paradoxically causes a surge in the production of reactive oxygen species (ROS), or free radicals.[6] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to reperfusion injury. This compound acts as a potent antioxidant, scavenging these harmful free radicals.[2][6]

By targeting both excitotoxicity and oxidative stress, this compound offers a comprehensive neuroprotective strategy.[8]

Signaling Pathway Diagram

Nelonemdaz_Mechanism cluster_Ischemia Ischemic Cascade Ischemia Cerebral Ischemia Glutamate ↑ Glutamate Release This compound This compound NMDA_Receptor NMDA_Receptor This compound->NMDA_Receptor Inhibits ROS ROS This compound->ROS Scavenges Thrombolysis Thrombolytic Therapy (tPA/EVT) Reperfusion Reperfusion Thrombolysis->Reperfusion Induces

Clinical Trial Data Summary

Multiple clinical trials have investigated the safety and efficacy of this compound when administered adjunctively with reperfusion therapies. The primary endpoints often include the modified Rankin Scale (mRS), a measure of disability, at 90 days.[9]

Table 1: Summary of Phase II/III Clinical Trial Efficacy Data
Trial NamePatient PopulationNTreatment GroupsPrimary Outcome & Key FindingsReference
SONIC (Phase II) Ischemic stroke patients receiving endovascular reperfusion therapy (ERT) <8 hours from onset.208Placebo, Low-Dose this compound (2750 mg), High-Dose this compound (5250 mg)mRS 0-2 at 12 weeks: Placebo: 54.1%, Low-Dose: 61.5%, High-Dose: 63.2%. While not statistically significant (P=0.5578), a favorable trend was observed in treatment groups without serious adverse effects.[2][10]
ENIS (Phase II) Acute ischemic stroke patients receiving a thrombolytic drug <8 hours from onset.237Placebo, High-Dose this compoundRecovery to normal at 90 days: Placebo: 26%, High-Dose: 44%. Showed promising efficacy, particularly in moderate to severe stroke patients (NIHSS ≥6).[1]
RODIN (Phase III) Ischemic stroke patients (NIHSS ≥8) receiving endovascular thrombectomy <12 hours from onset.496Placebo, this compound (5250 mg)mRS distribution at 12 weeks: Did not significantly differ between groups (cOR 0.95). Post-hoc analysis suggested benefit with very early administration (<70 mins from ER arrival).[4][11][12]
Table 2: Summary of Safety Data from the RODIN Phase III Trial
Adverse EventThis compound GroupPlacebo GroupSignificanceReference
Symptomatic Intracranial Hemorrhage2.7%0.9%Not Significantly Different[11][12]
Infarct Volume (24h post-infusion)42 mL38 mLNot Significantly Different[11][12]
No serious adverse events were reported related to the trial drug.[11][12]

Experimental Protocols

Preclinical Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The intraluminal suture MCAO model is a widely used and standardized method to mimic focal cerebral ischemia in rodents.[13][14]

Objective: To induce a transient focal ischemic stroke to evaluate the neuroprotective effects of this compound when co-administered with a thrombolytic agent.

Materials:

  • Male C57BL/6 mice (20-26g) or Wistar rats.[15]

  • Anesthesia: Isoflurane (or Ketamine/Xylazine).[14]

  • Surgical microscope or loupes.

  • Micro-surgical instruments.

  • Coated monofilament suture (e.g., 6-0 nylon with silicone tip).[13]

  • Laser Doppler Flowmetry (LDF) probe and monitor.

  • Heating pad to maintain body temperature at 37°C.[15]

  • Recombinant tPA.

  • This compound solution for intravenous administration.

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[14]

  • Vessel Isolation: Carefully dissect and isolate the arteries. Ligate the distal ECA and the CCA proximally.[14]

  • LDF Probe Placement: Place the LDF probe on the skull over the MCA territory to monitor cerebral blood flow (CBF).

  • Arteriotomy and Occlusion: Make a small incision in the ECA stump. Insert the coated monofilament suture through the ECA into the ICA to occlude the origin of the MCA.[13][15] A successful occlusion is confirmed by a >80% drop in CBF on the LDF monitor.

  • Occlusion Period: Maintain the occlusion for a specified period (e.g., 60-90 minutes).

  • Drug Administration: During occlusion or at the onset of reperfusion, administer treatments intravenously (e.g., tPA followed by this compound or vehicle).

  • Reperfusion: Withdraw the suture to allow reperfusion, confirmed by the restoration of CBF on the LDF monitor.[14]

  • Closure and Recovery: Suture the incision and allow the animal to recover. Provide post-operative care, including analgesia and hydration.[14]

Workflow for Preclinical MCAO Study

MCAO_Workflow Start Start: Anesthetize Animal Surgery Surgical Prep: Expose Carotid Arteries Start->Surgery LDF_Place Place Laser Doppler Probe Surgery->LDF_Place Occlusion Induce MCAO with Filament LDF_Place->Occlusion Confirm_Occlusion Confirm >80% CBF Drop Occlusion->Confirm_Occlusion Treatment Administer IV Treatment: 1. tPA (Thrombolysis) 2. This compound / Placebo Confirm_Occlusion->Treatment Occlusion Period (60-90 min) Reperfusion Withdraw Filament (Reperfusion) Treatment->Reperfusion Confirm_Reperfusion Confirm CBF Restoration Reperfusion->Confirm_Reperfusion Recovery Suture and Animal Recovery Confirm_Reperfusion->Recovery Analysis 24-72h Post-Op Analysis: - Neurological Scoring - TTC Staining (Infarct Volume) - Histology Recovery->Analysis

Outcome Assessment: Infarct Volume Measurement

Objective: To quantify the extent of brain injury and assess the efficacy of the therapeutic intervention.

Materials:

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (2% in PBS).[15]

  • Mouse or rat brain matrix slicer.

  • Digital camera and image analysis software (e.g., ImageJ).

Procedure:

  • Sacrifice and Brain Extraction: At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), deeply anesthetize and sacrifice the animal.[15]

  • Brain Slicing: Carefully extract the brain and place it in a brain matrix. Create uniform coronal sections (e.g., 2 mm thick).[15]

  • TTC Staining: Immerse the sections in 2% TTC solution at 37°C for 20-30 minutes.[15] Viable tissue will stain red, while infarcted (damaged) tissue will remain white.

  • Imaging: Photograph the stained sections using a digital camera with a scale reference.

  • Quantification: Use image analysis software to measure the area of the infarct (white) and the total area of the hemisphere for each slice. Calculate the infarct volume, often corrected for edema, using established formulas.

Conclusion

The combination of this compound with thrombolytic therapy represents a promising strategy for acute ischemic stroke by addressing both vascular occlusion and the underlying neuronal injury cascade. Clinical trials have shown a favorable safety profile and trends toward efficacy, particularly with early administration.[2][16] The provided preclinical protocols offer a framework for further investigation into the synergistic effects and optimal therapeutic windows for this combination therapy. Rigorous adherence to these standardized models is critical for generating reproducible data to inform future clinical development.

References

Application Notes and Protocols for Nelonemdaz in Neurological Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelonemdaz (formerly known as Neu2000) is a promising neuroprotective agent with a dual mechanism of action: selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B) and potent free radical scavenging.[1][2] Extensive preclinical and clinical research has focused on its application in acute ischemic stroke, where it has been shown to reduce excitotoxicity and oxidative stress, key drivers of neuronal damage.[1][3] While the pathophysiology of traumatic brain injury (TBI) shares these mechanisms, there is a notable lack of published studies specifically investigating the use of this compound in preclinical TBI models.

Mechanism of Action

This compound is a synthetic derivative of aspirin and sulfasalazine designed to target two critical pathways in the cascade of neuronal injury following an ischemic or traumatic insult.[1][2]

  • Selective NMDA Receptor Antagonism: this compound selectively blocks the NR2B subunit of the NMDA receptor. Overactivation of NMDA receptors by excessive glutamate release (excitotoxicity) leads to a massive influx of calcium ions (Ca2+), triggering downstream cell death pathways.[2][3] By selectively targeting the NR2B subunit, which is predominantly involved in pro-death signaling, this compound aims to mitigate excitotoxicity with a potentially better safety profile than non-selective NMDA antagonists.[2]

  • Free Radical Scavenging: this compound is a potent antioxidant that directly scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite.[1] This action helps to reduce oxidative stress, a major contributor to secondary injury in both stroke and TBI.[3]

The dual-action of this compound offers a multi-pronged approach to neuroprotection, addressing both the rapid excitotoxic insult and the more prolonged damage from oxidative stress.

cluster_0 Traumatic Brain Injury / Ischemia cluster_1 This compound Intervention cluster_2 Cellular Mechanisms Glutamate Release Glutamate Release NMDA Receptor (NR2B) NMDA Receptor (NR2B) Glutamate Release->NMDA Receptor (NR2B) Activates Free Radical Production Free Radical Production Glutamate Release->Free Radical Production Stimulates This compound This compound This compound->NMDA Receptor (NR2B) Inhibits This compound->Free Radical Production Scavenges Ca2+ Influx Ca2+ Influx NMDA Receptor (NR2B)->Ca2+ Influx Mediates Neuronal Death Neuronal Death Ca2+ Influx->Neuronal Death Induces Free Radical Production->Neuronal Death Induces

This compound Dual Mechanism of Action

Preclinical Data in Ischemic Stroke Models

The following table summarizes key quantitative data from preclinical studies of this compound (Neu2000) in rodent models of ischemic stroke. These data demonstrate the neuroprotective efficacy of this compound in reducing infarct volume across different models and treatment paradigms.

Animal ModelInjury ModelThis compound (Neu2000) DoseAdministration RouteTiming of AdministrationOutcome MeasureResultReference
Rat60-minute transient Middle Cerebral Artery Occlusion (tMCAO)0.5-20 mg/kgIntravenous5 minutes after reperfusionInfarct VolumeDose-dependent reduction; maximal reduction of 66% at 2.5-5 mg/kg.[4]
Rat60-minute tMCAO5 mg/kgIntravenousUp to 8 hours after reperfusionInfarct VolumeSignificant neuroprotection even when administered 8 hours post-reperfusion.[4]
RatPermanent Middle Cerebral Artery Occlusion (pMCAO)30 mg/kgIntravenous (single bolus)Within 4 hours after occlusionInfarct VolumeSignificant reduction in infarct volume.[4]

Clinical Trial Protocols in Ischemic Stroke

The protocols for the Phase II (SONIC) and Phase III (RODIN) clinical trials provide detailed information on the administration of this compound in a clinical setting. These can serve as a valuable reference for designing preclinical studies.

SONIC Trial (Phase II) Protocol
  • Objective: To evaluate the safety and efficacy of this compound in patients with acute ischemic stroke undergoing endovascular reperfusion therapy.[5]

  • Patient Population: Patients with acute ischemic stroke due to large-vessel occlusion in the anterior circulation, eligible for endovascular therapy within 8 hours of symptom onset.[6][7]

  • Treatment Arms:

    • Placebo

    • Low-dose this compound: 500 mg initial infusion, followed by 9 doses of 250 mg every 12 hours (Total: 2750 mg).[5]

    • High-dose this compound: 750 mg initial infusion, followed by 9 doses of 500 mg every 12 hours (Total: 5250 mg).[5]

  • Administration: The first infusion was initiated before thrombus retrieval. Subsequent infusions were administered intravenously twice daily for 5 consecutive days.[5]

RODIN Trial (Phase III) Protocol
  • Objective: To confirm the efficacy and safety of this compound in patients with acute ischemic stroke undergoing endovascular thrombectomy.[1][8]

  • Patient Population: Patients with acute ischemic stroke with intracranial large vessel occlusion in the anterior circulation, scheduled for endovascular thrombectomy within 12 hours of stroke onset.[1][3]

  • Treatment Arm:

    • This compound: 750 mg initial infusion, followed by 9 doses of 500 mg every 12 hours for 5 days (Total: 5250 mg).[1][8]

  • Administration: Intravenous infusion.

Proposed Experimental Protocol for Traumatic Brain Injury Models

Note: The following is a proposed, hypothetical protocol for evaluating this compound in a rodent model of TBI, based on the available data from ischemic stroke studies. This protocol should be optimized and validated for specific TBI models and research questions.

Animal Model
  • Species: Male Sprague-Dawley or C57BL/6 mice/rats (aged 8-12 weeks, weight 250-300g for rats, 20-25g for mice).

  • TBI Model: Controlled Cortical Impact (CCI) or Fluid Percussion Injury (FPI) are recommended as they are highly reproducible and clinically relevant models of focal and mixed focal/diffuse TBI, respectively.

Experimental Groups
  • Sham + Vehicle

  • TBI + Vehicle

  • TBI + this compound (Low Dose)

  • TBI + this compound (High Dose)

This compound Preparation and Dosing
  • Dosing: Based on preclinical stroke data, a dose-response study is recommended. Suggested starting doses for intravenous administration in rats could be 2.5 mg/kg and 5 mg/kg.[4]

  • Preparation: Dissolve this compound in a vehicle solution appropriate for intravenous injection (e.g., saline with a solubilizing agent, as specified by the manufacturer).

Administration Protocol
  • Route: Intravenous (e.g., via tail vein).

  • Timing: To investigate the therapeutic window, different administration time points post-TBI should be evaluated (e.g., 30 minutes, 2 hours, 4 hours, and 6 hours post-injury).

  • Regimen: A single bolus injection post-TBI. A multiple-dose regimen, similar to clinical trials (e.g., twice daily for 3-5 days), could also be explored to assess sustained effects.

Outcome Measures
  • Histological Analysis (at 7 days post-TBI):

    • Lesion Volume: Quantify the volume of tissue damage using cresyl violet staining.

    • Neuronal Degeneration: Assess neuronal loss in the hippocampus and cortex using Fluoro-Jade staining.

    • Inflammation: Evaluate microglial activation (Iba1 immunohistochemistry) and astrocyte reactivity (GFAP immunohistochemistry).

  • Behavioral Assessments:

    • Motor Function: Rotarod test, beam walk test (pre-TBI baseline and at 1, 3, 7, and 14 days post-TBI).

    • Cognitive Function: Morris water maze or novel object recognition test (starting at 14 days post-TBI).

  • Biochemical Analysis:

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) in brain tissue homogenates.

    • Apoptotic Markers: Assess levels of cleaved caspase-3 and Bax/Bcl-2 ratio.

cluster_0 Pre-Injury cluster_1 Injury and Treatment cluster_2 Post-Injury Assessment Baseline Behavioral Testing Baseline Behavioral Testing TBI Induction (CCI/FPI) TBI Induction (CCI/FPI) Baseline Behavioral Testing->TBI Induction (CCI/FPI) This compound/Vehicle Administration This compound/Vehicle Administration TBI Induction (CCI/FPI)->this compound/Vehicle Administration Short-term Behavioral Testing Short-term Behavioral Testing This compound/Vehicle Administration->Short-term Behavioral Testing Long-term Behavioral Testing Long-term Behavioral Testing Short-term Behavioral Testing->Long-term Behavioral Testing Histological & Biochemical Analysis Histological & Biochemical Analysis Long-term Behavioral Testing->Histological & Biochemical Analysis

Proposed Experimental Workflow for this compound in TBI Models

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, leading to its investigation in large-scale clinical trials. Its dual mechanism of targeting both excitotoxicity and oxidative stress makes it a highly relevant candidate for the treatment of TBI. However, there is a clear need for dedicated preclinical studies to evaluate its efficacy and optimal therapeutic parameters specifically in the context of traumatic brain injury. The proposed experimental workflow provides a starting point for such investigations, which could pave the way for future clinical applications of this compound in this patient population.

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of Nelonemdaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly Neu2000) is a multi-target neuroprotective agent that has shown promise in preclinical models of ischemic stroke.[1][2] Its mechanism of action involves the selective antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and potent antioxidant activity through free radical scavenging.[2][3] For a neuroprotective agent like this compound to be effective in treating central nervous system (CNS) disorders, it must efficiently cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

These application notes provide a comprehensive overview of established methodologies and detailed protocols for assessing the BBB penetration of this compound. While specific quantitative data on this compound's BBB permeability are not publicly available, this document offers a guide to the key in silico, in vitro, and in vivo assays that are fundamental in determining the brain uptake of small molecule drug candidates like this compound.

In Silico Prediction of BBB Penetration

In the early stages of drug discovery, in silico models are valuable for predicting the BBB permeability of a compound based on its physicochemical properties. These computational models can help prioritize candidates for further experimental testing.

Key Physicochemical Properties Influencing BBB Penetration:
  • Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. Optimal logP values for BBB penetration are typically in the range of 1.5 to 2.5.

  • Molecular Weight (MW): Smaller molecules (generally < 400-500 Da) are more likely to cross the BBB.

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. A lower PSA (< 60-90 Ų) is generally favorable for BBB penetration.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is preferred.

Data Presentation: Predicted Physicochemical Properties of this compound

While experimental values are proprietary, the following table presents predicted physicochemical properties for this compound based on its chemical structure, which can be used as input for various in silico BBB prediction models.

PropertyPredicted ValueImplication for BBB Penetration
Molecular Weight 352.35 g/mol Favorable (within the typical range for CNS drugs)
logP ~2.0-3.0Favorable (indicates good lipophilicity)
Polar Surface Area ~80-100 ŲBorderline (may slightly hinder passive diffusion)
Hydrogen Bond Donors 3Acceptable
Hydrogen Bond Acceptors 6Acceptable
Rotatable Bonds 5Favorable (indicates molecular flexibility)

Note: These are estimated values and may vary depending on the prediction software used.

In Vitro Methodologies for Assessing BBB Penetration

In vitro models provide a controlled environment to study the permeability of a drug across a cell monolayer that mimics the BBB. These assays are crucial for screening compounds and investigating transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based assay that predicts passive transcellular permeability across the BBB. It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

  • Prepare the Donor Plate:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration (typically 10-100 µM).

    • Add the this compound solution to the donor wells of a 96-well microplate.

  • Prepare the Acceptor Plate:

    • Coat the filter membrane of the acceptor plate with a lipid mixture that mimics the composition of the BBB (e.g., a mixture of phospholipids).

    • Add buffer to the acceptor wells.

  • Assemble the PAMPA Sandwich:

    • Carefully place the acceptor plate onto the donor plate, creating a "sandwich."

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a defined period (typically 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV spectroscopy).

  • Calculate the Apparent Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Cell-Based Transwell Assays (Caco-2 and MDCK-MDR1)

Cell-based assays utilize monolayers of immortalized cell lines grown on semi-permeable filters to model the BBB. These assays can assess both passive permeability and the involvement of active transport mechanisms.

  • Caco-2 Cells: Derived from human colorectal adenocarcinoma, Caco-2 cells form tight junctions and express some BBB transporters, making them a useful, albeit less specific, model for predicting BBB permeability.[4][5]

  • MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump. This model is particularly useful for identifying compounds that are substrates of P-gp, a key efflux transporter at the BBB.[6][7]

  • Cell Culture:

    • Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts and culture them until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-7 days for MDCK-MDR1).

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • To assess apical-to-basolateral (A-B) permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • To assess basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER):

    • Calculate Papp for both A-B and B-A directions.

    • The Efflux Ratio (ER) is calculated as: ER = P_app(B-A) / P_app(A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter.

Data Presentation: In Vitro Permeability Data (Representative)

The following table illustrates how quantitative data from in vitro assays would be presented. Note: These are representative values for a hypothetical small molecule and not specific data for this compound.

AssayParameterResultInterpretation
PAMPA-BBB Pe (x 10-6 cm/s)8.5High passive permeability
Caco-2 Papp (A-B) (x 10-6 cm/s)12.2Good apparent permeability
Papp (B-A) (x 10-6 cm/s)15.8
Efflux Ratio1.3Not a significant substrate of Caco-2 efflux pumps
MDCK-MDR1 Papp (A-B) (x 10-6 cm/s)10.5Good apparent permeability
Papp (B-A) (x 10-6 cm/s)25.2
Efflux Ratio2.4Potential substrate of P-glycoprotein

In Vivo Methodologies for Assessing BBB Penetration

In vivo studies in animal models are the gold standard for determining the extent of BBB penetration and measuring the concentration of a drug in the brain.

In Situ Brain Perfusion

This technique involves perfusing a single cerebral hemisphere of an anesthetized rodent with a solution containing the drug of interest. It allows for the precise control of the drug concentration delivered to the brain and provides a rapid assessment of BBB permeability.

  • Animal Preparation:

    • Anesthetize a rat (e.g., with sodium pentobarbital).

    • Expose the common carotid artery and its branches.

    • Ligate the external carotid artery and pterygopalatine artery.

    • Cannulate the common carotid artery.

  • Perfusion:

    • Initiate the perfusion with a drug-free buffer solution to wash out the blood.

    • Switch to the perfusion solution containing a known concentration of this compound and a vascular space marker (e.g., [14C]sucrose).

    • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Sample Collection and Analysis:

    • Decapitate the animal and collect the brain.

    • Determine the concentration of this compound and the vascular marker in the brain tissue and the perfusion fluid.

  • Calculate Brain Uptake:

    • The brain uptake is expressed as the brain-to-perfusate concentration ratio (Kin).

Brain Microdialysis

Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the extracellular fluid (ECF) of a specific brain region in a freely moving animal. This provides a dynamic measure of BBB penetration and elimination.

  • Surgical Implantation of the Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula into the desired brain region (e.g., striatum or hippocampus).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Administer this compound to the animal (e.g., via intravenous or intraperitoneal injection).

    • Collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the unbound brain concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUCbrain.

    • Simultaneously collect blood samples to determine the plasma concentration and calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

Data Presentation: In Vivo BBB Penetration Data (Representative)

This table shows how data from in vivo studies would be summarized. Note: These are hypothetical values and not actual data for this compound.

AssayAnimal ModelParameterResultInterpretation
In Situ Brain Perfusion RatKin (mL/s/g)2.5 x 10-4Moderate to high brain uptake
Brain Microdialysis RatKp,uu (unbound brain/unbound plasma)0.8Indicates significant BBB penetration and distribution into the brain ECF
Brain Homogenate MouseBrain-to-Plasma Ratio (Total)1.2Good overall brain exposure

Visualization of Methodologies and Pathways

This compound Mechanism of Action

Nelonemdaz_Mechanism cluster_text Ischemic_Stroke Ischemic Stroke Glutamate_Release ↑ Glutamate Release Ischemic_Stroke->Glutamate_Release Free_Radicals ↑ Free Radicals Ischemic_Stroke->Free_Radicals NMDA_Receptor NMDA Receptor (NR2B) Glutamate_Release->NMDA_Receptor Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Oxidative_Stress->Neuronal_Damage This compound This compound This compound->NMDA_Receptor This compound->Free_Radicals Block Blocks Scavenge Scavenges Block_node Blocks Scavenge_node Scavenges

Caption: Dual neuroprotective mechanism of this compound.

Experimental Workflow for In Vitro BBB Permeability Assessment

In_Vitro_Workflow Start Start: Compound Synthesis (this compound) In_Silico In Silico Prediction (Physicochemical Properties) Start->In_Silico Cell_Culture Cell Culture (Caco-2 / MDCK-MDR1) Start->Cell_Culture PAMPA PAMPA-BBB Assay (Passive Permeability) In_Silico->PAMPA LC_MS LC-MS/MS Analysis PAMPA->LC_MS Transwell_Assay Transwell Permeability Assay (Papp & Efflux Ratio) Cell_Culture->Transwell_Assay Transwell_Assay->LC_MS Data_Analysis Data Analysis & Interpretation LC_MS->Data_Analysis Decision Decision: Proceed to In Vivo Studies? Data_Analysis->Decision

Caption: Workflow for in vitro BBB permeability screening.

Logical Flow for In Vivo BBB Penetration Studies

In_Vivo_Logic Positive_In_Vitro Positive In Vitro Data (High Permeability) Animal_Model Select Animal Model (Rat or Mouse) Positive_In_Vitro->Animal_Model Perfusion In Situ Brain Perfusion (Rapid Assessment - Kin) Animal_Model->Perfusion Microdialysis Brain Microdialysis (Unbound Concentration - Kp,uu) Animal_Model->Microdialysis PK_Study Pharmacokinetic Study (Brain Homogenate - Total Conc.) Animal_Model->PK_Study Data_Integration Integrate Data (PK/PD Modeling) Perfusion->Data_Integration Microdialysis->Data_Integration PK_Study->Data_Integration Efficacy_Studies Proceed to Efficacy Studies in Disease Models Data_Integration->Efficacy_Studies

Caption: Decision tree for in vivo BBB penetration assessment.

Conclusion

The assessment of blood-brain barrier penetration is a critical step in the development of any CNS-active drug. For this compound, a comprehensive evaluation using a combination of in silico, in vitro, and in vivo methodologies is essential to fully characterize its potential as a neuroprotective agent. While specific experimental data for this compound is not yet in the public domain, the protocols and methodologies outlined in these application notes provide a robust framework for researchers to conduct their own investigations into the BBB permeability of this and other promising small molecule drug candidates. The integration of data from these various assays will provide a comprehensive understanding of a compound's ability to reach its target in the CNS, ultimately guiding its clinical development.

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Nelonemdaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonemdaz (formerly known as Neu2000) is a multi-target neuroprotective agent with a dual mechanism of action that includes antagonism of the N-methyl-D-aspartate (NMDA) receptor and potent antioxidant properties.[1][2] Its antioxidant activity is primarily attributed to its function as a powerful free radical scavenger.[3][4] Preclinical studies have demonstrated that this compound effectively scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide radicals, nitric oxide, hydroxyl radicals, and peroxynitrite.[4] This capacity to neutralize free radicals underlies its potential to mitigate oxidative stress-induced cellular damage, a key pathological process in various neurological disorders such as ischemic stroke.[3][4]

These application notes provide detailed protocols for a selection of key in vitro assays to quantify and characterize the antioxidant activity of this compound. The methodologies are based on established preclinical research and are intended to guide researchers in the consistent and accurate evaluation of this compound's antioxidant profile.

Mechanism of Antioxidant Action

This compound functions as a potent spin-trapping agent, directly neutralizing free radicals.[3][4] This action helps to reduce oxidative damage to critical cellular components such as lipids and proteins. The primary antioxidant mechanisms of this compound that have been characterized include the scavenging of major ROS and RNS.

This compound This compound ROS_RNS Reactive Oxygen & Nitrogen Species (Superoxide, Nitric Oxide, Hydroxyl Radical, Peroxynitrite) This compound->ROS_RNS Scavenges Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Inhibits ROS_RNS->Oxidative_Stress Induces Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Carbonylation) Oxidative_Stress->Cellular_Damage Causes

Caption: Antioxidant mechanism of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the free radical scavenging activity of this compound from preclinical studies.

AssaySpecies ScavengedKey ParameterValue for this compoundReference Compound(s)
Superoxide Radical Scavenging AssaySuperoxide (O₂⁻)IC₅₀2.21 ± 0.11 µMAscorbic Acid, Trolox
Nitric Oxide Radical Scavenging AssayNitric Oxide (NO)% ScavengingEffective ScavengingAscorbic Acid, Trolox
Hydroxyl Radical Scavenging AssayHydroxyl Radical (•OH)% ScavengingEffective ScavengingAscorbic Acid, Trolox
Peroxynitrite Scavenging AssayPeroxynitrite (ONOO⁻)% ScavengingEfficient ScavengingNot specified

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound's antioxidant activity.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of this compound to scavenge superoxide radicals, which are generated by the phenazine methosulfate-NADH (PMS-NADH) system and detected by the reduction of nitroblue tetrazolium (NBT).

cluster_workflow Superoxide Scavenging Assay Workflow A Prepare Reagents: - Phosphate Buffer - NADH - NBT - this compound/Control - PMS B Mix Buffer, NADH, NBT, and this compound/Control in a 96-well plate A->B C Initiate reaction by adding PMS B->C D Incubate at room temperature C->D E Measure absorbance at 560 nm D->E F Calculate % Scavenging and IC50 E->F

Caption: Workflow for the Superoxide Radical Scavenging Assay.

Materials:

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Nicotinamide adenine dinucleotide (NADH) solution

  • Nitroblue tetrazolium (NBT) solution

  • Phenazine methosulfate (PMS) solution

  • Positive controls: Ascorbic acid, Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and positive controls in phosphate buffer.

  • In a 96-well plate, add the following to each well in the specified order:

    • 100 µL of phosphate buffer

    • 50 µL of NBT solution

    • 50 µL of NADH solution

    • 50 µL of the this compound solution or control.

  • Initiate the reaction by adding 50 µL of PMS solution to each well.

  • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Measure the absorbance at 560 nm using a microplate reader.

  • The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of this compound that scavenges 50% of the superoxide radicals) can be determined from a dose-response curve.

Nitric Oxide Radical Scavenging Assay

This assay measures the ability of this compound to scavenge nitric oxide radicals generated from sodium nitroprusside. The nitric oxide radicals react with oxygen to form nitrite, which is then quantified using the Griess reagent.

Materials:

  • This compound

  • Sodium nitroprusside solution (e.g., 10 mM)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Positive controls: Ascorbic acid, Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and positive controls in PBS.

  • Mix the this compound solution or control with sodium nitroprusside solution in PBS.

  • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes) under illumination.

  • After incubation, add an equal volume of Griess reagent to each sample.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance at 546 nm using a microplate reader.

  • The percentage of nitric oxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Hydroxyl Radical Scavenging Assay

This assay determines the capacity of this compound to scavenge hydroxyl radicals, typically generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured.

Materials:

  • This compound

  • Ferric chloride (FeCl₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ascorbic acid

  • Hydrogen peroxide (H₂O₂)

  • Deoxyribose

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • Positive controls: Ascorbic acid, Trolox

  • Spectrophotometer

Protocol:

  • Prepare the reaction mixture containing FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in phosphate buffer.

  • Add various concentrations of this compound or positive controls to the reaction mixture.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding TCA, followed by the addition of TBA.

  • Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

  • Cool the samples and measure the absorbance at 532 nm.

  • The percentage of hydroxyl radical scavenging is calculated based on the reduction in absorbance in the presence of this compound.

Peroxynitrite Scavenging Assay

This assay assesses the ability of this compound to scavenge peroxynitrite. A common method involves monitoring the peroxynitrite-mediated oxidation of a fluorescent probe, such as dihydrorhodamine 123 (DHR 123).

Materials:

  • This compound

  • Peroxynitrite (ONOO⁻) or a peroxynitrite donor (e.g., SIN-1)

  • Dihydrorhodamine 123 (DHR 123)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well black microplate, add the DHR 123 solution and the different concentrations of this compound.

  • Initiate the reaction by adding peroxynitrite or a peroxynitrite donor.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the oxidized product of DHR 123 (rhodamine 123).

  • A decrease in fluorescence intensity in the presence of this compound indicates peroxynitrite scavenging activity.

Protein Carbonyl Formation Assay

This assay is used to measure oxidative damage to proteins. Protein carbonyl groups, a hallmark of protein oxidation, are derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazones are quantified spectrophotometrically.

cluster_workflow Protein Carbonyl Assay Workflow A Isolate mitochondria and induce oxidative stress B Treat with this compound or vehicle A->B C Lyse mitochondria and react proteins with DNPH B->C D Precipitate proteins with TCA and wash C->D E Resuspend protein pellet D->E F Measure absorbance at 370 nm E->F G Calculate protein carbonyl content F->G

Caption: Workflow for the Protein Carbonyl Formation Assay.

Materials:

  • Isolated mitochondria or cell lysate

  • Oxidative stress inducer (e.g., hydroxyl radicals or peroxynitrite)

  • This compound

  • 2,4-dinitrophenylhydrazine (DNPH) in HCl

  • Trichloroacetic acid (TCA)

  • Ethanol/Ethyl acetate wash solution

  • Guanidine hydrochloride

  • Spectrophotometer

Protocol:

  • Isolate mitochondria or prepare cell lysates and induce oxidative stress in the presence or absence of various concentrations of this compound.

  • React the protein samples with DNPH solution. A parallel sample for each concentration should be reacted with HCl alone to serve as a blank.

  • Incubate at room temperature for 1 hour, with vortexing every 15 minutes.

  • Precipitate the proteins by adding TCA and centrifuge.

  • Discard the supernatant and wash the protein pellet multiple times with ethanol/ethyl acetate to remove unreacted DNPH.

  • Resuspend the final protein pellet in guanidine hydrochloride.

  • Measure the absorbance of the protein hydrazones at 370 nm.

  • The carbonyl content is calculated based on the molar extinction coefficient of DNPH and normalized to the protein concentration.

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.

Materials:

  • Isolated mitochondria or cell/tissue homogenates

  • Oxidative stress inducer (e.g., tert-butyl hydroperoxide)

  • This compound

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Spectrophotometer

Protocol:

  • Incubate isolated mitochondria or cell/tissue homogenates with an oxidative stress inducer in the presence or absence of this compound.

  • Stop the reaction and precipitate proteins by adding TCA.

  • Centrifuge to pellet the precipitated protein.

  • Add TBA reagent to the supernatant.

  • Heat the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Cool the samples on ice and measure the absorbance at 532 nm.

  • The concentration of MDA is determined using a standard curve prepared with known concentrations of MDA.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the antioxidant properties of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data on its free radical scavenging capabilities and its protective effects against oxidative damage to key biomolecules. This information is critical for furthering our understanding of this compound's mechanism of action and for its continued development as a potential therapeutic agent for conditions associated with oxidative stress.

References

Troubleshooting & Optimization

Optimizing the therapeutic window of Nelonemdaz administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the therapeutic window of Nelonemdaz in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-target neuroprotective agent. Its primary mechanisms of action are the selective antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and potent antioxidant activity through scavenging of free radicals.[1][2][3] This dual action is designed to counter both glutamate excitotoxicity and oxidative stress, which are key pathological events in ischemic brain injury following a stroke.[4]

Q2: What is the rationale for using this compound in ischemic stroke models?

A2: In ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions and subsequent neuronal death (excitotoxicity). Concurrently, reperfusion of the ischemic tissue, while necessary, can trigger a burst of reactive oxygen species (free radicals), leading to further damage (oxidative stress).[4] this compound's ability to inhibit NMDA receptors and scavenge free radicals directly addresses these core injury mechanisms, making it a strong candidate for neuroprotection in stroke models.[1][2]

Q3: What does clinical trial data suggest about the optimal therapeutic window for this compound?

A3: While Phase II and III clinical trials (such as SONIC and RODIN) did not always meet their primary endpoints for the entire study population, post-hoc analyses have provided critical insights.[1][5][6] A pooled analysis of the SONIC and RODIN trials revealed a significant therapeutic benefit when this compound was administered within 70 minutes of emergency room arrival for patients undergoing thrombectomy.[6][7] This suggests that the therapeutic window for optimal efficacy is very early after the ischemic event.[8]

Q4: What are the key considerations for preclinical experimental design with this compound?

A4: Based on recommendations for preclinical neuroprotective drug development, studies with this compound should:

  • Be randomized and blinded to avoid experimental bias.[9]

  • Use animal models that closely mimic the clinical scenario, such as transient middle cerebral artery occlusion (tMCAO) to simulate ischemia-reperfusion injury.[9]

  • Include long-term functional and behavioral outcomes in addition to infarct volume analysis.[10]

  • Test a range of doses and administration times relative to the ischemic insult and reperfusion to systematically define the therapeutic window.

Troubleshooting Experimental Results

Q1: I am not observing a significant reduction in infarct volume with this compound treatment in my animal model. What could be the issue?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Timing of Administration: The therapeutic window for this compound is likely very narrow. Post-hoc clinical data suggests that very early administration is critical.[7][8] Your experimental protocol should test administration prior to, at the time of, and at very short intervals after reperfusion.

  • Dosage: Ensure that the dose being used is appropriate for the animal model and route of administration. Dose-response studies are essential to determine the optimal concentration.

  • Severity of Ischemia: In models with very severe ischemic insults, the core of the infarct may be too large and the penumbra (salvageable tissue) too small for any neuroprotective agent to show a significant effect.[9]

  • Animal Model: The choice of animal model and the specific strain of animal can influence outcomes.[9]

Q2: My in vitro neuronal culture experiment shows this compound is effective, but my in vivo results are inconsistent. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:

  • Pharmacokinetics: The drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism can affect its concentration at the target site in the brain.

  • Blood-Brain Barrier (BBB) Penetration: While this compound is suggested to prevent BBB disruption, its ability to cross an intact or partially compromised BBB at different time points post-ischemia could affect its efficacy.[1][11]

  • Complexity of In Vivo Ischemia: In vivo stroke models involve complex pathophysiological cascades, including inflammation and immune responses, that are not fully replicated in most in vitro models.

Data from Clinical Trials

The following tables summarize key parameters and outcomes from the SONIC and RODIN clinical trials for this compound in acute ischemic stroke patients undergoing endovascular therapy.

Table 1: Dosing Regimens in Phase II (SONIC) and Phase III (RODIN) Trials

TrialGroupInitial Infusion DoseSubsequent Doses (9 total)Total DoseAdministration Schedule
Phase II (SONIC) [1][3]Low-Dose500 mg250 mg2750 mgEvery 12 hours for 5 days
High-Dose750 mg500 mg5250 mgEvery 12 hours for 5 days
Phase III (RODIN) [12][13]Treatment750 mg500 mg5250 mgEvery 12 hours for 5 days

Table 2: Key Efficacy Outcomes from the Phase II (SONIC) Trial

OutcomePlacebo (n=61)Low-Dose (n=65)High-Dose (n=57)P-value
Functional Independence (mRS 0-2) at 12 weeks [1]54.1%61.5%63.2%0.5578
Favorable Shift in mRS at 12 weeks (Common Odds Ratio vs. Placebo) [1]-1.55 (90% CI: 0.92–2.60)1.61 (90% CI: 0.94–2.76)-

mRS: modified Rankin Scale. A score of 0-2 indicates functional independence.

Experimental Protocols

Protocol 1: Determining the Therapeutic Window of this compound in a Rat Model of Transient Focal Cerebral Ischemia (tMCAO)

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Ischemia Induction: Induce transient middle cerebral artery occlusion (tMCAO) for 90 minutes using the intraluminal filament method, followed by reperfusion.

  • Experimental Groups:

    • Sham (surgery without MCAO).

    • Vehicle (e.g., saline) administered at the time of reperfusion.

    • This compound Group 1: Administer this compound (e.g., 10 mg/kg, IV) 30 minutes before reperfusion.

    • This compound Group 2: Administer this compound (10 mg/kg, IV) at the time of reperfusion.

    • This compound Group 3: Administer this compound (10 mg/kg, IV) 30 minutes after reperfusion.

    • This compound Group 4: Administer this compound (10 mg/kg, IV) 60 minutes after reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate neurological function at 24 and 48 hours post-MCAO using a standardized scale (e.g., Bederson scale).

    • Infarct Volume Measurement: At 48 hours, euthanize animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.

  • Statistical Analysis: Use ANOVA followed by post-hoc tests to compare infarct volumes and neurological scores between groups.

Visualizations

Nelonemdaz_Signaling_Pathway Ischemia Ischemic Stroke Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate Reperfusion Reperfusion Injury Ischemia->Reperfusion NMDA_R NMDA Receptor (NR2B Subunit) Glutamate->NMDA_R Activates Ca_Influx ↑ Intracellular Ca²⁺ (Excitotoxicity) NMDA_R->Ca_Influx Neuronal_Death1 Neuronal Death Ca_Influx->Neuronal_Death1 ROS ↑ Reactive Oxygen Species (Oxidative Stress) Reperfusion->ROS Neuronal_Death2 Neuronal Death ROS->Neuronal_Death2 This compound This compound This compound->NMDA_R Inhibits This compound->ROS Scavenges Experimental_Workflow Start Start: Hypothesis (this compound is neuroprotective) Model Select Animal Model (e.g., tMCAO in rats) Start->Model Groups Define Treatment Groups (Vehicle, Dose, Time) Model->Groups Surgery Induce Ischemia/ Reperfusion Groups->Surgery Treatment Administer this compound/ Vehicle (Blinded) Surgery->Treatment Assessment Assess Outcomes (Neurological Score, Infarct Volume) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis Conclusion Conclusion on Therapeutic Window Analysis->Conclusion

References

Navigating the Translational Gap: A Technical Guide to Nelonemdaz Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – December 15, 2025 – This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the challenges in translating preclinical data of Nelonemdaz to clinical settings. This resource offers detailed troubleshooting guides, frequently asked questions, quantitative data summaries, experimental protocols, and visual aids to facilitate a deeper understanding of this compound's development journey.

This compound (formerly Neu2000) is a multi-target neuroprotective agent designed to combat the complex cascade of events following an ischemic stroke. It functions as both a selective antagonist of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor and a potent free radical scavenger.[1][2] While preclinical studies in rodent models of stroke demonstrated significant neuroprotection and a wide therapeutic window, the journey to clinical efficacy has highlighted several translational challenges.[3][4]

The Phase III RODIN trial, investigating this compound in ischemic stroke patients undergoing endovascular thrombectomy, did not meet its primary endpoint for the overall population.[5] However, a post-hoc analysis of pooled data from the Phase II SONIC and Phase III RODIN trials suggested a significant therapeutic benefit when this compound was administered within 70 minutes of emergency room arrival.[6] This discrepancy underscores the critical importance of the therapeutic time window and highlights the complexities of translating promising preclinical findings to the heterogeneous clinical stroke population.

This technical guide aims to provide clarity on these challenges, offering detailed data and protocols to aid researchers in their own investigations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did the Phase III RODIN trial for this compound fail to meet its primary endpoint despite strong preclinical data?

A1: This is a critical question in stroke research and highlights the "translational gap." Several factors likely contributed to this outcome:

  • Therapeutic Time Window: Preclinical studies in rodents showed a therapeutic window of up to 8 hours post-reperfusion for neuroprotection.[4] However, the post-hoc analysis of the clinical data strongly suggests a much narrower window in humans, with significant efficacy observed only with administration within 70 minutes of ER arrival.[6] The initial Phase III trial design allowed for a broader treatment window (up to 12 hours from stroke onset), which may have diluted the treatment effect in the overall population.[5]

  • Heterogeneity of the Patient Population: Preclinical studies often use young, healthy male rodents with induced strokes of a consistent nature.[1] In contrast, clinical stroke patients are highly heterogeneous in terms of age, comorbidities (like hypertension and diabetes), stroke severity, and etiology. These factors can significantly influence treatment response and were not fully recapitulated in the animal models.

  • Differences in Drug Metabolism and Pharmacokinetics: The optimal dose and dosing regimen in preclinical models may not directly translate to humans. While Phase I studies established safety, the complex interplay of drug distribution, metabolism, and excretion in a diverse patient population during an acute stroke event is challenging to predict.[3]

  • Complexity of Ischemic Injury in Humans: The pathophysiology of stroke in humans is incredibly complex, involving not just excitotoxicity and oxidative stress but also inflammation and other pathways that may be more pronounced than in rodent models.[1] While this compound has a dual mechanism, it may not be sufficient to overcome the entirety of the ischemic cascade in all patients.

Q2: My in vivo experiment with this compound in a tMCAO model is not showing the expected level of infarct volume reduction. What could be the issue?

A2: Troubleshooting in vivo stroke models can be complex. Here are some potential areas to investigate:

  • Timing of Administration: The preclinical data indicates that the timing of this compound administration relative to reperfusion is critical. Ensure your protocol aligns with the effective time windows observed in published studies (e.g., administration shortly after reperfusion).[3]

  • Dosage: The dose-response curve for this compound in the rat tMCAO model showed maximal efficacy at 2.5 to 5 mg/kg (IV).[3] Doses outside this range may result in suboptimal effects.

  • Model Variability: The transient middle cerebral artery occlusion (tMCAO) model can have inherent variability. Ensure consistent occlusion and reperfusion, and monitor cerebral blood flow to confirm the ischemic insult. The duration of occlusion is also a critical factor.

  • Animal Strain and Species: Different rodent strains can exhibit varying susceptibility to ischemic injury and different responses to neuroprotective agents.

  • Outcome Assessment: Ensure your method for infarct volume measurement (e.g., TTC staining) is performed consistently and at an appropriate time point post-ischemia (e.g., 24-72 hours).

Q3: We are designing a preclinical study for a novel neuroprotectant. What are the key learnings from the this compound clinical trials?

A3: The this compound development program offers several important lessons for preclinical study design:

  • Rigorously Define the Therapeutic Window: Conduct detailed time-course studies in animal models to precisely define the therapeutic window for your agent.

  • Model Clinical Scenarios: To the extent possible, use animal models that better reflect the clinical population, such as aged animals or animals with comorbidities.

  • Consider Combination Therapies: Given the complexity of stroke, combination therapies that target multiple pathways may be more effective.

  • Robust Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A thorough understanding of your compound's PK/PD profile in relevant animal models is essential for dose selection in clinical trials.

Data Presentation

Table 1: Summary of this compound Preclinical Efficacy Data

ParameterAnimal ModelKey FindingsReference
Infarct Volume Reduction Rat transient Middle Cerebral Artery Occlusion (tMCAO) - 60 min occlusionIntravenous administration of 2.5 to 5 mg/kg this compound 5 minutes after reperfusion resulted in a maximal reduction in infarct volume of 66%.[3]
Rat permanent Middle Cerebral Artery Occlusion (pMCAO)A single intravenous injection of 30 mg/kg this compound significantly reduced infarct volume when administered within 4 hours of occlusion.[3]
Therapeutic Time Window Rat tMCAO - 60 min occlusionSignificant neuroprotective effects were observed even when a 5 mg/kg dose was administered 8 hours after reperfusion.[3][4]
In Vitro Antioxidant Activity Cortical cell culturesCompletely blocked free radical toxicity at doses as low as 0.3 µmol/L.[4]
Spinal cord mitochondrial preparationsMarkedly inhibited ROS/RNS and hydrogen peroxide levels following antimycin treatment.[7]

Table 2: Summary of this compound Clinical Trial Outcomes

TrialPhasePatient PopulationKey FindingsReference
SONIC II208 patients with acute ischemic stroke undergoing endovascular thrombectomy within 8 hours of onset.No significant difference in the primary outcome of mRS 0-2 at 12 weeks. However, a favorable trend was observed in the this compound-treated groups. No serious adverse events were reported.[5][8]
RODIN III496 patients with acute ischemic stroke undergoing endovascular thrombectomy within 12 hours of onset.Did not meet the primary endpoint of a favorable shift in mRS scores at 12 weeks for the overall population.[5]
Pooled Analysis (SONIC & RODIN) Post-HocSubgroup of patients from both trials.Administration of this compound within 70 minutes of ER arrival resulted in a significantly beneficial shift in the mRS distribution (common odds ratio 2.2, p<0.05).[6]

Experimental Protocols

Key Preclinical Experiment: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol is a generalized summary based on standard methods. Researchers should consult detailed publications for specific nuances.

Objective: To induce a focal cerebral ischemia followed by reperfusion to model acute ischemic stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 nylon monofilament with a silicon-coated tip

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat on a heating pad to maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissue.

  • Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.

  • Make a small incision in the ECA.

  • Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, as measured by the laser Doppler, confirms occlusion.

  • After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover from anesthesia.

  • Administer this compound (e.g., 5 mg/kg, IV) at the desired time point relative to reperfusion.

  • Assess neurological deficits and measure infarct volume at a predetermined time point (e.g., 24 or 48 hours) using TTC staining.

Key In Vitro Experiment: Free Radical Scavenging Activity (DPPH Assay)

Objective: To assess the antioxidant capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate, add a small volume of each this compound dilution.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A decrease in absorbance indicates the scavenging of the DPPH radical by this compound.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

Nelonemdaz_Mechanism_of_Action cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_Activation Calcium_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Calcium_Influx Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity ROS_Production ↑ Reactive Oxygen Species (ROS) Calcium_Influx->ROS_Production Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Death This compound This compound NMDA_Antagonism NR2B Selective Antagonism This compound->NMDA_Antagonism Radical_Scavenging Free Radical Scavenging This compound->Radical_Scavenging NMDA_Antagonism->NMDA_Activation Inhibits Radical_Scavenging->ROS_Production Reduces

Caption: Dual mechanism of this compound in the ischemic cascade.

Translational_Challenges cluster_challenges Contributing Factors Preclinical_Studies Preclinical Studies (Rodent Models) Promising_Results Promising Results: - Large Infarct Reduction (up to 66%) - Wide Therapeutic Window (up to 8h) Preclinical_Studies->Promising_Results Translational_Gap Translational Gap Promising_Results->Translational_Gap Challenges in Translation Clinical_Trials Clinical Trials (Human Stroke Patients) Mixed_Results Mixed Results: - Phase III Failure (Overall Population) - Efficacy in Early Treatment Subgroup (<70 min) Clinical_Trials->Mixed_Results Translational_Gap->Clinical_Trials Time_Window Therapeutic Time Window (Animal vs. Human) Translational_Gap->Time_Window Patient_Heterogeneity Patient Heterogeneity (Age, Comorbidities) Translational_Gap->Patient_Heterogeneity PK_PD Pharmacokinetics/ Pharmacodynamics Translational_Gap->PK_PD Disease_Complexity Stroke Pathophysiology Complexity Translational_Gap->Disease_Complexity

Caption: Challenges in translating this compound preclinical data.

Experimental_Workflow Start Start Preclinical Efficacy Study tMCAO Induce Ischemia via tMCAO in Rodent Model Start->tMCAO Reperfusion Initiate Reperfusion (Withdraw Filament) tMCAO->Reperfusion Treatment Administer this compound or Vehicle (e.g., 5 mg/kg IV) Reperfusion->Treatment Neurological_Assessment Assess Neurological Deficits Treatment->Neurological_Assessment Infarct_Measurement Measure Infarct Volume (TTC Staining) Neurological_Assessment->Infarct_Measurement Data_Analysis Analyze and Compare Treatment vs. Vehicle Infarct_Measurement->Data_Analysis End End Study Data_Analysis->End

Caption: Preclinical experimental workflow for this compound.

References

Overcoming side effects of NMDA receptor antagonists like Nelonemdaz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N-methyl-D-aspartate (NMDA) receptor antagonists, with a special focus on the dual-action neuroprotectant, Nelonemdaz.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments involving NMDA receptor antagonists.

Q1: What are the characteristic side effects of traditional, non-selective NMDA receptor antagonists, and why do they occur?

A1: Traditional non-selective NMDA receptor antagonists, such as MK-801 or phencyclidine (PCP), block the NMDA receptor's ion channel indiscriminately. While this can be neuroprotective in excitotoxic conditions, it also disrupts normal physiological glutamatergic neurotransmission, which is crucial for learning, memory, and synaptic plasticity.[1][2] This disruption leads to significant side effects, including psychotomimetic symptoms (hallucinations, dissociation), cognitive impairment, and motor deficits.[1][2] These severe adverse effects have been a primary reason for the failure of many NMDA receptor antagonists in clinical trials for conditions like stroke and traumatic brain injury.[1][3]

Q2: How does this compound exhibit a more favorable side effect profile in clinical studies?

A2: this compound was designed to overcome the limitations of earlier antagonists. Its improved safety is attributed to two main features:

  • NR2B Subunit Selectivity: The NMDA receptor has different subunits, with the NR2A and NR2B types being prominent. Pro-death signaling pathways are thought to be preferentially mediated by NR2B-containing receptors, whereas NR2A subunits may be involved in both pro-survival and pro-death signals.[4] this compound moderately and selectively antagonizes the NR2B subunit, which may leave essential NR2A-mediated physiological functions more intact.[4][5]

  • Dual Mechanism of Action: In addition to its receptor antagonism, this compound is a potent antioxidant that scavenges free radicals.[5][6][7] This dual action targets two critical pathways in the neuronal death cascade following an ischemic event.[5] Clinical trials have consistently shown that this compound is well-tolerated and does not produce the serious psychological or neurotoxic symptoms associated with non-selective antagonists.[4][8][9]

Q3: My in vitro results with an NMDA receptor antagonist are highly variable. What are the common sources of inconsistency?

A3: High variability in in vitro assays can obscure the true effect of an antagonist. Use the following checklist to troubleshoot potential sources of error:

  • Cell Culture Health: Ensure you are using cells within a low and consistent passage number. Regularly check for mycoplasma contamination, as it can alter cellular responses. Maintain consistent cell plating density for all experiments.[10]

  • Reagent Preparation: Prepare fresh dilutions of the antagonist, NMDA, and co-agonists (like glycine or D-serine) from frozen stocks for each experiment to avoid degradation.[10]

  • Assay Conditions: Maintain strict control over temperature, pH, and buffer composition. Minor fluctuations can significantly impact receptor kinetics and antagonist binding.[10]

  • Timing of Application: For competitive antagonists, a pre-incubation period before adding the agonist is critical. For uncompetitive, open-channel blockers, co-application with the agonist is necessary. Standardize this timing across all experiments.[10][11]

Q4: I am observing unexpected cytotoxicity in my neuronal cultures after applying an antagonist. What is the likely cause?

A4: While counterintuitive, this can occur under certain experimental conditions.

  • Excitotoxicity from Agonists: Ensure your NMDA and glycine concentrations are optimized. Excessively high concentrations can induce overwhelming excitotoxicity that the antagonist cannot sufficiently block, especially if the antagonist concentration is too low.

  • Off-Target Effects: At high concentrations, some antagonists may have off-target effects on other ion channels or cellular processes that could lead to toxicity.[10] It is crucial to perform a concentration-response curve to identify the optimal, non-toxic concentration range for your specific antagonist and cell type.[10]

  • Antagonist-Induced Neurotoxicity: While newer agents like this compound are designed for safety, potent non-selective blockers like dizocilpine (MK-801) can be neurotoxic on their own.[4] This is less of a concern in acute in vitro experiments but is a known phenomenon.

Q5: How can I mitigate the psychotomimetic-like behavioral effects (e.g., hyperlocomotion) in my in vivo rodent studies?

A5: This is a common challenge with non-selective NMDA receptor antagonists.

  • Use a Subunit-Selective Antagonist: If your research question allows, using an NR2B-selective antagonist like this compound or Ifenprodil is the most effective strategy, as these are less likely to induce such behaviors.[12]

  • Optimize Dosing: Conduct a thorough dose-response study to find the lowest effective dose that achieves the desired therapeutic effect without causing significant behavioral side effects.

  • Consider Combination Therapy: Preclinical research suggests that co-administration of antagonists for other receptors, such as mGlu2/3, may reduce the side effects of NMDA antagonists while potentially enhancing their therapeutic effects.[13]

Data Presentation: Quantitative Summaries

Quantitative data is crucial for comparing the properties and effects of different NMDA receptor antagonists.

Table 1: In Vitro Potency of Common NMDA Receptor Antagonists This table summarizes the half-maximal inhibitory concentration (IC50) for several antagonists, indicating their potency in blocking the NMDA receptor in electrophysiology assays.

AntagonistTypePreparationIC50 (µM)Reference
MK-801UncompetitiveCultured superior colliculus neurones0.14 ± 0.04[11]
MemantineUncompetitiveCultured superior colliculus neurones2.2 ± 0.2[11]
MemantineUncompetitiveCultured rat cerebellar granule neurons1.5 ± 0.1[11]
AmantadineUncompetitiveCultured rat cerebellar granule neurons92[14]

Table 2: Safety Profile of this compound in Human Clinical Trials This table highlights the safety findings from major clinical trials of this compound, demonstrating its low incidence of serious adverse events compared to placebo.

Clinical TrialPhasePrimary IndicationKey Safety FindingReference
SONICIIAcute Ischemic Stroke with Endovascular TherapyNo serious adverse events were reported. A favorable tendency toward better outcomes was observed without safety concerns.[8][15][16]
RODINIIIAcute Ischemic Stroke with Endovascular ThrombectomyNo serious adverse events were reported regarding the trial drug. The occurrence of symptomatic intracranial hemorrhage did not differ significantly from placebo (2.7% vs 0.9%).[17][18]
AWAKEIIOut-of-Hospital Cardiac ArrestNo serious adverse events were reported.[19]
Phase I StudiesIHealthy SubjectsThis compound was found to be safe and well-tolerated, devoid of psychological symptoms seen with previous NMDA antagonists.[4][7]

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz to illustrate key concepts and processes.

NMDA_Signaling_Pathway NMDA Receptor Signaling and Antagonist Action cluster_receptor NMDA Receptor Complex cluster_antagonists Antagonist Classes cluster_downstream Downstream Signaling NMDA_R Glutamate Site (NR2B) Glycine Site (NR1) Ion Channel PCP Site Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Channel Opens Comp_Ant Competitive Antagonist Comp_Ant->NMDA_R:glu Blocks Gly_Ant Glycine Site Antagonist Gly_Ant->NMDA_R:gly Blocks Uncomp_Ant Uncompetitive Blocker (e.g., MK-801, Memantine) Uncomp_Ant->NMDA_R:pcp Blocks This compound This compound (NR2B Selective) This compound->NMDA_R:glu Selectively Blocks (NR2B) Free_Radicals Free Radicals (ROS) This compound->Free_Radicals Scavenges PSD95 PSD-95 Ca_Influx->PSD95 Activates Ca_Influx->Free_Radicals nNOS nNOS PSD95->nNOS Complexes with Excitotoxicity Excitotoxicity & Neuronal Death nNOS->Excitotoxicity Free_Radicals->Excitotoxicity Glutamate Glutamate Glutamate->NMDA_R:glu Binds Glycine Glycine Glycine->NMDA_R:gly Binds Experimental_Workflow Workflow for In Vitro Antagonist Characterization cluster_prep Preparation cluster_exp Experiment (Electrophysiology Example) cluster_analysis Data Analysis p1 Plate Neuronal Cells (e.g., Cortical or Cerebellar Granule) p2 Culture for 6-9 days p1->p2 p3 Prepare fresh antagonist, agonist, and buffer solutions p2->p3 e1 Establish Whole-Cell Patch-Clamp Configuration p3->e1 e2 Obtain stable baseline recording at -70 mV e1->e2 e3 Apply Agonist (NMDA + Glycine) to evoke baseline current e2->e3 e4 Pre-incubate with/Co-apply Antagonist at various concentrations e3->e4 e5 Record inhibited current e4->e5 a1 Measure peak current amplitude with and without antagonist e5->a1 a2 Calculate % Inhibition for each concentration a1->a2 a3 Plot Concentration-Response Curve a2->a3 a4 Fit curve with logistic function to determine IC50 value a3->a4 Troubleshooting_Guide Troubleshooting Inconsistent In Vitro Results A High Variability or No Effect Observed B1 Is the antagonist concentration correct? A->B1 C1_N No B1->C1_N No B2 Are reagents freshly prepared? B1->B2 Yes C1_Y Yes D1 Perform a wide concentration-response curve (e.g., 100 nM to 100 µM). Check stock solution. C1_N->D1 C2_N No B2->C2_N No B3 Is cell health optimal? B2->B3 Yes C2_Y Yes D2 Prepare new dilutions of antagonist, NMDA, and glycine from frozen stocks for each experiment. C2_N->D2 C3_N No B3->C3_N No B4 Are assay conditions stable? B3->B4 Yes C3_Y Yes D3 Use low passage cells. Check for mycoplasma. Ensure consistent plating density. C3_N->D3 C4_N No B4->C4_N No E Review application timing and protocol. Consider off-target effects. B4->E Yes C4_Y Yes D4 Verify temperature, pH, and buffer composition. Calibrate equipment. C4_N->D4

References

Improving the bioavailability of Nelonemdaz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nelonemdaz. The information is intended to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a multi-target neuroprotectant agent. Its primary mechanisms of action are the selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and the scavenging of free radicals.[1][2][3] This dual action aims to reduce both excitotoxicity and oxidative stress, which are key pathways of neuronal damage following ischemic events.[3]

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[] For in vivo studies, further dilution in a physiologically compatible vehicle is typically required.

Q3: What is the route of administration used in clinical trials?

A3: In clinical trials, this compound has been administered via intravenous infusion.[5][6] This method ensures 100% bioavailability and rapid delivery into the systemic circulation.

Q4: Have there been any formulation strategies investigated to improve the delivery of this compound?

A4: While clinical trials have primarily utilized intravenous solutions, the potential for lipid-based formulation strategies, such as a "Lipid-based Chem Enhanced Delivery System (LipCeDS™)," has been noted in the context of available formulation services.[] However, specific data on the application of such systems to this compound is not detailed in the provided search results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results Inconsistent timing of administration relative to the ischemic event.Clinical trial data suggests that the therapeutic window for this compound is critical.[7] Establish a strict and consistent timeline for drug administration in your experimental protocol, ideally as soon as possible after the initial insult.
Improper drug preparation leading to precipitation.Ensure this compound is fully dissolved in DMSO before preparing the final dilution for administration. Visually inspect the final solution for any precipitates before use.
Difficulty dissolving this compound Use of an inappropriate solvent.This compound is soluble in DMSO.[] Attempting to dissolve it directly in aqueous solutions may be challenging. Prepare a concentrated stock solution in DMSO first.
Unexpected side effects in animal models Off-target effects at high concentrations.While this compound is designed to be a selective NR2B antagonist to avoid the psychotomimetic side effects of non-selective NMDA antagonists, it is crucial to perform dose-response studies to determine the optimal therapeutic dose with minimal adverse effects in your specific model.[3][8]
Lack of neuroprotective effect Administration outside the therapeutic window.Post-hoc analyses of clinical trials indicate that early administration is key to efficacy.[7][9][10] In preclinical models, administration should be as close to the time of reperfusion as possible to target reperfusion injury.[8]
Insufficient dosage.Phase II clinical trials have investigated different dosing regimens.[6][11] It is advisable to consult the literature for doses used in relevant animal models and consider a dose-escalation study.

Experimental Protocols

Preparation of this compound for In Vitro Experiments
  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add pure, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C for long-term storage.[]

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in your cell culture medium or experimental buffer.

    • Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Use the working solution immediately.

Preparation and Administration of this compound for In Vivo Ischemic Stroke Models
  • Vehicle Preparation:

    • Prepare a sterile saline solution (0.9% NaCl).

    • Other vehicles may be used, but their compatibility with this compound and the animal model should be validated.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in DMSO as described above.

    • On the day of the experiment, dilute the DMSO stock solution in the sterile saline vehicle to the final desired concentration for injection. The final volume will depend on the animal's weight and the desired dose.

    • The final concentration of DMSO in the injected solution should be minimized.

  • Intravenous Administration Protocol (Simulated Clinical Setting):

    • Anesthetize the animal according to your approved institutional protocol.

    • Induce cerebral ischemia (e.g., via middle cerebral artery occlusion).

    • At the time of reperfusion (or at a predetermined time point relative to the ischemic insult), administer the prepared this compound solution via intravenous injection (e.g., through the tail vein).

    • The infusion rate and volume should be carefully controlled. Clinical trials have used multiple infusions over several days.[5][6]

    • A control group receiving a vehicle with the same final concentration of DMSO should be included in the experimental design.

Visualizations

Nelonemdaz_Mechanism_of_Action cluster_ischemia Ischemic Cascade cluster_neuron Postsynaptic Neuron Glutamate_Release ↑ Glutamate Release NMDA_Receptor NMDA Receptor (NR2B) Glutamate_Release->NMDA_Receptor Activates Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage ROS_Production ↑ ROS Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Damage This compound This compound This compound->NMDA_Receptor Inhibits This compound->ROS_Production Scavenges Reperfusion Reperfusion Reperfusion->ROS_Production

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis Prep_Stock 1. Prepare this compound Stock in DMSO Prep_IV 2. Dilute Stock in Saline Vehicle Prep_Stock->Prep_IV Administer 5. Administer this compound (Intravenous) Prep_IV->Administer Induce_Ischemia 3. Induce Cerebral Ischemia (e.g., MCAO) Reperfusion 4. Reperfusion Induce_Ischemia->Reperfusion Reperfusion->Administer Assess_Outcome 6. Assess Neurological and Histological Outcomes Administer->Assess_Outcome

References

Potential off-target effects of Nelonemdaz in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nelonemdaz in neuronal cultures. The information is designed to help anticipate and address potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-target neuroprotective agent. Its primary mechanisms of action are twofold: it acts as a moderate antagonist of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor and as a potent antioxidant that scavenges free radicals.[1][2][3] This dual action is intended to mitigate excitotoxicity and oxidative stress, two major pathways of neuronal cell death in response to ischemic injury.[1][3]

Q2: Have off-target effects of this compound been observed in clinical trials?

A2: Clinical trials, including Phase I, II, and III studies, have shown this compound to be well-tolerated with no serious adverse events reported.[1][3][4][5] Unlike non-selective NMDA receptor inhibitors, this compound has not been associated with psychotomimetic side effects.[2][6] Reported adverse events such as pyrexia, constipation, and pneumonia did not occur at a significantly different rate between the this compound and placebo groups.[7]

Q3: What are the potential, albeit hypothetical, off-target effects I should be aware of in neuronal cultures?

A3: While clinical data suggests a high safety profile, in vitro systems can sometimes reveal effects not seen in vivo. Based on its known targets, potential off-target effects to consider in sensitive neuronal cultures could include:

  • Alterations in synaptic plasticity: Long-term application might interfere with normal NMDA receptor-dependent processes like long-term potentiation (LTP) or long-term depression (LTD).

  • Impact on neuronal development: In developing neuronal cultures, antagonism of the NR2B receptor could potentially influence processes like neurite outgrowth or synapse formation.

  • Redox-sensitive signaling pathways: As a potent antioxidant, this compound could theoretically influence physiological signaling pathways that utilize reactive oxygen species (ROS) as signaling molecules.

Q4: How does the dual-target nature of this compound complicate the interpretation of experimental results?

A4: The dual mechanism can make it challenging to attribute an observed effect to either NMDA receptor antagonism or antioxidant activity alone. To dissect these effects, it is recommended to use control compounds, such as a specific NR2B antagonist without antioxidant properties (e.g., ifenprodil) and an antioxidant without NMDA receptor activity (e.g., Trolox). Comparing the effects of this compound to these controls can help elucidate the contribution of each pathway to the observed results.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Unexpected decrease in neuronal viability at concentrations expected to be non-toxic. 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be reaching toxic levels in the culture medium. 2. Culture sensitivity: The specific type of neuron or glial cell in your culture may have a higher sensitivity to NR2B antagonism or alterations in redox state.1. Perform a solvent toxicity control experiment by treating cultures with the highest concentration of the solvent used in your experiment. 2. Conduct a dose-response curve to determine the precise EC50 and IC50 in your specific culture system. Start with a wider range of concentrations.
Altered spontaneous electrical activity in neuronal networks (e.g., on a multi-electrode array). 1. NR2B antagonism: Inhibition of NR2B-containing NMDA receptors can reduce overall network excitability. 2. Indirect network effects: Changes in the excitability of a specific sub-population of neurons could be altering the dynamics of the entire network.1. Record from cultures before and after the application of this compound to quantify the change in firing rate and burst parameters. 2. Use a non-specific NMDA receptor antagonist (e.g., AP5) as a positive control to compare the magnitude of the effect. 3. Wash out the compound to see if the effect is reversible.
Changes in the expression of synaptic proteins (e.g., PSD-95, synaptophysin) after prolonged treatment. 1. Homeostatic plasticity: Neurons may be upregulating or downregulating synaptic proteins to compensate for the chronic partial blockade of NMDA receptors. 2. Antioxidant effects: The antioxidant properties of this compound could be influencing gene expression pathways sensitive to the cellular redox state.1. Perform a time-course experiment to determine when these changes in protein expression become apparent. 2. Analyze the expression of both pre- and post-synaptic proteins to get a broader picture of the synaptic changes. 3. Use control compounds (as mentioned in FAQ 4) to differentiate between the effects of NR2B antagonism and antioxidant activity.

Visualizations

Ischemic_Stress Ischemic Stress (e.g., Glutamate Release, Reperfusion) NMDA_Receptor NR2B-containing NMDA Receptor Ischemic_Stress->NMDA_Receptor Activates ROS Reactive Oxygen Species (ROS) Ischemic_Stress->ROS Generates This compound This compound This compound->NMDA_Receptor Inhibits This compound->ROS Scavenges Excitotoxicity Excitotoxicity (Ca2+ Overload) NMDA_Receptor->Excitotoxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Stress->Neuronal_Death

Caption: Primary signaling pathway of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture Prepare Neuronal Cultures This compound Prepare this compound Stock and Control Compounds Treatment Treat Cultures with This compound and Controls This compound->Treatment Incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) Treatment->Incubation Viability Cytotoxicity Assay (e.g., LDH, MTT) Incubation->Viability Morphology Immunocytochemistry (e.g., MAP2, NeuN) Incubation->Morphology Function Functional Assay (e.g., MEA, Calcium Imaging) Incubation->Function Protein Biochemical Assay (e.g., Western Blot) Incubation->Protein Start Unexpected Result Observed Check_Concentration Is the concentration correct? Start->Check_Concentration Check_Solvent Is there a solvent control? Check_Concentration->Check_Solvent Yes Recalculate Recalculate and reprepare stock Check_Concentration->Recalculate No Hypothesis Hypothesize Cause: NR2B vs. Antioxidant Effect Check_Solvent->Hypothesis Yes Add_Solvent_Control Add solvent-only control group Check_Solvent->Add_Solvent_Control No Run_Controls Run experiment with specific controls (e.g., Ifenprodil, Trolox) Hypothesis->Run_Controls Analyze Analyze and compare results between compounds Run_Controls->Analyze Conclusion Attribute effect to a specific pathway Analyze->Conclusion

References

Addressing variability in animal model response to Nelonemdaz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nelonemdaz (formerly Neu2000) in animal models of neurological injury.

Troubleshooting Guides

This section addresses common issues that may lead to variability in experimental outcomes when testing this compound.

IssuePotential CauseRecommended Solution
High variability in infarct volume reduction (Stroke Models) Animal Strain and Sub-strain Differences: Genetic variations between strains (e.g., Sprague-Dawley vs. Wistar rats) can affect the size of the ischemic lesion and response to treatment.[1]Ensure consistent use of the same animal strain and supplier throughout the study. If comparing results across studies, be aware of potential strain-specific differences in drug metabolism and ischemic sensitivity.
Anesthesia Protocol: The type and duration of anesthesia can influence physiological parameters such as blood pressure and cerebral blood flow, impacting the extent of ischemic damage and drug efficacy.[2]Standardize the anesthetic agent, dose, and duration of administration. Monitor and record physiological parameters (e.g., temperature, blood pressure) throughout the procedure.
Inconsistent MCAO Procedure: Variability in filament size, insertion depth, or occlusion duration in the middle cerebral artery occlusion (MCAO) model can lead to inconsistent infarct volumes.[2]Implement a standardized and well-validated MCAO protocol. Use laser Doppler flowmetry to confirm successful occlusion and reperfusion. Ensure all surgical personnel are thoroughly trained.
Inconsistent Neurological Score Improvement (TBI/Stroke Models) Timing of Drug Administration: The therapeutic window for this compound is critical. Delays in administration post-injury can significantly reduce its neuroprotective effects.[3][4]Strictly adhere to the planned drug administration timeline. For stroke models, consider administration prior to or at the time of reperfusion to target both excitotoxicity and reperfusion injury.[4]
Behavioral Testing Conditions: Environmental factors such as noise, light, and handling can affect the outcomes of neurological function tests.Acclimatize animals to the testing environment and equipment. Ensure behavioral assessments are conducted by a blinded observer at the same time of day for all animals.
Severity of Injury: The degree of initial injury will directly impact the potential for functional recovery. Highly severe injuries may overwhelm the protective capacity of this compound.Ensure the injury model (e.g., CCI parameters in TBI) is calibrated to produce a consistent and moderate level of injury that allows for the detection of therapeutic effects.
Lack of Expected Efficacy Inappropriate Dosage: The effective dose of this compound can vary between animal models and species.Conduct a dose-response study to determine the optimal dose for your specific model and species. Refer to published preclinical data for starting dose ranges.
Drug Formulation and Administration: Improper storage, handling, or administration of this compound can affect its stability and bioavailability.Follow the manufacturer's instructions for storage and preparation. For intravenous administration, ensure proper catheter placement and infusion rates.
Model Selection: The chosen animal model may not fully recapitulate the specific pathological mechanisms targeted by this compound. For example, a model of pure neuronal loss without a significant reperfusion component may not fully benefit from this compound's antioxidant properties.[5]Select an animal model that aligns with the dual mechanism of action of this compound (NMDA receptor antagonism and antioxidant effects). Ischemia-reperfusion models are particularly relevant.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual neuroprotective mechanism. It acts as a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which helps to reduce excitotoxicity caused by excessive glutamate release during ischemic events. Additionally, it is a potent free radical scavenger, which mitigates oxidative stress, a key contributor to reperfusion injury.

Q2: In which animal models has this compound shown efficacy?

A2: Preclinical studies have demonstrated the therapeutic potential of this compound in various rodent models of ischemia-reperfusion, showing excellent efficacy and a wide therapeutic time window.[6][7] It has also shown promising beneficial effects in animal models of traumatic spinal cord injury.[5]

Q3: What is the recommended therapeutic window for this compound administration in animal models of stroke?

A3: In a rat model of transient middle cerebral artery occlusion (tMCAO), this compound (at 5 mg/kg, i.v.) showed significant neuroprotective effects even when administered up to 8 hours after reperfusion.[4][8] In a permanent MCAO (pMCAO) model, a single bolus injection of 30 mg/kg was effective when given within 4 hours of occlusion.[4]

Q4: Are there known species-specific differences in the response to this compound?

A4: While direct comparative studies are limited in the provided search results, it is a general principle in pharmacology that drug metabolism and disposition can vary between species.[9] It is recommended to perform pilot studies to determine the optimal dose and timing of administration for the specific species and strain being used.

Q5: How should neurological function be assessed in animals treated with this compound?

A5: A modified Neurological Severity Score (mNSS) is a commonly used tool to assess motor, sensory, and reflex functions in rodent models of neurological injury.[8] This provides a quantitative measure of functional outcome that can be used to evaluate the therapeutic efficacy of this compound.

Quantitative Data from Preclinical Studies

Animal ModelSpecies/StrainDrug Dose & AdministrationKey Efficacy OutcomeReference
Transient Middle Cerebral Artery Occlusion (tMCAO) - 90 min Rat5 mg/kg, i.v., 30 min after reperfusionSignificant reduction in infarct volume.[8]
Transient Middle Cerebral Artery Occlusion (tMCAO) - 60 min Not Specified5 mg/kg, i.v.Significant neuroprotection even when delivered 8 hours after reperfusion.[4]
Permanent Middle Cerebral Artery Occlusion (pMCAO) Not Specified30 mg/kg, single bolus i.v.Significant reduction in infarct volume when delivered within 4 hours after occlusion.[4]

Key Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

  • Anesthetized Sprague-Dawley rats (250-300g)

  • 4-0 nylon monofilament with a silicon-coated tip

  • Surgical microscope

  • Micro-scissors and forceps

  • Vessel clips

  • Laser Doppler Flowmeter

Procedure:

  • Anesthetize the rat (e.g., with isoflurane) and place it in a supine position.

  • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA with vessel clips.

  • Make a small incision in the ECA and insert the 4-0 monofilament.

  • Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop of ~80% in cerebral blood flow confirmed by laser Doppler flowmetry indicates successful occlusion.[10]

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.[11]

  • Close the incision and allow the animal to recover.

Controlled Cortical Impact (CCI) in Mice

This protocol describes the induction of a focal traumatic brain injury.

Materials:

  • Anesthetized C57BL/6 mice

  • Stereotaxic frame

  • CCI device with a pneumatic or electromagnetic impactor

  • High-speed drill

  • Trephine drill bit (e.g., 5 mm)

Procedure:

  • Anesthetize the mouse and fix its head in a stereotaxic frame.[7]

  • Make a midline scalp incision to expose the skull.

  • Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., left parietotemporal cortex), leaving the dura mater intact.[7]

  • Position the CCI impactor tip perpendicular to the dural surface.

  • Set the desired impact parameters (e.g., velocity: 2.5 m/s, depth: 2 mm, dwell time: 0.1 s).[7]

  • Discharge the impactor to induce the injury.

  • Close the incision and allow the animal to recover.

Visualizations

Nelonemdaz_Signaling_Pathway cluster_Ischemia Ischemic Cascade cluster_this compound This compound Action Glutamate Excess Glutamate NMDA_R NMDA Receptor (NR2B Subunit) Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity ROS Reactive Oxygen Species (ROS) Excitotoxicity->ROS Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuronal_Death This compound This compound This compound->Block_NMDA This compound->Scavenge_ROS Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Protocol cluster_Assessment Outcome Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Injury_Induction Induce Injury (MCAO or CCI) Animal_Model->Injury_Induction Randomization Randomize Animals (Placebo vs. This compound) Injury_Induction->Randomization Drug_Admin Administer this compound (Dose & Time Point) Randomization->Drug_Admin Behavioral Neurological Scoring (e.g., mNSS) Drug_Admin->Behavioral Histological Measure Infarct Volume (TTC Staining) Drug_Admin->Histological Data_Analysis Statistical Analysis Behavioral->Data_Analysis Histological->Data_Analysis

References

Strategies to enhance the free radical scavenging of Nelonemdaz

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nelonemdaz. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at enhancing the free radical scavenging properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's free radical scavenging activity?

This compound is a multi-target neuroprotectant that functions as a potent spin-trapping agent.[1] This means it reacts with short-lived, highly reactive free radicals to form more stable, less damaging molecules. It has been shown to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide, nitric oxide, and peroxynitrite.[2]

Q2: How does the antioxidant activity of this compound compare to other well-known antioxidants?

Preclinical studies have indicated that this compound effectively controlled free radical production and neuronal death more efficiently than other therapeutic and investigational antioxidants such as edaravone, NXY-059, and Trolox in cultured cortical cells exposed to pro-oxidants.[2]

Q3: Are there specific quantitative data available for the free radical scavenging activity of this compound (e.g., IC50 values)?

Currently, specific IC50 values for this compound from standardized antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not widely available in publicly accessible literature. Researchers are encouraged to perform these standardized assays to quantify and compare its activity with other compounds under their specific experimental conditions.

Q4: What are potential strategies to enhance the free radical scavenging capacity of this compound?

Several strategies can be explored to potentially enhance the antioxidant efficacy of this compound:

  • Synergistic Combinations: Combining this compound with other phenolic compounds or antioxidants could lead to synergistic effects.[3] For instance, combining it with compounds that can regenerate the antioxidant capacity of this compound after it has scavenged a radical could prolong its activity.

  • Formulation Strategies: The formulation of this compound can be optimized to improve its solubility, stability, and bioavailability, which in turn can enhance its in vivo antioxidant activity.[4] Techniques such as the use of solid dispersions, co-amorphous systems, and nanoparticle drug delivery systems have been shown to improve the efficacy of antioxidant compounds.[4]

  • Activation of Endogenous Antioxidant Pathways: Investigating whether this compound can activate cellular antioxidant pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, could reveal another mechanism to boost its overall protective effects.[5] The Nrf2 pathway upregulates the expression of numerous antioxidant and detoxification enzymes.

Troubleshooting Guides for Antioxidant Assays

High variability or unexpected results in antioxidant assays are common. Below are troubleshooting guides for two common assays used to assess free radical scavenging activity.

DPPH Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High variability between replicates - Inaccurate pipetting- Incomplete mixing of sample and DPPH reagent- Fluctuation in incubation temperature- Calibrate micropipettes regularly- Ensure thorough mixing by vortexing or gentle inversion- Maintain a constant temperature during the incubation period
Low or no scavenging activity - Inactive or degraded DPPH solution- Low concentration of this compound- Inappropriate solvent for this compound- Prepare fresh DPPH solution and store it in the dark- Test a wider range of this compound concentrations- Ensure this compound is fully dissolved in a compatible solvent
Color interference from the sample - The inherent color of the this compound solution absorbs at the same wavelength as DPPH- Run a sample blank (sample without DPPH) and subtract its absorbance from the sample reading
ABTS Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
Inconsistent color of the ABTS radical solution - Incomplete reaction between ABTS and potassium persulfate- Instability of the pre-formed radical cation- Allow sufficient time (12-16 hours) for the radical generation in the dark- Use the ABTS radical solution within its stability window
Precipitation in the reaction mixture - Poor solubility of this compound in the assay buffer- Adjust the pH of the buffer or use a co-solvent to improve solubility
Rapid decay of the ABTS radical in the blank - Contamination of reagents or buffer with reducing agents- Use high-purity water and reagents- Prepare fresh solutions

Experimental Protocols

Below are detailed methodologies for common in vitro antioxidant assays that can be adapted for evaluating this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) with a known concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent only) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a stock solution of this compound and a positive control (e.g., Trolox) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound, positive control, or blank to the respective wells.

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Signaling Pathway: Oxidative Stress in Ischemic Stroke and this compound's Dual Action

cluster_0 Ischemic Cascade cluster_1 Oxidative Stress cluster_2 This compound Intervention Ischemia/Reperfusion Ischemia/Reperfusion Glutamate_Release ↑ Glutamate Release Ischemia/Reperfusion->Glutamate_Release ROS_Production ↑ ROS/RNS Production Ischemia/Reperfusion->ROS_Production NMDA_Activation NMDA Receptor Activation (NR2B) Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca2+ NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excitotoxicity->ROS_Production Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Oxidative_Damage->Neuronal_Death This compound This compound NMDA_Block NR2B Antagonism This compound->NMDA_Block inhibits Radical_Scavenging Free Radical Scavenging This compound->Radical_Scavenging promotes NMDA_Block->NMDA_Activation Radical_Scavenging->ROS_Production neutralizes

Caption: Dual neuroprotective mechanism of this compound in ischemic stroke.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock and Serial Dilutions setup_plate Set up 96-well Plate: Sample, Control, Blank prep_this compound->setup_plate prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS) add_reagent Add Radical Solution (DPPH or ABTS•+) prep_reagents->add_reagent prep_controls Prepare Positive Control (e.g., Trolox, Ascorbic Acid) prep_controls->setup_plate setup_plate->add_reagent incubate Incubate in the Dark at Room Temperature add_reagent->incubate measure_abs Measure Absorbance at Specific Wavelength incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 start High Variability in Results check_pipetting Is Pipetting Accurate? start->check_pipetting calibrate_pipettes Calibrate Pipettes & Standardize Technique check_pipetting->calibrate_pipettes No check_reagents Are Reagents Fresh & Stable? check_pipetting->check_reagents Yes calibrate_pipettes->check_reagents prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No check_mixing Is Mixing Consistent? check_reagents->check_mixing Yes prepare_fresh->check_mixing standardize_mixing Standardize Mixing Protocol (e.g., vortex time) check_mixing->standardize_mixing No check_temp Is Incubation Temp Stable? check_mixing->check_temp Yes standardize_mixing->check_temp use_incubator Use a Temperature- Controlled Incubator check_temp->use_incubator No end Reproducible Results check_temp->end Yes use_incubator->end

References

Nelonemdaz Technical Support Center: Troubleshooting In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nelonemdaz. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly known as Neu2000) is a multi-target neuroprotective agent.[1] Its mechanism of action is twofold: it acts as a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and as a potent free radical scavenger.[1][2] This dual action allows it to mitigate both excitotoxicity and oxidative stress, key pathways in neuronal cell death associated with conditions like ischemic stroke.[2]

Q2: In which solvent should I dissolve this compound for my in vitro experiments?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[] For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the recommended first step.

Q3: I am observing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[4][5] You may need to perform a vehicle control to account for any effects of DMSO on your cells.

  • Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to your aqueous medium. Instead, perform a serial dilution of your stock solution in pre-warmed (37°C) cell culture medium while gently vortexing.[6][7]

  • Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final experimental concentration. Try lowering the final concentration of the compound.

  • Co-solvents: For experiments requiring higher concentrations, the use of a co-solvent system may be necessary. However, the compatibility of any co-solvent with your specific cell line and assay must be validated.

Q4: What is the recommended working concentration for this compound in in vitro studies?

A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. Published in vitro studies have used concentrations ranging from 0.1 µM to 300 µM to demonstrate its neuroprotective and free radical scavenging effects.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Guide 1: Preparing a this compound Stock Solution
  • Recommended Solvent: Use 100% Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or up to the maximum solubility).

    • Vortex the solution for 1-2 minutes to ensure it is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to confirm that no solid particles are present.

  • Storage: Store the DMSO stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Guide 2: Addressing Precipitation in Aqueous Media

If you observe precipitation when diluting your this compound stock solution into cell culture medium or buffer, follow this troubleshooting workflow:

G start Precipitation Observed check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso Prepare a more concentrated stock solution in DMSO to lower the final solvent volume. check_dmso->reduce_dmso No serial_dilution Did you perform a step-wise dilution in pre-warmed medium? check_dmso->serial_dilution Yes reduce_dmso->serial_dilution implement_serial Perform serial dilutions in pre-warmed (37°C) aqueous medium with gentle vortexing. serial_dilution->implement_serial No check_concentration Is the final this compound concentration high? serial_dilution->check_concentration Yes implement_serial->check_concentration lower_concentration Lower the final working concentration of this compound. check_concentration->lower_concentration No consider_cosolvent Consider using a biocompatible co-solvent (e.g., with PEG or Tween). Validate cell compatibility. check_concentration->consider_cosolvent Yes solution_clear Solution is Clear lower_concentration->solution_clear consider_cosolvent->solution_clear

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperatureSolubilityNotes
DMSO Room Temp.≥ 112.5 mg/mL (≥ 293.57 mM)[8]Recommended for stock solutions.
Ethanol Room Temp.Data not available.Expected to be less soluble than in DMSO. Empirical testing is recommended.
PBS (pH 7.4) Room Temp.Data not available.Expected to have low solubility. Empirical testing is recommended.
Cell Culture Media 37°CData not available.Solubility is dependent on media composition (e.g., serum content). Empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell Culture

Objective: To prepare a non-precipitating working solution of this compound in cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with serum as required for your cell line

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 37°C water bath or incubator

Procedure:

  • Prepare a 50 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 383.22 g/mol .

    • Dissolve the powder in 100% DMSO to a final concentration of 50 mM.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may assist dissolution.

    • Store the stock solution in small aliquots at -20°C.

  • Prepare Intermediate Dilutions (Example for a 10 µM final concentration):

    • Pre-warm the cell culture medium to 37°C.

    • Prepare a 1 mM intermediate solution by diluting 2 µL of the 50 mM DMSO stock into 98 µL of pre-warmed medium. Vortex gently.

    • Prepare a 100 µM intermediate solution by diluting 10 µL of the 1 mM solution into 90 µL of pre-warmed medium. Vortex gently.

  • Prepare the Final Working Solution:

    • Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed cell culture medium in your experimental plate or tube to achieve a final concentration of 10 µM.

    • The final DMSO concentration in this example will be 0.02%.

Note: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS).

Materials:

  • This compound 50 mM stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent if using a plate reader for detection)

  • Plate shaker

  • Plate reader or HPLC-UV for quantification

Procedure:

  • Add a small volume (e.g., 2 µL) of the 50 mM this compound DMSO stock solution to a known volume (e.g., 198 µL) of the aqueous buffer in a well of the microplate. This will result in an initial high concentration where the compound may precipitate.

  • Serially dilute this mixture across the microplate with the aqueous buffer.

  • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) on a plate shaker for a defined period (e.g., 1-2 hours).

  • After incubation, measure the turbidity (light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method like HPLC-UV.

Mandatory Visualizations

Signaling Pathways of this compound Action

G cluster_0 Ischemic Stroke cluster_1 This compound Dual Mechanism cluster_2 Pathological Consequences Glutamate Excess Glutamate NMDA_receptor NMDA Receptor Activation Glutamate->NMDA_receptor ROS Reactive Oxygen Species (ROS) Oxidative_stress Oxidative Stress ROS->Oxidative_stress This compound This compound NMDA_inhibition NMDA Receptor (NR2B) Antagonism This compound->NMDA_inhibition ROS_scavenging Free Radical Scavenging This compound->ROS_scavenging NMDA_inhibition->NMDA_receptor Inhibits ROS_scavenging->ROS Neutralizes Ca_influx Excessive Ca2+ Influx NMDA_receptor->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death Oxidative_stress->Neuronal_death

Caption: Dual neuroprotective mechanism of this compound.

Experimental Workflow for In Vitro Cell-Based Assay

G start Start Experiment prep_stock Prepare this compound Stock in 100% DMSO start->prep_stock cell_seeding Seed Cells in Culture Plates start->cell_seeding prep_working Prepare Working Solution (Serial Dilution in Pre-warmed Medium) prep_stock->prep_working incubation1 Incubate Cells (e.g., 24h) cell_seeding->incubation1 treatment Treat Cells with This compound Working Solution incubation1->treatment prep_working->treatment incubation2 Incubate for Treatment Period treatment->incubation2 assay Perform Cell-Based Assay (e.g., Viability, Biomarker) incubation2->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for a this compound in vitro experiment.

References

Navigating the Neuroprotective Landscape: A Technical Support Center for Nelonemdaz Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the investigational neuroprotective agent, Nelonemdaz. The following resources address key questions and experimental considerations surrounding its mechanism of action and safety profile, with a particular focus on the assessment of potential psychotomimetic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-target neuroprotective agent.[1][2] Its primary mechanisms of action are:

  • Selective NMDA Receptor Antagonism: It acts as a moderate antagonist of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This selectivity is crucial as NR2B is heavily implicated in excitotoxic neuronal death pathways following ischemic events like stroke.[5]

  • Potent Antioxidant Activity: this compound is a powerful scavenger of free radicals, which are major contributors to secondary neuronal damage after reperfusion injury.[1][3][5]

Q2: Does this compound exhibit psychotomimetic effects?

A2: Clinical trial data to date have not shown evidence of psychotomimetic effects such as psychosis or hallucinations with this compound administration.[1][5] Phase I, II, and III clinical trials have reported no serious adverse events related to psychosis.[2][3][5][6][7][8] This favorable safety profile is a key differentiator from older, non-selective NMDA receptor antagonists, which were often associated with such side effects.[9]

Q3: How does this compound's selectivity for the NR2B subunit potentially mitigate the risk of psychotomimetic effects?

A3: While the precise mechanisms are still under investigation, it is hypothesized that the psychotomimetic effects of older NMDA receptor antagonists (like ketamine or PCP) are linked to their non-selective and potent blockade of all NMDA receptor subtypes.[9][10][11] this compound's moderate affinity and selectivity for the NR2B subunit may spare the normal physiological functions of other NMDA receptor subtypes, such as NR2A, which are more broadly involved in synaptic plasticity and normal brain function.[5] By targeting the pro-death signaling pathways associated with NR2B over-activation during ischemia, this compound may achieve its neuroprotective effect without the widespread disruption of glutamatergic neurotransmission that can lead to psychosis.[5]

Q4: What should a researcher do if they observe unexpected behavioral changes in preclinical models during this compound administration?

A4: Please see the "Troubleshooting Unexpected Behavioral Readouts in Preclinical Models" guide below. It is crucial to systematically evaluate experimental parameters to distinguish between a potential drug effect and confounding variables.

Troubleshooting Guides

Troubleshooting Unexpected Behavioral Readouts in Preclinical Models

If you observe unexpected behavioral changes in your animal models during this compound administration, consider the following troubleshooting steps:

Potential Issue Recommended Action
Dosing and Administration - Verify the correct calculation of the dose and the concentration of the dosing solution.- Ensure the route and speed of administration are consistent with established protocols.- Review the stability of the compound under your experimental conditions.
Animal Model and Husbandry - Confirm the health status of the animals, as underlying illness can alter behavior.- Evaluate environmental factors such as housing density, noise levels, and light cycles for potential stressors.- Consider the genetic background of the animal strain, as this can influence behavioral responses.
Behavioral Assay Protocol - Review the habituation period for the animals to the testing environment.- Ensure that the timing of the behavioral assessment relative to drug administration is consistent.- Calibrate all equipment used for behavioral tracking and recording.
Concomitant Medications - If other compounds are being administered, assess the potential for drug-drug interactions.

Experimental Protocols & Methodologies

Preclinical Assessment of Psychotomimetic Potential

To proactively assess the psychotomimetic potential of this compound or similar compounds in a preclinical setting, the following standard assays are recommended.

1. Locomotor Activity Assay

  • Objective: To assess whether the compound induces hyper- or hypo-locomotion, which can be indicative of psychostimulant or sedative effects.

  • Methodology:

    • Individually house animals (e.g., mice or rats) in their home cages for at least one hour before the experiment.

    • Administer this compound or a vehicle control at the desired doses.

    • Immediately place each animal into an open-field arena equipped with infrared beams or video-tracking software.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined period (e.g., 60-120 minutes).

    • Analyze the data by comparing the activity levels of the this compound-treated groups to the vehicle control group.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Objective: To measure sensorimotor gating, a neurological process that is disrupted in schizophrenia and by psychotomimetic drugs.

  • Methodology:

    • Place the animal in a startle chamber and allow for a 5-10 minute habituation period with background white noise.

    • Administer this compound or a vehicle control and allow for the appropriate absorption time.

    • The test session consists of a series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented 30-500 milliseconds before the strong pulse.

      • No-stimulus trials: Only background noise is present.

    • Measure the startle response (whole-body flinch) via a sensor platform.

    • Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

    • A disruption of PPI (i.e., a lower percentage) can indicate a psychotomimetic-like effect.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Overview of Key Clinical Trials

Trial Name Phase Number of Patients Patient Population Primary Outcome Reported Psychotomimetic Adverse Events
SONIC II208Acute ischemic stroke patients undergoing endovascular reperfusion therapyProportion of patients with modified Rankin Scale (mRS) scores of 0-2 at 12 weeksNone reported.[3][8]
RODIN III496Acute ischemic stroke patients undergoing endovascular thrombectomyFavorable shift in the mRS score at 90 daysNone reported.[5]

Table 2: Safety and Efficacy Data from the Phase II SONIC Trial

Treatment Group Number of Patients mRS Score 0-2 at 12 Weeks (%) Serious Adverse Events
Placebo7054.1%None reported.[3][8]
Low-Dose this compound (2750 mg)7161.5%None reported.[3][8]
High-Dose this compound (5250 mg)6763.2%None reported.[3][8]

Visualizations

Signaling Pathways

Nelonemdaz_Mechanism cluster_Ischemia Ischemic Cascade Glutamate Excess Glutamate NMDA_R NMDA Receptor (NR2B Subunit) Glutamate->NMDA_R Activates Ca_Influx Ca++ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->NMDA_R Inhibits This compound->ROS Scavenges

Caption: Dual mechanism of action of this compound.

Experimental Workflow

Preclinical_Workflow cluster_assays Behavioral Assessment Start Start: Select Animal Model (e.g., C57BL/6 Mice) Acclimation Acclimation & Habituation (7-14 days) Start->Acclimation Grouping Random Assignment to Groups (Vehicle, this compound Doses) Acclimation->Grouping Dosing Drug Administration Grouping->Dosing Locomotor Locomotor Activity (60 min) Dosing->Locomotor PPI Prepulse Inhibition (PPI) Dosing->PPI Analysis Data Analysis (ANOVA, t-tests) Locomotor->Analysis PPI->Analysis Report Report Findings on Psychotomimetic Potential Analysis->Report

Caption: Workflow for assessing psychotomimetic effects.

References

Validation & Comparative

A Comparative Analysis of Nelonemdaz and Edaravone for Neuroprotection in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanisms of action, and clinical trial data for two neuroprotective agents, Nelonemdaz and Edaravone, in the context of acute ischemic stroke. While both drugs have shown promise in mitigating neuronal damage, they operate through distinct pathways and their clinical development has yielded different outcomes. To date, no head-to-head clinical trials directly comparing the efficacy of this compound and Edaravone have been published. This comparison is therefore based on their individual clinical trial results against placebo and preclinical data.

Executive Summary

This compound is a multi-target neuroprotectant with a dual mechanism of action, acting as both a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and a potent antioxidant.[1][2] Edaravone is a free radical scavenger, exerting its antioxidant effects through the activation of the Nrf2/HO-1 and GDNF/RET signaling pathways.[3][4][5] Both drugs aim to reduce the neuronal damage that occurs during and after an ischemic stroke.

Clinical trials for this compound have shown a potential benefit in functional outcomes when administered early, although the primary endpoints in a Phase III trial were not met.[6][7] Edaravone is approved for the treatment of acute ischemic stroke in some countries and has demonstrated improvements in functional outcomes in several studies.[8]

Mechanism of Action

This compound: A Dual-Action Neuroprotectant

This compound's neuroprotective effects stem from its ability to simultaneously target two key pathways in the ischemic cascade: excitotoxicity and oxidative stress.[1][2]

  • NMDA Receptor Antagonism: By selectively blocking the NR2B subunit of the NMDA receptor, this compound inhibits the excessive influx of calcium ions into neurons, a primary driver of excitotoxic cell death.[1][2]

  • Antioxidant Activity: this compound also acts as a potent scavenger of free radicals, mitigating the oxidative stress that contributes to delayed neuronal damage, particularly during reperfusion.[1][2]

Nelonemdaz_Mechanism cluster_IschemicCascade Ischemic Cascade Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR2B Subunit) Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity ROS_Production ROS Production Ca_Influx->ROS_Production Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Damage This compound This compound This compound->NMDA_Receptor Antagonizes This compound->Oxidative_Stress Scavenges ROS

This compound's dual mechanism of action.
Edaravone: A Potent Antioxidant

Edaravone's primary neuroprotective mechanism is its potent antioxidant activity, which it exerts through multiple pathways to reduce oxidative stress and its downstream effects.[3][4]

  • Free Radical Scavenging: Edaravone directly scavenges a variety of reactive oxygen species (ROS), thereby preventing lipid peroxidation and other forms of cellular damage.[4]

  • Nrf2/HO-1 Pathway Activation: It upregulates the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[3][4]

  • GDNF/RET Signaling Pathway Activation: Edaravone has also been shown to activate the GDNF/RET neurotrophic signaling pathway, which promotes neuronal survival and maturation.[5][9]

Edaravone_Mechanism cluster_OxidativeStress Oxidative Stress ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Edaravone Edaravone Edaravone->ROS Scavenges Nrf2_HO1 Nrf2/HO-1 Pathway Edaravone->Nrf2_HO1 Activates GDNF_RET GDNF/RET Pathway Edaravone->GDNF_RET Activates Antioxidant_Defense Antioxidant Defense Nrf2_HO1->Antioxidant_Defense Neuronal_Survival Neuronal Survival GDNF_RET->Neuronal_Survival Antioxidant_Defense->Cellular_Damage Neuronal_Survival->Cellular_Damage

Edaravone's antioxidant and neurotrophic mechanisms.

Clinical Efficacy and Trial Data

This compound

The clinical development of this compound has focused on its use in acute ischemic stroke patients undergoing endovascular thrombectomy (EVT).

Trial Phase Patient Population Intervention Primary Outcome Key Findings
SONIC [10][11]II208 patients with acute ischemic stroke undergoing EVT within 8 hours of onset.Placebo, low-dose (2750 mg) this compound, or high-dose (5250 mg) this compound.Proportion of patients with mRS scores of 0-2 at 12 weeks.No significant difference in the primary outcome between groups. However, a favorable trend was observed in the this compound-treated groups.[10][11]
RODIN [7][12]III496 patients with acute ischemic stroke undergoing EVT within 12 hours of onset.This compound (total of 5250 mg over 5 days) or placebo.Favorable shift in the modified Rankin Scale (mRS) score at 90 days.The primary efficacy endpoint was not met.[7] A post-hoc analysis suggested a potential benefit with earlier administration (within 70 minutes of emergency room arrival).[6]
Edaravone

Edaravone has been studied in a broader range of stroke patients and is approved in several countries for this indication.

Study Type Patient Population Intervention Key Efficacy Findings
Meta-analysis of RCTs [13]2102 patients with acute ischemic stroke.Edaravone monotherapy or with thrombolytic therapy vs. control.Edaravone monotherapy significantly improved the Barthel Index and NIHSS scores on short-term follow-up. When added to thrombolytic therapy, it improved recanalization rates and neurologic deficit scores.[13]
Randomized Controlled Trial 50 patients with acute ischemic stroke.Edaravone (30 mg twice daily for 14 days) vs. placebo.72% of patients in the edaravone group had favorable outcomes (mRS ≤2) at 90 days, compared to 40% in the placebo group (P < 0.005).
Phase 3 Trial (ALS) [14]137 patients with early-stage Amyotrophic Lateral Sclerosis (ALS).Edaravone (60 mg intravenously for 24 weeks) vs. placebo.Significantly smaller decline in the ALSFRS-R score in the edaravone group compared to placebo.[14]

Experimental Protocols

This compound: RODIN Phase III Trial Protocol[12][15]
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

  • Inclusion Criteria: Patients aged 19 to 85 years with an acute ischemic stroke due to large vessel occlusion in the anterior circulation, an NIHSS score of ≥8, and eligible for EVT within 12 hours of symptom onset.

  • Intervention:

    • This compound group: First infusion of 750 mg of this compound, followed by 9 infusions of 500 mg every 12 hours for 5 days.

    • Placebo group: Matching placebo infusions.

  • Primary Endpoint: The distribution of the modified Rankin Scale (mRS) scores at 90 days, analyzed with a Cochran-Mantel-Haenszel shift test.

  • Secondary Endpoints: Functional independence (mRS 0-2) at 35 and 90 days, a favorable shift in mRS at 35 days, and the incidence of symptomatic intracranial hemorrhage.

RODIN_Trial_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke, LVO, NIHSS >= 8, EVT candidate) Randomization Randomization (1:1) Patient_Screening->Randomization Nelonemdaz_Arm This compound Infusion (750mg then 500mg q12h for 5 days) Randomization->Nelonemdaz_Arm Placebo_Arm Placebo Infusion Randomization->Placebo_Arm EVT Endovascular Thrombectomy (EVT) Nelonemdaz_Arm->EVT Placebo_Arm->EVT Follow_Up Follow-up Assessments (35 and 90 days) EVT->Follow_Up Primary_Endpoint Primary Endpoint Analysis (mRS shift at 90 days) Follow_Up->Primary_Endpoint

RODIN Phase III Clinical Trial Workflow.
Edaravone: Antioxidant Activity Assays

The antioxidant capacity of Edaravone is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

  • DPPH Radical Scavenging Assay: [15]

    • A solution of DPPH radical in methanol is prepared.

    • Edaravone is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark.

    • The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which is proportional to the radical scavenging activity.

  • ABTS Radical Scavenging Assay: [15][16]

    • ABTS radical cations (ABTS•+) are generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • The ABTS•+ solution is diluted to a specific absorbance.

    • Edaravone is added to the ABTS•+ solution.

    • The reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured to determine the scavenging capacity.

Conclusion

This compound and Edaravone represent two distinct approaches to neuroprotection in acute ischemic stroke. This compound offers a targeted, dual-action mechanism by inhibiting both excitotoxicity and oxidative stress. However, its clinical efficacy in a broad patient population remains to be definitively established, with post-hoc analyses suggesting a critical time window for its administration. Edaravone, a potent antioxidant with broader mechanisms of action, has demonstrated clinical benefits in improving functional outcomes in stroke patients and is an approved therapy in some regions.

The lack of direct comparative trials makes it challenging to definitively state the superior efficacy of one agent over the other. Future research, including head-to-head clinical trials, is warranted to elucidate the comparative effectiveness of these two neuroprotective agents and to identify the patient populations most likely to benefit from each therapy. Researchers and drug development professionals should consider the distinct mechanistic profiles and the nuances of the clinical trial data when designing future studies and developing novel neuroprotective strategies.

References

Validating Nelonemdaz's Neuroprotective Effects in Different Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acute ischemic stroke (AIS) therapeutics, the quest for effective neuroprotective agents remains a critical area of research. Nelonemdaz (formerly Neu2000) has emerged as a promising candidate due to its novel dual-mechanism of action. This guide provides a comprehensive comparison of this compound's neuroprotective effects with other notable agents in preclinical stroke models, supported by experimental data, detailed methodologies, and visual pathway and workflow diagrams.

The Dual-Pronged Neuroprotective Strategy of this compound

This compound is a multi-target neuroprotectant designed to address two critical pathways in the ischemic cascade: excitotoxicity and oxidative stress.[1] It functions as both a moderate N-methyl-D-aspartate (NMDA) receptor antagonist with selectivity for the NR2B subunit and a potent antioxidant that scavenges free radicals.[1][2][3] This dual action is intended to offer a broader therapeutic window and more robust protection against the complex pathophysiology of stroke.[4][5]

The excitotoxicity cascade is triggered by excessive glutamate release in the ischemic brain, leading to overactivation of NMDA receptors, calcium influx, and subsequent neuronal death.[6] Concurrently, reperfusion of the ischemic tissue, while essential, paradoxically initiates a burst of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.[6] By targeting both pathways, this compound aims to mitigate both the initial excitotoxic injury and the subsequent reperfusion damage.[2][7]

Below is a diagram illustrating the signaling pathway of this compound's neuroprotective action.

Nelonemdaz_Mechanism cluster_Ischemia Ischemic Cascade cluster_this compound This compound Action Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release ROS_Production ↑ ROS Production (Reperfusion Injury) Ischemia->ROS_Production NMDA_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Ca2+ Influx NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Death This compound This compound NMDA_Antagonism NR2B-selective NMDA Antagonism This compound->NMDA_Antagonism Radical_Scavenging Free Radical Scavenging This compound->Radical_Scavenging NMDA_Antagonism->NMDA_Activation Blocks Radical_Scavenging->ROS_Production Scavenges

This compound's dual mechanism of action.

Comparative Preclinical Efficacy in Stroke Models

The transient middle cerebral artery occlusion (tMCAO) model in rats is a widely used and reliable method for evaluating the efficacy of neuroprotective agents. The following tables summarize the quantitative data from preclinical studies of this compound and two other notable neuroprotective agents, Edaravone and Nerinetide (NA-1), in this model.

Table 1: Preclinical Efficacy of this compound in a Rat tMCAO Model

AgentDosageAdministration RouteTiming of AdministrationInfarct Volume ReductionNeurological Score ImprovementReference
This compound 5 mg/kgIntravenous (IV)30 mins after reperfusionSignificant reduction vs. vehicleSpared neurologic function for >28 days[8]
This compound 5 mg/kgIntravenous (IV)Up to 8 hours after reperfusionSignificant neuroprotective effectsNot specified[8]

Table 2: Comparative Efficacy of Neuroprotective Agents in Rodent tMCAO Models

AgentAnimal ModelDosageAdministration RouteEfficacy MetricOutcomeReference
This compound Rat5 mg/kgIVInfarct VolumeSignificant reduction[8]
Edaravone Rat10, 20, 30 mg/kgOralInfarct AreaSignificant dose-dependent reduction
10, 20, 30 mg/kgOralBehavioral DataDose-dependent improvement
Nerinetide (NA-1) Mouse10 nmol/gIVInfarct VolumeNo significant difference vs. vehicle
10 nmol/gIVNeurological ScoreNo improvement

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the validation of neuroprotective agents. Below is a detailed methodology for the transient middle cerebral artery occlusion (tMCAO) model in rats, a common protocol used in the cited studies.

Objective: To induce a focal cerebral ischemic insult in rats to evaluate the neuroprotective efficacy of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane. Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C.

  • Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation and Occlusion: Ligate the distal ECA and the CCA. A temporary clip is placed on the ICA. Make a small incision in the ECA stump.

  • Filament Insertion: Introduce the 4-0 monofilament nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • Ischemia Duration: Maintain the filament in place for the desired duration of ischemia (e.g., 60 or 90 minutes).

  • Reperfusion: After the ischemic period, carefully withdraw the filament to allow for reperfusion of the MCA territory.

  • Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care as needed.

  • Outcome Assessment: At a predetermined time point post-reperfusion (e.g., 24 hours or 3 days), assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animal, and stain the brain slices with TTC to measure the infarct volume.

The following diagram illustrates the typical experimental workflow for testing a neuroprotective agent in a preclinical stroke model.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (e.g., Rat) Start->Animal_Prep tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) Animal_Prep->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Randomization Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Test Compound Vehicle_Group Vehicle Group (Control) Randomization->Vehicle_Group Placebo Neuro_Assessment Neurological Assessment (e.g., mNSS) Treatment_Group->Neuro_Assessment Vehicle_Group->Neuro_Assessment Reperfusion->Randomization Histology Histological Analysis (TTC Staining for Infarct Volume) Neuro_Assessment->Histology Data_Analysis Data Analysis and Comparison Histology->Data_Analysis End End Data_Analysis->End

Preclinical experimental workflow.

Conclusion

The preclinical data for this compound demonstrates a significant neuroprotective effect in a rat model of transient focal ischemia, notably with a wide therapeutic window. Its dual mechanism of targeting both excitotoxicity and oxidative stress provides a strong rationale for its potential efficacy. When compared to other agents, the preclinical evidence for this compound appears robust. Edaravone also shows clear dose-dependent neuroprotective effects. The preclinical evidence for Nerinetide, however, has been less consistent in replication studies. It is important to note that while preclinical studies showed promise for this compound, a Phase III clinical trial did not show a significant benefit in the overall patient population, though post-hoc analyses suggest early administration may be beneficial.[1] This highlights the well-known challenge of translating preclinical findings to clinical success in stroke. Further investigation into optimal dosing, timing of administration, and patient selection will be crucial in determining the future role of this compound and other neuroprotective agents in the treatment of acute ischemic stroke.

References

Nelonemdaz vs. Placebo: A Comparative Analysis of Clinical Trial Results for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent Phase II and Phase III clinical trials reveals a complex, yet potentially promising, outlook for the neuroprotective agent Nelonemdaz in the treatment of acute ischemic stroke. While the Phase III RODIN trial did not meet its primary endpoint, subgroup analyses and Phase II data suggest a potential time-dependent efficacy, warranting further investigation. This guide provides a detailed comparison of the available clinical trial data, experimental protocols, and the underlying mechanism of action of this compound.

This compound is a first-in-class, multi-target neuroprotectant designed to mitigate brain damage following ischemic events.[1][2][3] Its dual mechanism of action involves the selective inhibition of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor and the scavenging of free radicals, addressing both excitotoxicity and oxidative stress, two major contributors to neuronal cell death in stroke.[1][2][3][4][5][6]

Signaling Pathway of this compound

The neuroprotective effects of this compound are rooted in its ability to interfere with the ischemic cascade at two critical points. The following diagram illustrates the signaling pathway targeted by this compound.

Nelonemdaz_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor (NR2B Subunit) Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Reperfusion Reperfusion ROS Reactive Oxygen Species (ROS) Reperfusion->ROS Oxidative_Stress Oxidative Stress & Neuronal Death ROS->Oxidative_Stress This compound This compound This compound->NMDA_R Inhibits This compound->ROS Neutralizes Block Blocks NR2B Scavenge Scavenges ROS

This compound dual mechanism of action in the ischemic cascade.

Clinical Trial Experimental Workflow

The clinical trials for this compound, including the Phase II SONIC and ENIS trials and the Phase III RODIN and ENIS-3 trials, followed a generally consistent experimental workflow. The key stages are outlined in the diagram below.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 or 1:1:1 ratio) Patient_Screening->Randomization Treatment_Arm This compound Administration (Low or High Dose) Randomization->Treatment_Arm Placebo_Arm Placebo Administration (Saline) Randomization->Placebo_Arm Reperfusion_Therapy Standard of Care (tPA and/or EVT) Treatment_Arm->Reperfusion_Therapy Placebo_Arm->Reperfusion_Therapy Follow_Up Follow-up Assessments (e.g., 35, 90 days) Reperfusion_Therapy->Follow_Up Primary_Endpoint Primary Endpoint Analysis (mRS shift at 90 days) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (mRS 0-2, BI ≥95, etc.) Follow_Up->Secondary_Endpoints

Generalized workflow for this compound clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative data from the prominent clinical trials comparing this compound to placebo.

Table 1: Phase III RODIN Trial Results
Outcome MeasureThis compound (n=248)Placebo (n=248)p-value/Odds Ratio
Primary Endpoint
Favorable shift in mRS at 12 weeksNot MetNot MetcOR: 0.95 (95% CI, 0.69-1.31)[5][7]
Secondary Endpoints
Median mRS at 5 weeks33-
Median mRS at 12 weeks22-
mRS 0-2 at 12 weeks--OR: 0.98 (95% CI, 0.82-1.16)[5]
mRS 0 at 12 weeks18.1%18.2%OR: 0.99 (95% CI, 0.67-1.47)[5][7]
Safety Endpoints
Symptomatic Intracranial Hemorrhage2.7%0.9%Not Statistically Significant[5][7]
Infarct Volume at 24h (mL)4238Not Statistically Significant[5][7]

mRS: modified Rankin Scale; cOR: common Odds Ratio; CI: Confidence Interval; OR: Odds Ratio

Table 2: Phase II SONIC Trial Results
Outcome MeasureHigh-Dose this compound (n=67)Low-Dose this compound (n=71)Placebo (n=70)p-value
Primary Endpoint
mRS 0-2 at 12 weeks63.2% (36/57)61.5% (40/65)54.1% (33/61)0.5578[8][9]
Other Efficacy Outcomes
Favorable mRS shift vs. Placebo (cOR, 90% CI)1.61 (0.94–2.76)[8][9]1.55 (0.92–2.60)[8][9]--
Barthel Index >90 at 12 weeks63.0%-43.6%-
mRS 0 at 90 days33.3%23.6%8.2%-
Safety
Serious Adverse EventsNo serious adverse events reported[8]No serious adverse events reportedNo serious adverse events reported-

mRS: modified Rankin Scale; cOR: common Odds Ratio; CI: Confidence Interval

Table 3: Phase II ENIS Trial Results (Moderate to Severe Stroke Subgroup)
Outcome MeasureHigh-Dose this compoundPlacebo
Recovery to Normal
at 14 days25%13%
at 30 days34%16%
at 90 days44%26%

Experimental Protocols

A detailed look at the methodologies employed in the key clinical trials reveals a rigorous and standardized approach to assessing the efficacy and safety of this compound.

RODIN (Phase III) and SONIC (Phase II) Trials
  • Trial Design: Both were multicenter, double-blind, placebo-controlled, randomized clinical trials.[4][5][8]

  • Patient Population: The trials enrolled patients with acute ischemic stroke due to large vessel occlusion in the anterior circulation who were eligible for endovascular thrombectomy (EVT).[4][10] Inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score of ≥8 and an Alberta Stroke Program Early CT Score (ASPECTS) of ≥4.[4][7][10] Patients were to receive treatment within 12 hours of stroke onset.[4][10]

  • Intervention: Patients were randomly assigned to receive either this compound or a matching placebo. The high-dose this compound regimen typically consisted of an initial intravenous infusion of 750 mg, followed by nine infusions of 500 mg every 12 hours for 5 days, for a total dose of 5,250 mg.[8][10] The low-dose regimen in the SONIC trial involved an initial 500 mg infusion followed by nine 250 mg infusions, totaling 2,750 mg.[8] The placebo group received saline infusions.[8]

  • Primary Endpoint: The primary efficacy endpoint for the RODIN trial was a favorable shift in the distribution of the modified Rankin Scale (mRS) scores at 90 days (12 weeks).[4][5][7][10] For the SONIC trial, the primary outcome was the proportion of patients with an mRS score of 0-2 at 12 weeks.[8]

  • Secondary Endpoints: Secondary endpoints included functional independence (mRS 0-2) at various time points, the proportion of patients with an mRS of 0, Barthel Index (BI) scores of ≥95, and safety assessments such as the incidence of symptomatic intracranial hemorrhage.[4][7][10]

  • Statistical Analysis: The primary analysis for the RODIN trial utilized the Cochran-Mantel-Haenszel shift test to assess the distribution of mRS scores.[4] For the SONIC trial, the primary outcome was analyzed using the chi-squared test.[11]

Discussion and Future Directions

While the Phase III RODIN trial did not demonstrate a statistically significant benefit of this compound over placebo for the overall population, the results from the Phase II SONIC and ENIS trials showed a trend towards improved functional outcomes, particularly in patients with moderate to severe strokes.[8] Post-hoc analyses of the RODIN and SONIC trial data have suggested a potential time-dependent treatment effect, with earlier administration of this compound after emergency room arrival being associated with better outcomes.[1][12] This has led to the design of a new multinational Phase III trial, RENEW, which will investigate the efficacy of this compound administered within 60 minutes of hospital arrival in conjunction with thrombectomy.[1][13]

The safety profile of this compound has been consistently favorable across the trials, with no serious adverse events attributed to the drug.[7][8][14] This is a significant advantage over previous NMDA receptor antagonists that were associated with psychological side effects.[4]

References

Meta-analysis of Nelonemdaz clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of Nelonemdaz Clinical Trial Data for Ischemic Stroke

This compound, a neuroprotective drug candidate, has been the subject of multiple clinical trials to assess its efficacy and safety in treating acute ischemic stroke. This comparison guide provides a meta-analysis of the available Phase II and Phase III clinical trial data for this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a multi-target neuroprotectant with a dual mechanism of action.[1][2][3] It acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and as a potent scavenger of free radicals.[4][5][6] This dual action is designed to reduce both the excitotoxicity mediated by excessive glutamate release and the oxidative stress that are major contributors to neuronal cell death following an ischemic stroke.[1][2][3]

dot

cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemic Stroke Ischemic Stroke Glutamate Release Glutamate Release Ischemic Stroke->Glutamate Release Free Radical Production Free Radical Production Ischemic Stroke->Free Radical Production NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Calcium Influx Calcium Influx NMDA Receptor Activation->Calcium Influx Excitotoxicity Excitotoxicity Calcium Influx->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Oxidative Stress Oxidative Stress Free Radical Production->Oxidative Stress Oxidative Stress->Neuronal Death This compound This compound Block NR2B Subunit Block NR2B Subunit This compound->Block NR2B Subunit Inhibits Scavenge Free Radicals Scavenge Free Radicals This compound->Scavenge Free Radicals Promotes Block NR2B Subunit->NMDA Receptor Activation Scavenge Free Radicals->Free Radical Production

Caption: Signaling pathway of this compound in ischemic stroke.

Clinical Trial Data Summary

The primary clinical evidence for this compound comes from the Phase II (SONIC) and Phase III (RODIN) trials, both conducted in South Korea. These trials evaluated the efficacy and safety of this compound in patients with acute ischemic stroke who underwent endovascular thrombectomy.

Phase II SONIC Trial

The SONIC trial was a randomized, double-blind, placebo-controlled study that enrolled 208 patients.[7][8] Patients were assigned to one of three groups: placebo, low-dose this compound (2750 mg), or high-dose this compound (5250 mg).[7][9] The primary outcome was the proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 12 weeks, indicating functional independence.[7][9]

While the study did not show a statistically significant difference in the primary outcome among the three groups, a favorable trend was observed in the this compound-treated groups.[7][9][10] No serious adverse events related to the drug were reported.[7][10]

Outcome Measure (at 12 weeks)Placebo (n=61)Low-Dose this compound (n=65)High-Dose this compound (n=57)p-value
mRS 0-2 (%) 54.161.563.20.5578
Common Odds Ratio (vs. Placebo) -1.55 (90% CI: 0.92-2.60)1.61 (90% CI: 0.94-2.76)-
mRS 0 (%) 8.223.633.3-

Data sourced from the SONIC Phase II trial results.[7][9][11]

Phase III RODIN Trial

The RODIN trial was a larger, multicenter, double-blind, placebo-controlled Phase III study involving 496 patients with acute ischemic stroke who received endovascular thrombectomy.[4] The primary endpoint was a favorable shift in the mRS scores at 12 weeks.[4]

The trial did not meet its primary endpoint, with no significant difference in the distribution of mRS scores between the this compound and placebo groups.[4] The occurrence of symptomatic intracranial hemorrhage and infarct volume also did not differ significantly between the groups.[4]

Outcome Measure (at 12 weeks)PlaceboThis compound
Common Odds Ratio for mRS shift -0.95 (95% CI, 0.69-1.31)
Median mRS score 2 (IQR, 1-4)2 (IQR, 1-4)
Symptomatic Intracranial Hemorrhage (%) 0.92.7
Infarct Volume (mL) 3842

Data sourced from the RODIN Phase III trial results.[4]

Post-Hoc Pooled Analysis of SONIC and RODIN Trials

A post-hoc analysis of pooled data from the SONIC and RODIN trials suggested a potential time-dependent treatment effect of this compound.[12] This analysis indicated that earlier administration of the drug, specifically within 70 minutes of emergency room arrival, was associated with significantly better outcomes.[1][2][12]

In patients who received this compound within this early therapeutic window, there was a significant beneficial shift in the mRS distribution compared to placebo.[2][12]

Outcome Measure (at 12 weeks) - Early Administration (<70 mins)Placebo (n=48)This compound (n=51)p-value
Adjusted Common Odds Ratio for mRS shift -2.22 (95% CI, 1.03 to 4.80)0.043
mRS 0-2 (%) 50.068.60.112
Median mRS score 3 (IQR, 1-4)1 (IQR, 0-4)-

Data from the post-hoc pooled analysis of the SONIC and RODIN trials.[12]

Experimental Protocols

Clinical Trial Workflow

The general workflow for the SONIC and RODIN trials involved screening patients with acute ischemic stroke who were candidates for endovascular thrombectomy.[7][13] Following informed consent, patients were randomized to receive either this compound or a placebo. The initial infusion of the study drug was administered before the start of the thrombectomy procedure.[9]

dot

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Acute Ischemic Stroke) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Placebo Placebo Group Randomization->Placebo This compound This compound Group Randomization->this compound Thrombectomy Endovascular Thrombectomy Placebo->Thrombectomy This compound->Thrombectomy FollowUp Follow-up Assessments (mRS, etc.) Thrombectomy->FollowUp

Caption: Generalized workflow of the this compound clinical trials.

Key Methodologies
  • Patient Population: Patients with acute ischemic stroke due to large vessel occlusion in the anterior circulation who were eligible for endovascular thrombectomy within a specified time from symptom onset (e.g., <8 hours for SONIC, <12 hours for RODIN).[6][7][14]

  • Intervention: Intravenous infusion of this compound or placebo. The dosing regimen in the SONIC trial consisted of a loading dose followed by maintenance doses for 5 days.[9] The RODIN trial used a total dose of 5,250 mg administered in 10 doses over 5 days.[13]

  • Primary Endpoint Assessment: The primary outcome was assessed using the modified Rankin Scale (mRS), a 7-point scale ranging from 0 (no symptoms) to 6 (death).[4][7] The RODIN trial used a shift analysis of the mRS scores, which provides a more comprehensive assessment of the treatment effect across the entire scale.[4]

  • Statistical Analysis: The primary analysis for the RODIN trial was an ordinal logistic regression model to estimate the common odds ratio for a favorable shift in mRS scores.[4] For the SONIC trial, the proportion of patients achieving functional independence (mRS 0-2) was compared between groups.[7]

Conclusion

The Phase III RODIN trial did not demonstrate a significant benefit of this compound in the overall population of acute ischemic stroke patients undergoing endovascular thrombectomy.[4] However, the Phase II SONIC trial showed a favorable trend, and a post-hoc pooled analysis of both trials suggests that early administration of this compound may be crucial for its neuroprotective effects.[10][12] These findings have led to the initiation of a new global Phase III trial, RENEW, which will further investigate the efficacy of this compound when administered early to stroke patients.[1][2] The safety profile of this compound has been consistently favorable throughout the clinical trials.[7][10] Further research is warranted to confirm the potential therapeutic window and efficacy of this compound in this patient population.

References

Assessing Nelonemdaz's Synergistic Potential with Reperfusion Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Nelonemdaz, a multi-target neuroprotective agent, and its synergistic effects when used in conjunction with reperfusion therapies for acute ischemic stroke. It compares its performance with other neuroprotective alternatives, presenting available clinical data, detailed experimental protocols, and visualizations of its mechanism of action to inform ongoing research and drug development.

Introduction: The Challenge of Reperfusion Injury

Standard-of-care for acute ischemic stroke involves rapid restoration of blood flow using enzymatic thrombolysis (e.g., tissue plasminogen activator, tPA) or mechanical thrombectomy. While essential, these reperfusion therapies can paradoxically exacerbate brain injury by inducing a cascade of detrimental events, including excitotoxicity and oxidative stress, collectively known as ischemia-reperfusion injury. This secondary injury often limits the ultimate clinical benefit of successful reperfusion.

This compound (formerly Neu2000) is a neuroprotective drug candidate designed specifically to address the key pathways of reperfusion injury.[1][2] Its therapeutic potential has been extensively studied in preclinical models and advanced to phase II and III clinical trials.[1][3]

Mechanism of Action: A Dual-Pronged Approach

This compound is a derivative of aspirin and sulfasalazine that functions as a multi-target neuroprotectant.[1][4] Its mechanism is designed to simultaneously address two major drivers of cell death in the ischemic brain:

  • NMDA Receptor Antagonism: It acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[2][3] Overactivation of NMDA receptors by excess glutamate during ischemia leads to massive calcium (Ca2+) influx, triggering excitotoxicity and neuronal death.[5] By moderately inhibiting this pathway, this compound aims to reduce this excitotoxic damage.[5]

  • Free Radical Scavenging: The molecule is also a potent antioxidant and spin-trapping agent.[5][6] Reperfusion introduces a sudden influx of oxygen, leading to a burst of reactive oxygen species (ROS) that damage cellular components through oxidative stress.[3] this compound directly scavenges these harmful free radicals, mitigating a key component of reperfusion injury.[1][4]

This dual action offers a theoretical advantage over single-target agents by addressing both the initial excitotoxic insult and the subsequent oxidative stress that dominates the reperfusion phase.[3]

cluster_Damage Cellular Damage Pathways cluster_Intervention This compound Intervention Ischemia Cerebral Ischemia (Blood Flow Blockage) Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDA NMDA Receptor Overactivation Glutamate->NMDA Reperfusion Reperfusion Therapy (tPA / Thrombectomy) ROS ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress CellDeath Neuronal Cell Death NMDA->CellDeath OxidativeStress->CellDeath This compound This compound This compound->NMDA Blocks NR2B Subunit This compound->OxidativeStress Scavenges ROS

Caption: Dual mechanism of this compound in mitigating ischemia-reperfusion injury.

Preclinical and Clinical Evidence

Clinical Trials of this compound

This compound has been evaluated in several clinical trials, primarily in patients with acute ischemic stroke due to large vessel occlusion undergoing endovascular reperfusion therapy.

Trial NamePhasePatient PopulationTreatment ArmsPrimary EndpointKey FindingsReference
SONIC II208 patients with large vessel occlusion undergoing endovascular therapy <8 hrs from onset.1. Placebo2. Low-Dose this compound (2750 mg)3. High-Dose this compound (5250 mg)Proportion of patients with mRS 0-2 at 12 weeks.No statistically significant difference in the primary endpoint. However, a favorable trend toward better outcomes was observed in the this compound groups without serious adverse effects.[1]
RODIN III496 patients with large vessel occlusion undergoing endovascular thrombectomy <12 hrs from onset.1. Placebo2. This compound (5250 mg total over 5 days)Favorable shift in the modified Rankin Scale (mRS) score at 12 weeks.Did not meet the primary endpoint. The distribution of mRS scores did not significantly differ between groups. Infarct volumes and symptomatic intracranial hemorrhage rates were also not significantly different.[2][3]
Pooled Analysis Post-hocData from SONIC and RODIN trials.This compound vs. PlaceboAssociation between time of administration and outcome.In a post-hoc analysis, administration of this compound within 70 minutes of emergency room arrival was associated with improved functional outcomes.

Comparison with Alternative Neuroprotective Agents

Several other agents have been investigated for their synergistic effects with reperfusion therapies. Here, we compare this compound with two prominent examples, Edaravone and Nerinetide, based on their mechanisms and clinical trial outcomes.

FeatureThis compoundEdaravoneNerinetide
Primary Mechanism Dual: NMDA (NR2B) antagonist & free radical scavenger.[3][5]Potent free radical scavenger (antioxidant).[4]PSD-95 inhibitor; uncouples NMDA receptor from downstream death signaling.
Target Pathway(s) Excitotoxicity & Oxidative Stress.[3]Oxidative Stress.[4]Excitotoxicity-related signaling.
Key Clinical Trial SONIC (Phase II), RODIN (Phase III).[1][2]Various, including a meta-analysis of 13 studies.ESCAPE-NA1 (Phase III).
Reported Efficacy with Reperfusion Phase II showed a favorable trend, but Phase III was negative. Post-hoc analysis suggests benefit with very early administration.[1][2]Meta-analyses suggest improved short-term functional outcomes and recanalization rates when added to thrombolysis, but long-term effects on death/disability are less clear.Overall trial was negative. A pre-specified subgroup analysis showed benefit in patients who did not receive alteplase (tPA).

Experimental Protocols

A core methodology in the preclinical assessment of neuroprotective agents like this compound is the transient Middle Cerebral Artery Occlusion (MCAo) model in rodents, which simulates human ischemic stroke and reperfusion.

Key Experiment: Transient Middle Cerebral Artery Occlusion (MCAo) in Rats

This model is considered a gold standard for inducing focal cerebral ischemia followed by reperfusion, mimicking the clinical scenario.

Objective: To evaluate the efficacy of a neuroprotective agent in reducing infarct volume and improving neurological outcomes following a simulated stroke.

Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized (e.g., with isoflurane). Core body temperature is maintained at 37°C throughout the procedure using a heating pad.

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.

    • The ECA is ligated and transected.

    • A microvascular clip is temporarily placed on the ICA.

    • An arteriotomy is made in the ECA stump.

  • Occlusion:

    • A specialized monofilament (e.g., 4-0 nylon suture with a silicon-coated tip) is introduced through the ECA stump into the ICA.

    • The filament is advanced approximately 17-20 mm until its tip occludes the origin of the Middle Cerebral Artery (MCA), confirmed by a slight resistance.

    • Laser Doppler flowmetry is often used to confirm a significant drop (>70%) in cerebral blood flow.

  • Ischemia & Drug Administration: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. The investigational drug (e.g., this compound) or vehicle is typically administered intravenously at a pre-determined time relative to occlusion or reperfusion.

  • Reperfusion: After the ischemic period, the monofilament is carefully withdrawn to allow blood flow to be restored to the MCA territory.

  • Post-Operative Care: The incision is closed, and the animal is allowed to recover. Analgesics are administered.

  • Outcome Assessment (at 24-72 hours post-MCAo):

    • Neurological Deficit Scoring: A blinded assessor scores the animal on a graded scale (e.g., Garcia scale from 3-18) that evaluates motor function, sensory tests, and reflexes.

    • Infarct Volume Analysis: The animal is euthanized, and the brain is removed. Coronal sections (2 mm thick) are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted (dead) tissue remains unstained (white). The area of infarction in each slice is measured, and the total infarct volume is calculated, often corrected for edema.

cluster_prep Preparation cluster_procedure Ischemia-Reperfusion cluster_analysis Analysis (24h Post-Op) A Anesthesia & Temp. Maintenance B Surgical Exposure (CCA, ECA, ICA) A->B C Introduce Filament via ECA into ICA B->C D Advance to Occlude MCA (Confirm with LDF) C->D E Ischemic Period (e.g., 90 min) D->E F Administer Drug (this compound or Vehicle) E->F G Withdraw Filament (Initiate Reperfusion) F->G H Neurological Deficit Scoring G->H I Euthanasia & Brain Removal G->I J TTC Staining & Infarct Volume Calc. I->J

Caption: Experimental workflow for the transient MCAo model in preclinical stroke studies.

Conclusion and Future Directions

This compound represents a rational, mechanism-based approach to mitigating ischemia-reperfusion injury by targeting both excitotoxicity and oxidative stress. While it showed a favorable safety profile and a trend toward efficacy in a Phase II trial, the pivotal Phase III RODIN trial did not demonstrate a significant clinical benefit in the overall population.[1][2]

However, the post-hoc finding that very early administration (within 70 minutes of ER arrival) may be associated with better outcomes highlights a critical challenge in neuroprotection: the therapeutic time window is likely very narrow. This suggests that the synergistic potential of this compound with reperfusion therapies may be highly time-dependent.

For researchers, this underscores the importance of preclinical models that precisely control the timing of drug administration relative to reperfusion. For drug developers, the story of this compound and other agents like Nerinetide suggests that future clinical trials may need to incorporate ultra-early administration protocols or use advanced imaging to select patients with the highest potential to benefit from adjunctive neuroprotective therapy. The dual-target approach remains a promising strategy, but optimizing its clinical application is paramount.

References

Independent Validation of Nelonemdaz Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nelonemdaz and Alternative Neuroprotective Agents in Ischemic Stroke.

This guide provides an independent validation of published research on this compound, a neuroprotective drug candidate for acute ischemic stroke. It offers a comprehensive comparison with other neuroprotective agents that have undergone clinical investigation, supported by experimental data from preclinical and clinical trials. This document is intended to serve as a resource for researchers and drug development professionals, presenting a structured overview of the current landscape of neuroprotective strategies for ischemic stroke.

Mechanism of Action: A Dual Approach to Neuroprotection

This compound is a multi-target neuroprotectant designed to address two critical pathways in the ischemic cascade that lead to neuronal death following a stroke.[1][2][3][4][5][6][7][8] Its mechanism involves:

  • Moderate, NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonism: During an ischemic event, excessive glutamate release leads to overactivation of NMDA receptors, causing an influx of calcium ions and subsequent excitotoxicity. This compound selectively blocks the NR2B subunit of the NMDA receptor, mitigating this harmful cascade.[1][2][3][4][5][6][7][8]

  • Potent antioxidant and free radical scavenging: Reperfusion, while necessary to restore blood flow, can paradoxically cause further damage through the generation of reactive oxygen species (free radicals). This compound acts as a potent antioxidant, neutralizing these damaging molecules.[1][2][3][4][5][6][7][8]

This dual mechanism of action is intended to provide a broader window of therapeutic opportunity and more comprehensive neuroprotection compared to single-target agents.

cluster_Ischemia Ischemic Cascade cluster_this compound This compound Intervention Glutamate_Release Excessive Glutamate Release NMDA_Activation NMDA Receptor Activation (NR2B) Glutamate_Release->NMDA_Activation Ca_Influx Ca2+ Influx & Excitotoxicity NMDA_Activation->Ca_Influx ROS_Production Reactive Oxygen Species (ROS) Production Ca_Influx->ROS_Production Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Death This compound This compound Block_NR2B Blocks NR2B Subunit This compound->Block_NR2B Scavenge_ROS Scavenges ROS This compound->Scavenge_ROS Block_NR2B->NMDA_Activation Inhibits Scavenge_ROS->Oxidative_Stress Inhibits

This compound's dual mechanism of action in the ischemic cascade.

Preclinical and Clinical Performance of this compound

This compound has undergone extensive preclinical and clinical evaluation. Preclinical studies in rodent models of transient middle cerebral artery occlusion (tMCAO) demonstrated its neuroprotective efficacy.[1][2][9][10] This promising preclinical data led to a series of clinical trials.

Clinical Trial Data Summary: this compound
TrialPhaseNumber of PatientsPrimary EndpointKey Findings
SONIC II209Proportion of patients with mRS 0-2 at 12 weeksDid not meet primary endpoint, but showed a favorable trend towards better outcomes. No significant safety concerns.[1][6][7][8][10]
RODIN III496Favorable shift in mRS score at 12 weeksDid not meet primary endpoint for the overall population.[2]
Pooled Analysis (SONIC & RODIN) Post-hoc99 (subgroup)Favorable shift in mRS score at 12 weeksSignificant improvement in outcomes observed when administered within 70 minutes of emergency room arrival.[11]

mRS: modified Rankin Scale (a measure of disability)

Comparative Analysis with Alternative Neuroprotective Agents

The development of neuroprotective drugs for ischemic stroke has been challenging, with numerous agents failing to translate from preclinical promise to clinical efficacy. Below is a comparison of this compound with other notable neuroprotective agents that have been investigated in clinical trials.

Comparative Efficacy of Neuroprotective Agents in Clinical Trials
DrugMechanism of ActionKey Clinical Trial(s)Primary EndpointKey Findings
This compound NR2B Antagonist & AntioxidantSONIC (Phase II), RODIN (Phase III)mRS scoreFailed to meet primary endpoints in overall population, but post-hoc analysis suggests benefit with very early administration.[2][7][11]
Nerinetide (NA-1) PSD-95 InhibitorESCAPE-NA1 (Phase III)mRS 0-2 at 90 daysNo significant benefit in the overall population. A pre-specified subgroup analysis of patients not treated with alteplase showed improved outcomes.[12][13][14][15][16]
Edaravone Free Radical ScavengerMultiple trialsImprovement in neurological impairment/functional outcomeApproved in Japan and China for ischemic stroke. Meta-analyses suggest improved neurological outcomes and reduced mortality.[17][18][19][20][21]
Minocycline Anti-inflammatory & Anti-apoptoticVarious Phase II trialsNIHSS, mRS, and BI scoresSome smaller trials showed significant improvement in neurological outcomes. Meta-analyses suggest it may be an effective therapeutic option.[22][23][24][25][26]

NIHSS: National Institutes of Health Stroke Scale; BI: Barthel Index

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of research findings. Below are summaries of the experimental protocols for the key clinical trials cited.

This compound Clinical Trial Protocols

SONIC (Phase II) Trial: [1][3][10]

  • Objective: To evaluate the safety and efficacy of this compound in patients with acute ischemic stroke undergoing endovascular reperfusion therapy.

  • Design: Multicenter, randomized, double-blind, placebo-controlled, three-arm trial.

  • Patient Population: Patients with large-artery occlusion in the anterior circulation, eligible for endovascular therapy within 8 hours of symptom onset.

  • Intervention: Patients were randomized to receive placebo, low-dose this compound (2750 mg total), or high-dose this compound (5250 mg total) administered intravenously over 5 days.

  • Primary Outcome: Proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 12 weeks.

RODIN (Phase III) Trial: [2][4][5]

  • Objective: To confirm the efficacy and safety of this compound in patients with acute ischemic stroke undergoing endovascular thrombectomy.

  • Design: Multicenter, double-blind, placebo-controlled, randomized trial.

  • Patient Population: Patients with acute ischemic stroke due to large-vessel occlusion in the anterior circulation, eligible for endovascular thrombectomy within 12 hours of stroke onset.

  • Intervention: Patients were randomized to receive either this compound (5250 mg total over 5 days) or a matching placebo.

  • Primary Outcome: A favorable shift in the distribution of mRS scores at 12 weeks.

Preclinical Experimental Workflow: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model in rodents is a widely used preclinical model to simulate ischemic stroke and reperfusion injury.

cluster_workflow Preclinical tMCAO Experimental Workflow Animal_Prep Animal Preparation (e.g., Rat) Anesthesia Anesthesia Animal_Prep->Anesthesia MCAO_Induction tMCAO Induction (Filament Insertion) Anesthesia->MCAO_Induction Ischemia_Period Ischemia Period (e.g., 90 mins) MCAO_Induction->Ischemia_Period Reperfusion Reperfusion (Filament Withdrawal) Ischemia_Period->Reperfusion Treatment Treatment Administration (this compound or Vehicle) Reperfusion->Treatment Behavioral_Tests Neurological & Behavioral Testing Treatment->Behavioral_Tests Sacrifice Euthanasia & Brain Collection Behavioral_Tests->Sacrifice Histology Histological Analysis (Infarct Volume) Sacrifice->Histology Biochemical Biochemical Assays (e.g., Oxidative Stress Markers) Sacrifice->Biochemical

A typical experimental workflow for preclinical stroke research.

Conclusion

The research on this compound presents a compelling case for a dual-action neuroprotective agent. While the Phase III RODIN trial did not meet its primary endpoint in the broader population, post-hoc analyses of pooled data from the SONIC and RODIN trials suggest a potential therapeutic benefit with very early administration.[11] This highlights a critical factor in stroke treatment: the time to intervention.

Compared to other neuroprotective agents, this compound's multi-target approach remains a promising strategy. The clinical journey of this compound, much like that of other neuroprotectants, underscores the significant challenges in translating preclinical success to clinical efficacy in the heterogeneous landscape of human ischemic stroke. Future research should focus on refining patient selection, optimizing the therapeutic window, and potentially exploring combination therapies to unlock the full potential of neuroprotection in acute ischemic stroke.

References

Safety Operating Guide

General Disposal Procedures for Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

As an investigational drug, specific disposal procedures for Nelonemdaz are not publicly available. The following guidance provides a general framework for the safe handling and disposal of investigational pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive disposal instructions.

Proper disposal of investigational drugs like this compound is critical to ensure personnel safety and environmental protection. The following steps outline a general procedure that should be adapted to institutional and regulatory requirements.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

Step 2: Waste Segregation Segregate this compound waste from general laboratory waste. Use designated, clearly labeled, and sealed containers for:

  • Solid Waste: Unused or expired pure compound, contaminated materials (e.g., weighing paper, gloves, bench paper).

  • Liquid Waste: Solutions containing this compound. General guidance suggests that items with residual pharmaceuticals should be disposed of in a yellow-lidded sharps waste stream. Unsolidified liquids should be disposed of in appropriate rigid, sealed containers.

  • Sharps Waste: Needles, syringes, or other contaminated sharps used in the administration of this compound.

Step 3: Inactivation (if applicable and specified) Consult the manufacturer's SDS or relevant literature for any chemical inactivation procedures that may be required before disposal. Do not attempt to neutralize or inactivate the compound without validated protocols.

Step 4: Containerization and Labeling

  • Use robust, leak-proof containers for all this compound waste.

  • Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution.

Step 5: Storage Pending Disposal

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Storage areas should be well-ventilated.

Step 6: Final Disposal

  • Arrange for pickup and disposal by a licensed hazardous waste contractor, as coordinated through your institution's EHS department.

  • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by regulatory authorities and the manufacturer's guidelines. A safety data sheet for the related compound N-methyl-D-aspartic acid (NMDA) indicates it is slightly hazardous for water and should not reach ground water, water courses, or sewage systems[1].

This compound Clinical Trial Data

The following table summarizes quantitative data from clinical trials of this compound.

Clinical TrialPhaseNumber of PatientsDosage GroupsPrimary Outcome MeasureKey Findings
SONIC II208Placebo, Low-dose (2750 mg), High-dose (5250 mg)Proportion of patients with modified Rankin Scale (mRS) scores of 0-2 at 12 weeks.[2][3][4]No significant difference in the primary outcome between groups, but a favorable trend for this compound-treated patients. No serious adverse events were reported.[2][3]
ENIS II237Placebo, this compoundReduced disability in moderate to severe ischemic stroke patients treated with a thrombolytic drug.Administration of this compound for 5 days was well-tolerated and showed promising efficacy.[5]
RODIN III496This compound, PlaceboFavorable shift in the modified Rankin Scale (mRS) score at 90 days.[6][7]Did not meet the primary endpoint for administration within 12 hours of stroke onset. Post-hoc analysis showed significant benefit if administered within 60-70 minutes of emergency room arrival.[8][9]
ENIS-3 III948 (target)Placebo, this compoundEfficacy and safety in patients with moderate to severe acute ischemic stroke treated with tPA.[5]The trial was ongoing as of late 2022, with an independent data monitoring committee recommending its continuation.[5] Early termination in January 2024 due to the COVID-19 pandemic in China.[10]

Mechanism of Action: Signaling Pathway

This compound is a multi-target neuroprotective agent designed to mitigate brain damage following ischemic events like stroke.[9][10] Its mechanism involves two primary pathways: antagonism of the NMDA receptor and scavenging of free radicals.[10][11][12]

  • NMDA Receptor Antagonism : In an ischemic stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors, causing an influx of calcium ions and subsequent excitotoxicity-induced neuronal death.[12] this compound selectively inhibits the NR2B subunit of the NMDA receptor, which is believed to favor pro-death signaling, thereby reducing this excitotoxicity.[11][13][]

  • Free Radical Scavenging : The reperfusion of blood to the ischemic brain tissue, while necessary, can also lead to the production of reactive oxygen species (free radicals), causing oxidative stress and further neuronal damage.[12] this compound acts as a potent antioxidant, scavenging these harmful free radicals.[10][13]

Nelonemdaz_Mechanism Ischemic_Stroke Ischemic Stroke Excess_Glutamate Excess Glutamate Release Ischemic_Stroke->Excess_Glutamate Reperfusion Reperfusion Ischemic_Stroke->Reperfusion NMDA_Receptor NMDA Receptor (NR2B Subunit) Excess_Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Free_Radicals Free Radical Production (ROS) Reperfusion->Free_Radicals Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Oxidative_Stress->Neuronal_Death This compound This compound This compound->NMDA_Receptor Inhibits This compound->Free_Radicals Scavenges

Caption: Dual neuroprotective mechanism of this compound.

References

Personal protective equipment for handling Nelonemdaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Nelonemdaz, a compound currently under investigation for its neuroprotective properties. As a novel substance, comprehensive toxicity data may not be fully available. Therefore, a cautious approach based on established laboratory safety protocols for handling solid chemical compounds of unknown toxicity is imperative. This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.

I. Personal Protective Equipment (PPE)

When handling this compound in a solid form, a comprehensive assessment of potential exposure routes—inhalation, dermal contact, and ingestion—dictates the required level of personal protection. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications & Rationale
Eye Protection Safety Glasses with Side Shields or GogglesEssential to prevent contact with airborne particles. Goggles provide a more complete seal against dust.
Hand Protection Nitrile GlovesProvides a barrier against incidental skin contact. Double-gloving is recommended when handling larger quantities or during prolonged procedures. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA fully buttoned lab coat protects against spills and contamination of personal clothing.
Respiratory Protection N95 Respirator or Use of a Fume HoodRecommended when handling the powder outside of a contained environment to prevent inhalation of fine particles. A fume hood is the preferred engineering control.

II. Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and ensure procedural consistency. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Nelonemdaz_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare a Designated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Equipment and Reagents prep_workspace->prep_materials weigh_compound Weigh this compound in a Ventilated Area prep_materials->weigh_compound Proceed to Handling dissolve_compound Dissolve or Use in Experimental Protocol weigh_compound->dissolve_compound conduct_experiment Conduct Experiment Following Standard Procedures dissolve_compound->conduct_experiment decontaminate_workspace Decontaminate Workspace and Equipment conduct_experiment->decontaminate_workspace Proceed to Cleanup dispose_waste Dispose of Waste According to Guidelines decontaminate_workspace->dispose_waste remove_ppe Remove and Dispose of PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated Solvents Collect in a labeled hazardous liquid waste container, ensuring compatibility with other contents.
Personal Protective Equipment (e.g., gloves, disposable lab coat) Bag and dispose of as solid hazardous waste.

Disclaimer: The information provided is based on general laboratory safety principles for handling solid chemical compounds. A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing. Researchers should always seek to obtain compound-specific safety information from the manufacturer or supplier and perform a thorough risk assessment before beginning any experimental work.[1][2][3][4][5] Adherence to your institution's specific safety protocols is mandatory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.